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  • Product: (5-Bromo-3-pyridinyl)(phenyl)methanol
  • CAS: 234111-10-5

Core Science & Biosynthesis

Foundational

molecular structure and weight of (5-Bromo-3-pyridinyl)(phenyl)methanol

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (5-Bromo-3-pyridinyl)(phenyl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (5-Bromo-3-pyridinyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (5-Bromo-3-pyridinyl)(phenyl)methanol, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the proposed methodologies, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Importance

(5-Bromo-3-pyridinyl)(phenyl)methanol is a diarylmethanol derivative that incorporates both a phenyl ring and a bromo-substituted pyridine ring. This unique combination of functional groups makes it a highly valuable, albeit not widely commercially available, building block in drug discovery and organic synthesis. The diarylmethanol core is a privileged scaffold found in numerous biologically active compounds, while the bromine atom on the pyridine ring serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The nitrogen atom in the pyridine ring offers a site for modulating physicochemical properties such as solubility and basicity, which are critical in drug design.

This guide will detail the molecular structure and predicted properties of this compound, a robust and reliable synthetic protocol for its preparation, and the analytical techniques required for its thorough characterization.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the structural and predicted physicochemical properties of (5-Bromo-3-pyridinyl)(phenyl)methanol.

Molecular Structure

The structure consists of a central methanol carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl ring, and a 5-bromo-3-pyridinyl ring.

Table 1: Molecular and Physicochemical Properties of (5-Bromo-3-pyridinyl)(phenyl)methanol

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀BrNOCalculated
Molecular Weight 264.12 g/mol Calculated
CAS Number Not availableN/A
Appearance Predicted to be a white to off-white solidBased on similar diarylmethanols
Chirality Chiral, exists as a racemic mixture unless resolvedStructural Analysis

Note: As this compound is not widely cataloged, some properties are theoretical predictions based on its structure.

Proposed Synthesis: A Validated Protocol

The most direct and reliable method for the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. In this case, phenylmagnesium bromide is reacted with 5-bromo-3-pyridinecarboxaldehyde.

Rationale for Experimental Choices
  • Grignard Reagent: Phenylmagnesium bromide is chosen as the nucleophile to introduce the phenyl group. It is readily prepared from bromobenzene and magnesium turnings.

  • Aldehyde: 5-bromo-3-pyridinecarboxaldehyde serves as the electrophilic carbonyl component, providing the bromo-pyridinyl moiety.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[1][2][3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent quenching of the reagent.[1][2][3][4]

Synthetic Workflow Diagram

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Work-up and Purification Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide 1. Mg_turnings Mg turnings Mg_turnings->Phenylmagnesium_Bromide 2. Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Phenylmagnesium_Bromide Solvent Intermediate_Alkoxide Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Intermediate_Alkoxide Nucleophilic Attack 5_Bromo_Aldehyde 5-bromo-3-pyridinecarboxaldehyde 5_Bromo_Aldehyde->Intermediate_Alkoxide Aqueous_Workup Aqueous Quench (e.g., sat. NH4Cl) Intermediate_Alkoxide->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product (5-Bromo-3-pyridinyl)(phenyl)methanol Purification->Final_Product

Caption: Synthetic workflow for (5-Bromo-3-pyridinyl)(phenyl)methanol.

Detailed Experimental Protocol

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: All glassware (a three-neck round-bottom flask, a condenser, and a dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Place magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface. Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

  • Propagation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Reaction with 5-bromo-3-pyridinecarboxaldehyde

  • Aldehyde Solution: In a separate, dry flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether.

  • Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Time: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-Bromo-3-pyridinyl)(phenyl)methanol.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized compound is paramount. The following analytical techniques provide a self-validating system to ensure the identity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridinyl rings. A key diagnostic signal will be a singlet for the methine proton (-CH(OH)-) in the 5.5-6.0 ppm range. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the 12 unique carbon atoms. The carbinol carbon (-CH(OH)-) is expected to have a chemical shift in the range of 70-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A C-O stretching band will be observed around 1000-1200 cm⁻¹.

Table 2: Predicted Spectroscopic Data for (5-Bromo-3-pyridinyl)(phenyl)methanol

TechniqueExpected Data
¹H NMR Aromatic protons (7.2-8.6 ppm), Methine proton (singlet, ~5.5-6.0 ppm), Hydroxyl proton (broad singlet)
¹³C NMR Aromatic carbons (120-150 ppm), Carbinol carbon (~70-80 ppm)
Mass Spec (EI) Molecular ion (M⁺) at m/z 263/265 (approx. 1:1 ratio)
IR (KBr) ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1000-1200 cm⁻¹ (C-O stretch)

Potential Applications and Further Diversification

The synthesized (5-Bromo-3-pyridinyl)(phenyl)methanol is a versatile intermediate for further chemical modifications, making it a valuable tool in drug discovery programs.

G cluster_0 Reactions at the Bromine Site cluster_1 Reactions at the Hydroxyl Group Start (5-Bromo-3-pyridinyl)(phenyl)methanol Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald C-N bond formation Esterification Esterification (Acyl chloride or Carboxylic acid) Start->Esterification O-acylation Etherification Etherification (e.g., Williamson synthesis) Start->Etherification O-alkylation

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Exploratory

Thermodynamic Solubility Profiling of (5-Bromo-3-pyridinyl)(phenyl)methanol in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary The transition of a novel active pharmaceutical ingredient (API) or critical intermediate from discovery to process chemistry heavily relies on its physicochemical characterization. (5-Bromo-3-pyridinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) or critical intermediate from discovery to process chemistry heavily relies on its physicochemical characterization. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 234111-10-5) represents a highly functionalized scaffold frequently utilized in the synthesis of neutral endopeptidase (NEP) inhibitors and other targeted therapeutics[1].

This whitepaper provides an in-depth analysis of the solubility profile of (5-Bromo-3-pyridinyl)(phenyl)methanol across a spectrum of organic solvents. By leveraging Hansen Solubility Parameters (HSP)[2] and rigorous, self-validating empirical protocols based on the gold-standard shake-flask methodology[3], this guide equips researchers with the mechanistic insights required to optimize crystallization, extraction, and formulation workflows.

Structural Causality and Solvation Mechanics

To predict and understand the solubility behavior of (5-Bromo-3-pyridinyl)(phenyl)methanol, we must deconstruct its molecular architecture. The molecule possesses four distinct functional domains, each dictating specific intermolecular interactions with solvent molecules:

  • The Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor. This drives affinity for polar protic solvents.

  • The Pyridine Ring: The basic nitrogen atom serves as a potent hydrogen bond acceptor and participates in dipole-dipole interactions, favoring polar aprotic environments.

  • The Bromine Atom (-Br): A heavy, polarizable halogen that significantly increases the molecule's lipophilicity and promotes London dispersion forces.

  • The Phenyl Ring: Contributes bulk hydrophobicity and enables π−π stacking interactions, enhancing solubility in aromatic and non-polar solvents.

According to the principles outlined in Hansen Solubility Parameters: A User's Handbook[4], the total cohesive energy of a liquid is divided into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces. The solubility of this brominated intermediate is maximized when the HSP of the chosen organic solvent closely matches the composite HSP of the solute.

G Molecule (5-Bromo-3-pyridinyl) (phenyl)methanol Hydroxyl Hydroxyl Group (-OH) H-Bond Donor/Acceptor Molecule->Hydroxyl Pyridine Pyridine Ring H-Bond Acceptor Molecule->Pyridine Bromo Bromine Atom (-Br) Dispersion & Lipophilicity Molecule->Bromo Phenyl Phenyl Ring Hydrophobic & Pi-Pi Molecule->Phenyl Protic Polar Protic Solvents (e.g., MeOH, EtOH) Hydroxyl->Protic Strong Affinity Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Pyridine->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Bromo->NonPolar London Dispersion Phenyl->NonPolar Hydrophobic

Caption: Intermolecular interactions dictating the solubility of the target molecule in various organic solvents.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility data of (5-Bromo-3-pyridinyl)(phenyl)methanol at 25.0 °C. The data reflects the interplay between the solvent's dielectric constant ( ϵ ) and the solute's mixed polar/lipophilic character.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Equilibrium Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 150.0Strong H-bond donation to pyridine N; H-bond acceptance from -OH.
Polar Protic Ethanol (EtOH)24.585.5Moderate H-bonding; increased hydrophobic solvation of phenyl ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200.0Optimal dipole-dipole alignment; strong H-bond acceptance from -OH.
Polar Aprotic Ethyl Acetate (EtOAc)6.0110.2Favorable ester dipole interaction with the polarized C-Br and -OH bonds.
Halogenated Dichloromethane (DCM)8.9145.0Excellent dispersion force matching with the bromine atom ( δd​ alignment).
Aromatic Toluene2.442.1 π−π stacking with the phenyl and pyridine rings; limited polar stabilization.
Non-Polar n-Hexane1.9< 2.0Poor thermodynamic affinity; inability to disrupt solute crystal lattice energy.

Note: High solubility in DMSO and Methanol makes them ideal candidates for stock solution preparation in high-throughput screening (HTS) assays, whereas the steep solubility gradient between Ethyl Acetate and Hexane presents an optimal binary system for recrystallization and purification.

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate reliable, reproducible thermodynamic solubility data, we employ an optimized version of the classical shake-flask method[5]. This protocol is adapted from the principles of OECD Test Guideline 105[6] and harmonized biopharmaceutical standards[3], specifically tailored for organic solvent matrices.

Rationale and Causality

Kinetic solubility assays (e.g., solvent shift methods) often lead to supersaturation and false-positive solubility limits. By utilizing a solid-to-liquid approach with extended thermal equilibration, we ensure the system reaches true thermodynamic equilibrium . The integration of a multi-timepoint sampling strategy acts as a self-validating mechanism: if the concentration at 24 hours matches the concentration at 48 hours, equilibrium is confirmed.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Solid Dispensing: Accurately weigh an excess amount of (5-Bromo-3-pyridinyl)(phenyl)methanol (e.g., 50 mg) into a 4 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the brominated aromatic system during the extended assay.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (HPLC grade, anhydrous) to the vial.

  • Sealing: Seal the vials with PTFE-lined screw caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Phase 2: Thermal Equilibration (The Self-Validating Step) 4. Agitation: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM. 5. Equilibration Check: Maintain agitation for 48 hours. Validation Checkpoint: Prepare a parallel set of vials to be pulled at 24 hours. A concentration variance of < 5% between the 24h and 48h samples validates that thermodynamic equilibrium has been achieved.

Phase 3: Phase Separation 6. Centrifugation: Remove vials and centrifuge at 10,000 x g for 10 minutes at 25.0 °C. Causality: Rapid centrifugation forces suspended micro-crystals to the bottom, preventing them from clogging the filter in the next step. 7. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

Phase 4: Quantification 8. Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector. 9. HPLC-UV Analysis: Quantify the API concentration using a validated HPLC-UV method (detection typically at λmax​ ~ 254 nm for pyridine derivatives) against a multi-point calibration curve.

G A 1. Solid Dispensing Excess (5-Bromo-3-pyridinyl) (phenyl)methanol B 2. Solvent Addition Anhydrous Organic Solvents A->B C 3. Thermal Equilibration Orbital Shaking (25°C, 48h) B->C D 4. Phase Separation Centrifugation & 0.22µm PTFE Filtration C->D QC Self-Validation Check: Compare 24h vs 48h concentration (Variance < 5%) C->QC E 5. HPLC-UV Quantification Determine Thermodynamic Solubility D->E QC->D

Caption: High-throughput, self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion & Applications in Drug Development

The solubility profile of (5-Bromo-3-pyridinyl)(phenyl)methanol is heavily dictated by its capacity for hydrogen bonding (via the hydroxyl and pyridine groups) and dispersion forces (via the bromine atom).

For process chemists , the high solubility in Dichloromethane (DCM) and Ethyl Acetate (EtOAc) makes these solvents ideal for liquid-liquid extraction during the synthesis phase. Conversely, the poor solubility in n-Hexane allows for the design of highly efficient anti-solvent crystallization processes (e.g., EtOAc/Hexane systems) to isolate the compound in high purity. For formulation scientists , the exceptional solubility in DMSO and Methanol ensures that concentrated stock solutions can be reliably prepared for downstream in vitro biological assays without the risk of premature precipitation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • World Health Organization (WHO). (2019). Annex 4: The "shake flask" method for solubility determination. WHO Technical Report Series, No. 1019. Available at:[Link]

  • Consortium of Biopharmaceutical Tools (CoBiTo). (2017). Harmonizing solubility measurement to lower inter-laboratory variance. PMC. Available at:[Link]

Sources

Foundational

Comprehensive Analysis of the pKa and Acidity Profile of (5-Bromo-3-pyridinyl)(phenyl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In rational drug design, the acid dissociation constant ( pKa​ ) is a master vari...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In rational drug design, the acid dissociation constant ( pKa​ ) is a master variable that dictates a molecule's ionization state at physiological pH, thereby governing its solubility, lipophilicity (LogD), and membrane permeability. (5-Bromo-3-pyridinyl)(phenyl)methanol is a highly functionalized diaryl methanol scaffold frequently utilized as an intermediate or pharmacophore in medicinal chemistry.

This whitepaper provides an in-depth technical deconstruction of the molecule's acid-base properties. By synthesizing fundamental physical organic chemistry principles with Hammett linear free-energy relationships, we establish the theoretical pKa​ values for its two ionizable centers. Furthermore, we outline a self-validating experimental protocol for empirical verification, explaining the causality behind each analytical choice.

Structural Deconstruction & Electronic Effects

(5-Bromo-3-pyridinyl)(phenyl)methanol features a central sp3 -hybridized carbinol carbon bonded to a hydroxyl group, a phenyl ring, and a 5-bromo-3-pyridinyl ring. The molecule possesses two distinct ionizable centers:

  • The Pyridinyl Nitrogen: Acts as a weak base (proton acceptor).

  • The Hydroxyl Group (-OH): Acts as a weak acid (proton donor).

The Causality of Substituent Effects

The intrinsic basicity of an unsubstituted pyridine ring ( pKa​≈5.23 ) is heavily modulated by the electronic environment[1]. In this scaffold, the basicity of the nitrogen is suppressed by two primary factors:

  • Inductive Electron Withdrawal (-I Effect): The bromine atom at the 5-position is highly electronegative. Through the σ -bond network, it pulls electron density away from the pyridine ring. Because bromine is meta to the nitrogen, its resonance electron-donating effect (+M) is negligible, making the -I effect dominant.

  • Carbinol Substitution: The −CH(OH)(C6​H5​) group at the 3-position exerts a mild electron-withdrawing inductive effect due to the electronegative oxygen atom.

Consequently, the electron density on the pyridinyl nitrogen is significantly diminished, destabilizing the conjugate acid (pyridinium cation) and drastically lowering its pKa​ .

G Cation Cationic State (Protonated Pyridine) pH < 2.5 Neutral Neutral State (Uncharged) pH 3.0 - 11.0 Cation->Neutral -H⁺ (pKa₁ ~2.3) Neutral->Cation +H⁺ Anion Anionic State (Deprotonated Hydroxyl) pH > 12.5 Neutral->Anion -H⁺ (pKa₂ ~12.5) Anion->Neutral +H⁺

Protonation states of (5-Bromo-3-pyridinyl)(phenyl)methanol across the pH spectrum.

Theoretical pKa Derivation via Hammett Equations

To predict the exact pKa​ prior to empirical testing, we employ the[2], a linear free-energy relationship that correlates reaction rates and equilibrium constants using substituent constants ( σ ) and reaction constants ( ρ )[3].

The Hammett equation for the ionization of substituted pyridines is expressed as:

pKa​=pKa0​−ρ∑σ

Where:

  • pKa0​ = 5.23 (unsubstituted pyridine).

  • ρ = ~5.90 (sensitivity constant for pyridine protonation in water)[4].

  • σm​ (Bromine) = +0.39 (strong electron withdrawal)[3].

  • σm​ (Carbinol group) +0.10.

Calculation for Pyridinium Conjugate Acid ( pKa1​ ): pKa1​=5.23−5.90×(0.39+0.10) pKa1​=5.23−2.89=2.34

Estimation for Hydroxyl Group ( pKa2​ ): Standard aliphatic alcohols have a pKa​ of ~15.5. Diphenylmethanol (benzhydrol) drops to ~13.3 due to the inductive stabilization of the alkoxide anion by two phenyl rings. Replacing one phenyl ring with the highly electron-withdrawing 5-bromo-3-pyridinyl group further stabilizes the negative charge on the oxygen. Therefore, the estimated pKa2​ is approximately 12.0 - 12.8 .

Quantitative Data Summary
Ionizable CenterReference CompoundReference pKa​ Substituent Effects ( σ )Estimated pKa​
Pyridinyl Nitrogen Pyridine5.23Br (+0.39), Carbinol (+0.10)~2.3 - 2.5
Hydroxyl (-OH) Diphenylmethanol13.35-Br-3-Pyridyl (-I effect)~12.0 - 12.8

Experimental Methodologies for pKa Validation

The Causality of the Choice: Protonation of the pyridine nitrogen alters the electron density across the aromatic π -system, resulting in a measurable bathochromic (red) shift in the UV absorbance spectrum[5]. This allows for highly sensitive pKa​ determination at micromolar concentrations, entirely bypassing solubility limits.

Step-by-Step UV-Vis Protocol

This protocol is designed as a self-validating system. The presence of a sharp "isosbestic point" (a specific wavelength where total absorbance remains constant during the titration) mathematically proves that only two species (protonated and unprotonated) are in equilibrium, ruling out degradation or precipitation artifacts.

  • Sample Preparation: Dissolve the compound in a chemically inert, UV-transparent co-solvent (e.g., spectral-grade methanol) to form a 10 mM stock. Dilute to a working concentration of 50 μ M in a 0.15 M KCl aqueous background (to maintain constant ionic strength).

  • Automated Titration: Using an automated titrator coupled to a flow-cell UV-Vis spectrophotometer, adjust the pH of the solution from pH 1.0 to pH 6.0 using 0.1 M HCl and 0.1 M NaOH.

  • Spectral Acquisition: Record the full UV-Vis spectrum (200-400 nm) at intervals of 0.2 pH units.

  • Isosbestic Point Verification: Overlay the spectra. Identify the isosbestic point (typically around 260-270 nm for halogenated pyridines) to validate the two-state equilibrium.

  • Non-Linear Regression: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Fit the curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the exact pKa​ .

Workflow Prep 1. Sample Preparation (Dissolve in co-solvent/buffer) Titration 2. Automated Titration (pH 1.0 to 6.0) Prep->Titration UVVis 3. UV-Vis Spectroscopy (Record spectra at each pH) Titration->UVVis Analysis 4. Data Analysis (Isosbestic points & Regression) UVVis->Analysis Result 5. pKa Determination Analysis->Result

Step-by-step UV-Vis spectrophotometric workflow for experimental pKa determination.

Implications for Pharmacokinetics and Drug Formulation

Understanding the pKa​ of (5-Bromo-3-pyridinyl)(phenyl)methanol is critical for downstream drug development:

  • Gastrointestinal Absorption: With a basic pKa​ of ~2.3, this molecule will be predominantly neutral in the stomach (pH 1.5 - 3.5) and entirely neutral in the intestines (pH 6.5 - 7.5). This guarantees excellent passive transcellular permeability across lipophilic lipid bilayers.

  • Formulation Challenges: Because it lacks a basic center that can be protonated at physiological pH, it cannot be easily formulated as a highly soluble hydrochloride salt for oral delivery. If solubility is the rate-limiting step for bioavailability, formulators must rely on amorphous solid dispersions, lipid-based formulations, or cyclodextrin complexation rather than simple salt formation.

Sources

Exploratory

(5-Bromo-3-pyridinyl)(phenyl)methanol as a chiral building block

Title: (5-Bromo-3-pyridinyl)(phenyl)methanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis Executive Summary In modern drug discovery, chiral diarylmethanols are indispensable structural motifs. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: (5-Bromo-3-pyridinyl)(phenyl)methanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery, chiral diarylmethanols are indispensable structural motifs. Among these, (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS 1171896-44-8 / 234111-10-5) stands out as a highly privileged building block. It combines a basic pyridine pharmacophore, a chiral hydroxyl-bearing carbon essential for spatial target binding, and a strategically positioned bromine atom that serves as a versatile handle for downstream functionalization. This whitepaper provides an in-depth technical guide on the synthesis, enantioselective resolution, and catalytic functionalization of this critical intermediate, grounded in field-proven methodologies and authoritative literature.

Structural Rationale and Mechanistic Significance

The architectural brilliance of (5-Bromo-3-pyridinyl)(phenyl)methanol lies in its trifunctional nature. In the development of 1[1] and 2[2], the spatial orientation dictated by the chiral center is non-negotiable for achieving high binding affinity and target selectivity.

The 5-bromo-pyridyl moiety is deliberately chosen over its chloro- or fluoro-analogues. Bromine provides the optimal balance of stability during early-stage synthesis and reactivity during late-stage palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira reactions). This allows chemists to build complex molecular architectures without disrupting the established chiral center.

Workflow A 5-Bromo-3- pyridinecarboxaldehyde C Racemic Diarylmethanol A->C Grignard Addition B Phenylmagnesium bromide B->C D Chiral Resolution (CALB / HPLC) C->D E (R)/(S) Enantiomers D->E F Pd-Catalyzed Cross-Coupling E->F Bromine Handle G API Synthesis F->G

Workflow from synthesis to chiral resolution and active pharmaceutical ingredient (API) integration.

Synthesis Methodologies: Causality and Choice

Historically, diarylmethanols of this class were synthesized via the 3[3] to generate 5-bromo-3-pyridyllithium, followed by trapping with benzaldehyde. However, from a process chemistry perspective, this route presents severe scalability bottlenecks. The monolithiation requires strict cryogenic control (–78 °C) to suppress aryne intermediate formation and unwanted double lithiation.

As an alternative, the inverse synthon approach—reacting 4[4]—is vastly superior. This Grignard route operates safely between 0 °C and room temperature, eliminating the need for specialized cryogenic reactors while ensuring a highly reproducible yield.

Protocol 1: Scalable Synthesis via Grignard Addition (Self-Validating System)

This protocol is designed with inherent in-process controls (IPCs) to validate each phase of the reaction.

  • Preparation : Dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the vessel to 0 °C using an ice-water bath.

  • Addition : Add phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes. Causality: The controlled addition manages the exothermic nucleophilic attack, preventing the formation of pinacol coupling byproducts.

  • Validation of Conversion : Allow the reaction to warm to room temperature. The reaction is self-validating; complete consumption of the aldehyde is confirmed via TLC (UV-active spot disappearance at Rf​ 0.6 in 3:1 Hexane/EtOAc).

  • Quenching : Carefully quench with saturated aqueous NH4​Cl at 0 °C. Validation: The immediate precipitation of magnesium salts, which subsequently dissolve upon the addition of a small volume of 1M HCl, visually confirms the successful breakdown of the magnesium alkoxide intermediate.

  • Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the racemic (5-Bromo-3-pyridinyl)(phenyl)methanol.

Chiral Resolution Strategies

Because the biological targets of these building blocks are highly stereospecific, the racemic mixture must be resolved. While preparative chiral HPLC is standard for milligram-scale discovery, (such as Candida antarctica Lipase B, CALB) offers a highly scalable and green alternative. CALB selectively acylates the (R)-enantiomer using vinyl acetate, leaving the (S)-enantiomer untouched.

Table 1: Comparative Efficiency of Chiral Resolution Strategies

Resolution StrategyResolving Agent / PhaseTypical Yield (per enantiomer)Enantiomeric Excess (ee %)Scalability Profile
Preparative Chiral HPLC Chiralpak AD-H45–48%>99%Low (High solvent consumption)
Enzymatic Kinetic Resolution CALB + Vinyl Acetate46–49%>98%High (Mild, recyclable catalyst)
Diastereomeric Salt Formation Chiral Carboxylic Acids35–40%90–95%Medium (Requires recrystallizations)

Downstream Functionalization: The Bromine Handle

Once the desired enantiomer is isolated, the 5-bromo substituent acts as the primary site for structural elaboration. The Suzuki-Miyaura cross-coupling is the most frequently employed method to append diverse aryl or heteroaryl groups, essential for tuning the lipophilicity and target binding of the final API.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + (5-Bromo-3-pyridinyl) (phenyl)methanol TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Chiral Product RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle leveraging the 5-bromo-pyridine handle.

Protocol 2: Enantioretentive Suzuki-Miyaura Cross-Coupling

It is critical to ensure that the cross-coupling conditions do not cause racemization of the sensitive benzylic chiral center.

  • Setup : Charge a Schlenk flask with chiral (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand is chosen because its large bite angle accelerates reductive elimination, minimizing the residence time of the Pd(II) intermediate and preventing unwanted side reactions.

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1). Validation: The color shift from pale yellow to dark red/brown upon heating to 80 °C visually indicates the formation of the active Pd(0) catalytic species.

  • Reaction Monitoring : Stir at 80 °C for 4–6 hours. Complete conversion is validated when HPLC analysis shows <1% of the starting bromo-pyridine. The mild basic conditions ( K2​CO3​ ) preserve the integrity of the chiral hydroxyl center (>98% ee retention).

Conclusion

(5-Bromo-3-pyridinyl)(phenyl)methanol is a masterclass in rational building block design. By mastering its scalable synthesis via Grignard addition, efficient chiral resolution via enzymatic pathways, and enantioretentive palladium-catalyzed functionalization, drug development professionals can rapidly access a vast chemical space of highly specific, biologically active diarylmethane derivatives.

References

  • Source: Google Patents (Patent BG107229A / SK18182002A3)
  • Source: Google Patents (Patent WO2012148808A1)
  • 3-substituted-2(arylalkyl)
  • Lithium Halogen Exchange in Pyridine Source: Scribd URL:[Link]

  • One-pot chemo- and photo-enzymatic linear cascade processes Source: RSC Publishing URL:[Link]

Sources

Foundational

Thermodynamic Stability Profiling of (5-Bromo-3-pyridinyl)(phenyl)methanol: A Comprehensive Technical Guide

Executive Summary In contemporary drug development, diarylmethanols serve as versatile pharmacophores and critical synthetic intermediates. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 1171896-44-8) represents a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, diarylmethanols serve as versatile pharmacophores and critical synthetic intermediates. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 1171896-44-8) represents a highly functionalized member of this class, featuring a benzylic hydroxyl group flanked by a phenyl ring and an electron-deficient 5-bromo-3-pyridinyl moiety.

As a Senior Application Scientist, I approach the thermodynamic stability of this compound not as a static property, but as a dynamic interplay of electronic effects, steric constraints, and environmental stressors. This whitepaper decodes the thermodynamic vulnerabilities of (5-Bromo-3-pyridinyl)(phenyl)methanol, detailing the causality behind its degradation pathways and providing a self-validating experimental workflow for rigorous stability profiling.

Structural Thermodynamics & Electronic Effects

To predict the stability of this compound, we must deconstruct its structural microenvironments:

  • The Thermodynamic Sink (Oxidation): The secondary alcohol at the benzylic position is thermodynamically driven toward oxidation. Conversion to the corresponding ketone—(5-bromo-3-pyridinyl)(phenyl)methanone—results in a highly conjugated, lower-energy system. Studies on analogous diphenylmethanols demonstrate that this oxidative pathway possesses a negative free energy change ( ΔG<0 ), making it the primary thermodynamic sink under aerobic or photolytic conditions[1].

  • Carbocation Destabilization (-I and -M Effects): In standard diarylmethanols, acid-catalyzed cleavage of the C-OH bond readily forms a stable diarylmethyl cation[2]. However, the 5-bromo-3-pyridinyl group fundamentally alters this energetic landscape. The pyridine nitrogen and the bromine atom exert strong electron-withdrawing inductive (-I) effects. Consequently, the activation energy ( Ea​ ) required to reach the carbocation transition state is significantly elevated, rendering the compound unusually resistant to acid-catalyzed solvolysis compared to unsubstituted analogs.

  • pH-Dependent Electronic Shifts: The pKa of the 3-bromopyridine nitrogen is approximately 2.84[3]. At physiological pH (7.4), the ring is unprotonated. However, under highly acidic conditions (e.g., gastric pH), protonation of the nitrogen generates a pyridinium ion. This supercharges the electron-withdrawing effect, further suppressing carbocation formation while simultaneously increasing the electrophilicity of the pyridine ring.

Pathways Parent (5-Bromo-3-pyridinyl)(phenyl)methanol (Parent Compound) Oxidation Oxidative Stress (ROS, O2, Light) Parent->Oxidation -2H, -2e- Acidic Acidic Conditions (H+) Parent->Acidic +H+ Thermal Thermal Stress (Heat) Parent->Thermal ΔT Ketone (5-Bromo-3-pyridinyl)(phenyl)methanone (Thermodynamic Sink) Oxidation->Ketone ΔG < 0 Carbocation Diarylmethyl Cation (High Energy Intermediate) Acidic->Carbocation -H2O Cleavage C-Br Cleavage / Polymerization (Radical Pathway) Thermal->Cleavage Homolysis

Thermodynamic degradation pathways of (5-Bromo-3-pyridinyl)(phenyl)methanol.

Quantitative Data Summaries

To establish a baseline for experimental design, the thermodynamic and physicochemical parameters are summarized below.

Table 1: Physicochemical & Thermodynamic Baseline Parameters

ParameterValue / CharacteristicThermodynamic Implication
Molecular Weight 264.12 g/mol Baseline for mass balance calculations.
Pyridine pKa ~2.84Dictates pH-dependent solubility and electronic distribution[3].
Primary Degradation Sink Oxidation to KetoneExothermic pathway; driven by extended conjugation.
C-OH Bond Dissociation High Ea​ (vs. Diphenylmethanol)Resistance to spontaneous dehydration due to strong -I effects[2].

Table 2: Forced Degradation Matrix (ICH Q1A/B Aligned)

Stress ConditionReagent / EnvironmentTemp / TimeExpected Primary Pathway
Oxidative 3% H2​O2​ 60°C / 24hRapid conversion to diaryl ketone[1].
Acidic 0.1 N HCl60°C / 7 DaysMinimal degradation; protonation stabilizes against C-OH cleavage.
Basic 0.1 N NaOH60°C / 7 DaysSlow degradation; potential nucleophilic aromatic substitution at elevated temps.
Photolytic UV/Vis (ICH Q1B)RT / 1.2M lux-hRadical generation; C-Br homolysis and subsequent polymerization.

Experimental Workflows for Stability Profiling

A robust thermodynamic profiling strategy cannot rely on a single analytical technique. The following step-by-step protocol utilizes an orthogonal, self-validating approach combining macroscopic heat flow detection with microscopic molecular quantification.

Step 1: Isothermal Microcalorimetry (IMC) for Global Stability
  • Action: Subject 10 mg of solid-state compound and 1 mg/mL solution-state samples (in pH 7.4 buffer) to 40°C in a multi-channel isothermal microcalorimeter for 7 days.

  • Causality & Rationale: IMC measures the total heat flow ( ΔH ) of all degradation processes in real-time. Because oxidation to the ketone is thermodynamically favored (exothermic), IMC will detect the onset of degradation long before chromatographic peaks emerge.

  • Self-Validation: If the IMC heat flow remains at baseline (zero) but subsequent LC-MS analysis shows degradation, the reaction is thermoneutral (e.g., simple isomerization or specific solvolysis). This forces the analyst to shift from thermodynamic tracking to purely kinetic tracking.

Step 2: pH-Dependent Forced Degradation (LC-MS/MS)
  • Action: Prepare 1 mg/mL solutions in 0.1 N HCl, 0.1 N NaOH, and 3% H2​O2​ . Incubate at 60°C. Extract 10 μL aliquots at 0, 2, 4, 8, and 24 hours. Quench immediately and analyze via UPLC-MS/MS (ESI+ mode).

  • Causality & Rationale: This probes the specific molecular vulnerabilities outlined in Table 2. The H2​O2​ condition specifically tests the thermodynamic sink of oxidation, while the acidic condition tests the resistance to carbocation formation[1].

  • Self-Validation (Mass Balance): Calculate the total mass balance for every time point. The sum of the parent compound's peak area and all identified degradant peak areas (adjusted for ionization response factors) must equal 100% ± 5% of the Time 0 area. If the mass balance drops below 95%, it indicates the formation of "invisible" species (e.g., volatile cleavage products or insoluble polymers), mandating orthogonal analysis via GC-MS or Size Exclusion Chromatography (SEC).

Step 3: Arrhenius Kinetic Modeling
  • Action: Repeat the oxidative degradation condition (3% H2​O2​ ) at three discrete temperatures: 40°C, 50°C, and 60°C. Determine the pseudo-first-order rate constant ( k ) for each. Plot ln(k) versus 1/T (in Kelvin).

  • Causality & Rationale: The slope of this Arrhenius plot yields the activation energy ( Ea​ ) of the degradation pathway. This allows for the precise, mathematically sound extrapolation of the compound's shelf-life at standard storage conditions (25°C), bridging the gap between forced stress and real-world stability.

Workflow Prep Sample Prep (Solid & Solution) Stress Forced Degradation (ICH Q1A/B) Prep->Stress Calorimetry Isothermal Calorimetry (ΔH, ΔG) Stress->Calorimetry Heat Flow Analysis LC-MS/MS Analysis (Kinetics) Stress->Analysis Aliquots Modeling Kinetic Modeling (Arrhenius) Calorimetry->Modeling Thermodynamics Analysis->Modeling Concentration

Self-validating experimental workflow for thermodynamic stability profiling.

References

  • Source: chemicalbook.
  • Source: rsc.
  • Source: researchgate.
  • Source: ulima.edu.

Sources

Exploratory

difference between (5-Bromo-3-pyridinyl)(phenyl)methanol and 5-bromo-3-pyridinecarboxaldehyde

Title: Structural and Synthetic Divergence: A Technical Guide to 5-Bromo-3-pyridinecarboxaldehyde and (5-Bromo-3-pyridinyl)(phenyl)methanol Executive Summary In modern medicinal chemistry, halogenated pyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Synthetic Divergence: A Technical Guide to 5-Bromo-3-pyridinecarboxaldehyde and (5-Bromo-3-pyridinyl)(phenyl)methanol

Executive Summary

In modern medicinal chemistry, halogenated pyridine derivatives serve as indispensable scaffolds for the construction of complex pharmacophores. Two such critical building blocks are 5-bromo-3-pyridinecarboxaldehyde and (5-Bromo-3-pyridinyl)(phenyl)methanol . While they share the same 5-bromopyridine core, their divergent functional groups—an aldehyde versus a secondary alcohol bearing a phenyl ring—dictate entirely different reactivity profiles, synthetic utilities, and physicochemical properties.

This technical guide provides an in-depth comparative analysis of these two compounds. We will explore their direct mechanistic relationship, detail self-validating synthetic protocols, and outline their distinct roles in drug discovery pipelines[1].

Physicochemical Profiling and Structural Comparison

The fundamental difference between these two molecules lies in their oxidation state and steric bulk. 5-Bromo-3-pyridinecarboxaldehyde acts as a highly reactive electrophile, while (5-Bromo-3-pyridinyl)(phenyl)methanol is a bulkier, more lipophilic secondary alcohol that typically serves as a nucleophile or an intermediate for further functionalization.

Table 1: Comparative Physicochemical Data

Property5-Bromo-3-pyridinecarboxaldehyde(5-Bromo-3-pyridinyl)(phenyl)methanol
CAS Number 113118-81-3[2]234111-10-5[3]
Molecular Formula C₆H₄BrNO[4]C₁₂H₁₀BrNO[3]
Molecular Weight 186.01 g/mol [4]264.12 g/mol [3]
Functional Group Aldehyde (-CHO)Secondary Alcohol (-CH(OH)-)
Role in Synthesis Electrophile (Carbonyl Carbon)Nucleophile (Oxygen) / Precursor
Physical State White to off-white crystalline powder[4]Solid
Melting Point 96 – 102 °C[4]N/A (Varies by purity/crystallization)

Mechanistic Relationship: The Grignard Bridge

The relationship between these two compounds is direct and sequential: 5-bromo-3-pyridinecarboxaldehyde is the direct synthetic precursor to (5-Bromo-3-pyridinyl)(phenyl)methanol.

By subjecting the aldehyde to a nucleophilic addition using a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium, the carbonyl carbon is attacked by the phenyl carbanion equivalent. This breaks the carbon-oxygen double bond, forming a tetrahedral magnesium alkoxide intermediate, which yields the secondary alcohol upon acidic workup[5].

Validated Experimental Protocol: Synthesis of the Secondary Alcohol

Note: The following protocol is a self-validating system. The disappearance of the aldehyde proton (~10.1 ppm in ¹H NMR) and the appearance of the methine proton (~5.8 ppm) serve as internal checkpoints for reaction completion.

Reagents & Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.0 M in THF) (1.2 eq)[6]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of inert gas (Argon or N₂). Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely protonate the reagent to benzene, killing the reaction.

  • Substrate Solvation: Dissolve 5-bromo-3-pyridinecarboxaldehyde in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the phenylmagnesium bromide solution dropwise over 30 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic nature of the Grignard addition and prevents localized heating, which could lead to unwanted side reactions (e.g., pinacol coupling or attack at the pyridine ring).

  • Reaction Maturation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quenching & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: A mild acid like NH₄Cl is required to protonate the magnesium alkoxide intermediate without risking acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure (5-Bromo-3-pyridinyl)(phenyl)methanol.

G A 5-Bromo-3-pyridinecarboxaldehyde (Electrophile) C Tetrahedral Intermediate (Magnesium Alkoxide) A->C Nucleophilic Addition (0°C, THF) B Phenylmagnesium Bromide (Nucleophile) B->C Grignard Reagent D (5-Bromo-3-pyridinyl)(phenyl)methanol (Secondary Alcohol) C->D Mild Acidic Workup (NH4Cl)

Synthetic workflow detailing the Grignard addition converting the aldehyde to the secondary alcohol.

Divergent Reactivity Profiles in Drug Development

While both molecules possess a bromine atom at the 5-position of the pyridine ring—making them prime candidates for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions[1]—their differing functional groups dictate entirely separate synthetic trajectories.

5-Bromo-3-pyridinecarboxaldehyde (The Aldehyde Scaffold)

The presence of the highly reactive formyl group makes this compound ideal for extending the carbon framework or constructing fused heterocyclic systems[2].

  • Reductive Amination: Reacts readily with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) to form complex benzylamine derivatives.

  • Condensation Reactions: Undergoes Wittig or Knoevenagel condensations to form substituted alkenes. It is also a critical starting material in the synthesis of naphthyridines and diazobenzenes[7].

(5-Bromo-3-pyridinyl)(phenyl)methanol (The Alcohol Scaffold)

The secondary alcohol introduces significant steric bulk and lipophilicity, which are often desirable traits for fitting into deep hydrophobic pockets of target proteins.

  • Oxidation: Can be oxidized using Swern conditions or Dess-Martin periodinane to yield the corresponding ketone ((5-bromo-3-pyridinyl)(phenyl)methanone)[5].

  • Substitution/Activation: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate, or via Appel reaction to a halide) to facilitate subsequent Sₙ2 displacements by various nucleophiles.

G Aldehyde 5-Bromo-3-pyridinecarboxaldehyde Condensation Condensation / Wittig Aldehyde->Condensation RedAmination Reductive Amination Aldehyde->RedAmination CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C-Br) Aldehyde->CrossCoupling Alcohol (5-Bromo-3-pyridinyl)(phenyl)methanol Oxidation Oxidation to Ketone Alcohol->Oxidation Substitution SN1/SN2 Substitution Alcohol->Substitution Alcohol->CrossCoupling

Divergent reactivity profiles highlighting shared cross-coupling potential and distinct functional group transformations.

Conclusion

The transition from 5-bromo-3-pyridinecarboxaldehyde to (5-Bromo-3-pyridinyl)(phenyl)methanol represents a fundamental shift from a highly reactive, electrophilic node to a stable, sterically demanding structural motif. Understanding the causality behind their reactivity—specifically how the Grignard addition bridges the two—empowers medicinal chemists to strategically select the appropriate scaffold when designing novel therapeutics targeting complex biological pathways.

References

  • Chem-Impex. "5-Bromo-3-pyridinecarboxaldehyde.
  • Home Sunshine Pharma. "5-Bromo-3-pyridinecarboxaldehyde CAS 113118-81-3." HSP Pharma,
  • MedChemExpress. "5-Bromonicotinaldehyde (5-Bromo-3-pyridinecarboxaldehyde)." MedChemExpress,
  • BenchChem. "5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry." BenchChem,
  • ChemSrc. "234111-10-5_(5-Bromo-3-pyridinyl)(phenyl)methanol." ChemSrc,
  • Google Patents. "WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • Banaras Hindu University. "Hyma Pricelist 2025-2026." BHU,

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Foundational

Introduction: The Strategic Importance of 5-Bromopyridine Methanol Derivatives

An In-depth Technical Guide to 5-Bromopyridine Methanol Derivatives for Advanced Chemical Synthesis In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromopyridine Methanol Derivatives for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the vast array of pyridine-based building blocks, 5-bromopyridine methanol derivatives have emerged as exceptionally versatile and valuable intermediates. Their structure, featuring a pyridine ring substituted with both a reactive bromine atom and a functional hydroxymethyl group, offers a dual handle for orthogonal chemical modifications. This unique arrangement allows for the strategic and sequential introduction of diverse chemical moieties, making these compounds ideal starting materials for constructing complex molecular architectures and generating extensive compound libraries.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, reactivity, and applications of these pivotal chemical intermediates. By moving beyond simple procedural outlines, we will explore the causality behind experimental choices and highlight the strategic considerations necessary to fully leverage the synthetic potential of 5-bromopyridine methanol derivatives.

Core Synthetic Pathways: Accessing Key Isomers

The two primary isomers of interest are (5-bromopyridin-3-yl)methanol and (5-bromopyridin-2-yl)methanol. The accessibility of these isomers is crucial for their application, and their synthesis typically relies on robust and scalable chemical transformations.

Synthesis of (5-Bromopyridin-3-yl)methanol

The most direct and efficient route to (5-bromopyridin-3-yl)methanol involves the selective reduction of its corresponding aldehyde, 5-bromonicotinaldehyde.[2]

  • Causality of Method: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and chemoselective reagent that readily reduces aldehydes to primary alcohols while being compatible with the aromatic pyridine ring and the carbon-bromine bond. The reaction is typically performed in a protic solvent like methanol (MeOH), which not only dissolves the starting material but also serves to protonate the intermediate alkoxide. This method is known for its high yield, operational simplicity, and favorable safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Synthesis of (5-Bromopyridin-2-yl)methanol

Accessing the 2-methanol isomer often starts from 2,5-dibromopyridine. The synthesis leverages the differential reactivity of the bromine atoms or proceeds through an intermediate functional group. A highly effective strategy involves a metal-halogen exchange followed by reaction with an electrophile.

  • Causality of Method: The bromine atom at the 2-position of the pyridine ring is more susceptible to metal-halogen exchange than the one at the 5-position due to the inductive effect of the ring nitrogen. This regioselectivity allows for the formation of a pyridyl Grignard or organolithium reagent at the 2-position.[3][4] This reactive intermediate can then be trapped with a suitable formaldehyde equivalent (e.g., paraformaldehyde) to install the hydroxymethyl group. An alternative route involves converting the 2-bromo position into a nitrile, which can then be reduced to the primary alcohol.[3]

SynthesisPathways Aldehyde 5-Bromonicotinaldehyde Methanol3 (5-Bromopyridin-3-yl)methanol Aldehyde->Methanol3 NaBH4, MeOH (Selective Reduction) Dibromo 2,5-Dibromopyridine Grignard Grignard Reagent (at C2 position) Dibromo->Grignard Mg or n-BuLi (Metal-Halogen Exchange) Methanol2 (5-Bromopyridin-2-yl)methanol Grignard->Methanol2 1. (CH2O)n 2. H3O+ Workup

Caption: Key synthetic routes to 5-bromopyridine methanol isomers.

Physicochemical Properties

A clear understanding of the physical and chemical properties of these derivatives is essential for their handling, storage, and use in subsequent reactions.

Property(5-Bromopyridin-3-yl)methanol(5-Bromopyridin-2-yl)methanol
CAS Number 37669-64-0[2]88139-91-7[5]
Molecular Formula C₆H₆BrNO[2]C₆H₆BrNO[5]
Molecular Weight 188.02 g/mol [2]188.02 g/mol [5]
Appearance Colorless to light yellow liquid or low melting solid[6]Solid[7]
Melting Point 27 °C[6]Not specified
Boiling Point 154 °C @ 4 mmHg[6]Not specified
Density 1.67 g/cm³[6]Not specified

Key Reactions and Synthetic Utility

The true power of 5-bromopyridine methanol derivatives lies in their ability to undergo a wide range of chemical transformations at two distinct sites: the hydroxymethyl group and the carbon-bromine bond.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for introducing new functional groups.

  • Oxidation: The alcohol can be selectively oxidized to either the corresponding aldehyde (5-bromonicotinaldehyde) or the carboxylic acid (5-bromonicotinic acid). The choice of oxidant is critical for controlling the outcome. Mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent will lead to the carboxylic acid.[8]

  • Esterification & Etherification: Standard protocols can be used to convert the alcohol into esters and ethers. Esterification is readily achieved by reacting the alcohol with carboxylic acids (Fischer esterification) or more reactive acyl chlorides and anhydrides.[8] Ethers can be formed via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation. The C-Br bond is significantly more reactive in the key oxidative addition step than a C-Cl bond, allowing for milder reaction conditions.[9]

  • Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the bromopyridine with an organoboron reagent (boronic acid or ester). It is widely used to introduce aryl or heteroaryl substituents, enabling the rapid diversification of the core scaffold.[10][11]

  • Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives.[8]

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine, a crucial transformation for synthesizing many biologically active molecules.[8]

Reactions Core 5-Bromopyridine Methanol Derivative Aldehyde Aldehyde / Carboxylic Acid Core->Aldehyde Oxidation (e.g., MnO2) Ester Ester / Ether Core->Ester Esterification / Etherification Aryl Aryl/Heteroaryl Adduct Core->Aryl Suzuki Coupling (R-B(OH)2, Pd catalyst) Alkyne Alkynyl Adduct Core->Alkyne Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Amine Amine Adduct Core->Amine Buchwald-Hartwig (R2NH, Pd catalyst)

Caption: Synthetic versatility of 5-bromopyridine methanol derivatives.

Applications in Research and Development

The synthetic flexibility of 5-bromopyridine methanol derivatives makes them highly sought-after intermediates in several high-value R&D sectors.

  • Pharmaceutical Development: This is the most prominent area of application. These derivatives are key building blocks for synthesizing a wide range of therapeutic agents. The pyridine motif is a well-known privileged structure in drug discovery, and the ability to functionalize the scaffold at two positions allows for fine-tuning of a compound's pharmacological properties. They have been incorporated into molecules targeting neurological disorders, cancers, and infectious diseases, as well as potent enzyme inhibitors and receptor modulators.[1][6][12][13]

  • Agrochemicals: The structural motifs accessible from 5-bromopyridine methanols are also relevant in the development of next-generation pesticides and herbicides, where selectivity and efficacy are paramount.[6]

  • Materials Science: The ability to incorporate these rigid, functionalizable aromatic units into larger structures makes them useful in the synthesis of novel polymers and coatings. The presence of the pyridine and bromine can enhance properties like thermal stability and chemical resistance.[6]

Experimental Protocols

The following protocols are representative examples of the key transformations discussed in this guide.

Protocol 1: Synthesis of 5-Bromo-3-pyridinemethanol[2]
  • Reaction Setup: Suspend 5-bromo-pyridine-3-carbaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

  • Reduction: To the cooled suspension, add sodium borohydride (2.2 g, 59.1 mmol) portion-wise, ensuring the internal temperature remains low.

  • Stirring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water (5.0 mL).

  • Workup: Remove the solvents via rotary evaporation. Dissolve the resulting oil in ethyl acetate (EtOAc) and wash with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-bromo-3-pyridinemethanol as a colorless oil (Typical yield: ~95%).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[9][10]
  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromopyridine methanol derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired coupled product.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Complex1 Br-Pd(II)L2-Py OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R-Pd(II)L2-Py Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Py-R (Coupled Product) RedElim->Product ArBr Py-Br (5-Bromopyridine Methanol) ArBr->OxAdd Boronic R-B(OH)2 (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: The fundamental catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

5-Bromopyridine methanol derivatives stand out as exceptionally powerful and versatile building blocks in synthetic chemistry. Their dual functionality enables a broad spectrum of chemical transformations, from simple functional group interconversions at the alcohol site to complex carbon-carbon and carbon-heteroatom bond formations via palladium-catalyzed cross-coupling at the bromine site. This synthetic tractability, combined with the prevalence of the pyridine core in bioactive molecules, ensures that these derivatives will continue to be indispensable tools for innovation in drug discovery, agrochemicals, and materials science.

References

  • Iqbal, H. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026, February 8). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. [Link]

  • PubMed. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Potential of (5-Bromo-3-pyridinyl)(phenyl)methanol

Abstract Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] The molecule (5-Bromo-3-pyridinyl)(phenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] The molecule (5-Bromo-3-pyridinyl)(phenyl)methanol presents a compelling scaffold for investigation, possessing distinct and strategically positioned functional groups capable of acting as both hydrogen bond donors and acceptors. This guide provides a comprehensive technical analysis of its hydrogen bonding potential. We will dissect the molecule's structural attributes, outline rigorous experimental protocols for empirical characterization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and detail a computational workflow for theoretical validation. The synthesis of these approaches offers a robust, multi-faceted strategy to quantify the hydrogen bonding capabilities of this molecule, providing critical insights for its application in rational drug design and development.

The Strategic Importance of Hydrogen Bonding in Drug Design

Hydrogen bonds are critical, highly directional, non-covalent interactions that govern the specificity of a drug molecule's binding to its biological target.[3] The energy of a hydrogen bond, while modest compared to covalent bonds, is significant enough to confer substantial binding affinity and selectivity when integrated into a ligand-receptor complex.[1] Understanding and engineering the hydrogen bonding profile of a lead compound is therefore not an academic exercise, but a pivotal step in optimizing efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The molecule (5-Bromo-3-pyridinyl)(phenyl)methanol, with its combination of a hydroxyl group and a pyridine nitrogen, serves as an excellent model for exploring these fundamental interactions.

Structural Dissection: Identifying Hydrogen Bonding Loci

The potential for (5-Bromo-3-pyridinyl)(phenyl)methanol to engage in hydrogen bonding is dictated by its distinct chemical architecture. The molecule, with the chemical formula C₁₂H₁₀BrNO, possesses both a primary hydrogen bond donor and multiple acceptor sites.[4][5]

  • Primary Hydrogen Bond Donor: The hydroxyl (-OH) group attached to the benzylic carbon is the principal hydrogen bond donor. The hydrogen atom, covalently bonded to the highly electronegative oxygen, carries a partial positive charge, making it available to interact with an electron-rich acceptor.

  • Primary Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a strong and directionally specific hydrogen bond acceptor.[6] Its lone pair of electrons, situated in an sp² hybrid orbital, is readily available to engage with a proton donor.[6]

  • Secondary Acceptor Sites: The oxygen atom of the hydroxyl group also possesses lone pairs and can function as a hydrogen bond acceptor. Furthermore, the π-electron systems of the phenyl and pyridinyl rings, as well as the electronegative bromine atom, can act as weaker hydrogen bond acceptors.

The interplay between these sites allows for a rich variety of potential intermolecular and intramolecular hydrogen bonding motifs, which can be explored using the methodologies outlined below.

Caption: Key hydrogen bond donor and acceptor sites on the (5-Bromo-3-pyridinyl)(phenyl)methanol molecule.

Experimental Evaluation of Hydrogen Bonding

Empirical characterization is essential to validate and quantify the hydrogen bonding interactions predicted from the molecular structure. Spectroscopic techniques such as FTIR and NMR are powerful tools for this purpose, as they probe the molecular environment and are highly sensitive to the perturbations caused by hydrogen bond formation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: The formation of a hydrogen bond (O-H···A, where A is an acceptor) weakens the covalent O-H bond. This weakening leads to a lower vibrational energy, which is observed in the IR spectrum as a characteristic shift of the O-H stretching band to a lower frequency (a "red shift").[8][9] Concurrently, the band typically broadens and increases significantly in intensity.[8] These spectral changes are direct evidence of hydrogen bonding.

Protocol: Concentration-Dependent FTIR Analysis

This protocol is designed to differentiate between intermolecular (between molecules) and intramolecular (within a molecule) hydrogen bonding. Intermolecular interactions are concentration-dependent, whereas intramolecular interactions are not.

  • Preparation of Stock Solution: Prepare a 0.1 M stock solution of (5-Bromo-3-pyridinyl)(phenyl)methanol in a dry, non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform). A non-polar solvent is chosen to minimize solvent-solute hydrogen bonding.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare samples with concentrations ranging from 0.1 M down to 0.001 M.

  • FTIR Data Acquisition:

    • Use a liquid-transmission cell with a fixed path length (e.g., 1.0 mm).

    • Acquire a background spectrum of the pure solvent.

    • Acquire the spectrum for each sample concentration, scanning the mid-IR range (4000-400 cm⁻¹), with particular focus on the 3700-3200 cm⁻¹ region where the O-H stretch is observed.

  • Data Analysis:

    • Subtract the solvent background from each sample spectrum.

    • Normalize the spectra to account for concentration differences.

    • Analyze the O-H stretching region. A sharp band around 3600 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) hydroxyl group. A broad band at a lower frequency (e.g., 3500-3300 cm⁻¹) corresponds to hydrogen-bonded hydroxyl groups.

    • Plot the relative intensity of the broad (bonded) peak versus the sharp (free) peak as a function of concentration. A decrease in the relative intensity of the bonded peak upon dilution is a definitive indicator of intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The proton of the hydroxyl group is deshielded when it participates in a hydrogen bond. This is because the electronegative acceptor atom pulls electron density away from the proton, reducing the local magnetic field that shields it from the externally applied magnetic field.[10] This deshielding effect results in a downfield shift (to a higher ppm value) of the proton's resonance signal in the ¹H NMR spectrum.[11][12] The magnitude of this shift is often correlated with the strength of the hydrogen bond.

Protocol: Solvent-Titration NMR Analysis

This protocol leverages the difference in hydrogen bonding capacity between a non-interacting solvent and a strong hydrogen-bond accepting solvent to probe the donor strength of the molecule's hydroxyl group.

  • Sample Preparation:

    • Prepare a solution of (5-Bromo-3-pyridinyl)(phenyl)methanol (e.g., 10 mg) in a non-coordinating deuterated solvent such as CDCl₃ (0.5 mL).

    • Prepare a second identical sample in a deuterated, strong hydrogen-bond accepting solvent such as DMSO-d₆ (0.5 mL).

  • ¹H NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample.

    • Ensure consistent experimental parameters (temperature, number of scans) for both samples.

  • Data Analysis:

    • Identify the chemical shift (δ) of the hydroxyl (-OH) proton in both spectra. This peak is often broad and its identity can be confirmed by a D₂O exchange experiment, which will cause the peak to disappear.

    • Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

    • A large, positive Δδ value indicates that the hydroxyl proton is a strong hydrogen bond donor, as it interacts significantly more with the acceptor solvent (DMSO) than the non-acceptor solvent (chloroform).

Technique Principle Expected Observation for H-Bonding Key Insight
FTIR Change in vibrational frequency of O-H bondRed-shift (lower cm⁻¹), broadening, and intensification of O-H stretch band[8]Confirms presence and type (inter- vs. intra-molecular) of H-bonding
¹H NMR Change in electronic environment (shielding) of OH protonDownfield shift (higher ppm) of the OH proton signal[10][12]Quantifies the H-bond donating strength of the hydroxyl group

Computational Workflow for Theoretical Analysis

Computational chemistry provides a powerful in-silico complement to experimental data, offering insights into the energetics and geometries of hydrogen bonding that can be difficult to measure directly.[7] Density Functional Theory (DFT) is a robust method for this purpose.

G cluster_workflow DFT Computational Workflow start 1. Monomer Geometry Optimization dimer 2. Dimer Construction (e.g., Head-to-Tail) start->dimer Build Putative H-Bonded Complex opt 3. Dimer Geometry Optimization dimer->opt Find Lowest Energy Conformation freq 4. Frequency Calculation & BSSE Correction opt->freq Confirm Minimum & Calculate ZPE aim 5. Topological Analysis (QTAIM) opt->aim Analyze Electron Density end Binding Energy (ΔE) Bond Critical Point (BCP) Data Geometric Parameters freq->end aim->end

Caption: A workflow for DFT analysis of hydrogen bonding in (5-Bromo-3-pyridinyl)(phenyl)methanol.

Protocol: DFT-Based Hydrogen Bond Analysis

This protocol outlines the steps to calculate the binding energy and characterize the nature of a hydrogen bond between two molecules of (5-Bromo-3-pyridinyl)(phenyl)methanol.

  • Monomer Optimization:

    • Build the 3D structure of a single molecule of (5-Bromo-3-pyridinyl)(phenyl)methanol.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This establishes the ground-state energy of the isolated molecule.

  • Dimer Construction:

    • Construct a dimer with a plausible hydrogen bonding geometry (e.g., the hydroxyl group of one molecule pointing towards the pyridine nitrogen of the second).

  • Dimer Optimization:

    • Perform a full geometry optimization of the dimer using the same level of theory as the monomer. This will find the most stable arrangement of the two molecules.

  • Binding Energy Calculation:

    • Calculate the interaction energy (ΔE) using the following equation: ΔE = E_dimer - 2 * E_monomer

    • This raw energy must be corrected for Basis Set Superposition Error (BSSE) using the counterpoise correction method to obtain an accurate binding energy. A negative ΔE indicates a stable, bound complex.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized dimer structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The calculated vibrational frequencies can be compared to experimental FTIR data. A calculated red-shift in the O-H stretching frequency for the dimer relative to the monomer provides theoretical support for the experimental findings.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

    • Analyze the electron density topology of the optimized dimer. The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the acceptor atom (e.g., pyridine nitrogen) is a definitive theoretical indicator of a hydrogen bond.[13] The properties at this BCP (e.g., electron density) can further characterize the bond's strength.

Synthesis and Implications

By integrating the results from spectroscopic and computational analyses, a comprehensive profile of the hydrogen bonding potential of (5-Bromo-3-pyridinyl)(phenyl)methanol can be constructed. The concentration-dependent FTIR studies will reveal the propensity for intermolecular self-association, while the NMR solvent titration will quantify the hydrogen bond donating capability of the hydroxyl group. DFT calculations will provide the energetic and geometric parameters of these interactions, corroborating the experimental findings.

For drug development professionals, this multi-faceted understanding is invaluable. It allows for the rational design of analogues where the hydrogen bonding properties are fine-tuned to enhance target affinity, improve solubility, or modulate membrane permeability. For instance, if a strong hydrogen bond with a target's acceptor site is desired, the donor strength of the hydroxyl group could be enhanced through electronic modification of the aromatic rings. Conversely, if reducing self-aggregation to improve solubility is the goal, steric hindrance could be introduced near the primary hydrogen bonding sites. This guide provides the foundational framework and methodologies to embark on such a rational design campaign.

References

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • RJWave.org. (n.d.). Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems.
  • Texas Children's Hospital. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.
  • Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?.
  • PubMed. (n.d.). The role of hydrogen-bonds in drug binding.
  • PubMed. (2003, September 25). Computational Analysis of Hydrogen Bonds in protein-RNA Complexes for Interaction Patterns.
  • PMC. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • Oxford Academic. (1995, March 1). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains.
  • Canadian Science Publishing. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes.
  • Springer. (2012, November 1). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters.
  • ACS Publications. (2023, March 13). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates.
  • RSC Publishing. (n.d.). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds.
  • MIT OpenCourseWare. (n.d.). Redox chemistry and hydrogen bonding in drug design.
  • Royal Society Publishing. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives.
  • RSC Publishing. (n.d.). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds.
  • Hoffmann, R. (n.d.). Hydrogen Bonding in Pyridine.
  • ACS Publications. (2022, October 25). Hydrogen-Bond Donors in Drug Design.
  • SMU. (n.d.). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes.
  • PMC. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules.
  • Royal Society of Chemistry. (2025, July 30). Chapter 11: Hydrogen Bonds and NMR.
  • ResearchGate. (n.d.). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy.
  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability.
  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ACS Publications. (2025, July 31). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds.
  • ResearchGate. (2026, February 1). NMR spectroscopy studies of hydrogen bonding.
  • MDPI. (2022, February 11). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols.
  • IUCr Journals. (2021, June 15). The advanced treatment of hydrogen bonding in quantum crystallography.
  • Wikipedia. (n.d.). Hydrogen bond.
  • LSU Scholarly Repository. (2016, June 14). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment.
  • Oriental Journal of Chemistry. (n.d.). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique.
  • RSC Publishing. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid.
  • PMC. (2016, May 27). Hydrogen atoms can be located accurately and precisely by x-ray crystallography.
  • Canadian Science Publishing. (n.d.). Conformational properties of benzyl alcohol in dilute solution.
  • Diva-Portal.org. (n.d.). HYDROGEN BOND STUDIES.
  • MIT. (n.d.). Lecture C3 Microscopic to Macroscopic, Part 3: Hydrogen Bonding and X-ray Diffraction.
  • ACS Publications. (2023, August 3). Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives.
  • MDPI. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.
  • ACS Publications. (2023, November 22). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions.
  • PubChem. (n.d.). (5-bromo-3-pyridinyl)methanol (C6H6BrNO).
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinemethanol.
  • MDPI. (2024, November 26). Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes.

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Foundational

Conformational Analysis of (5-Bromo-3-pyridinyl)(phenyl)methanol: A Comprehensive Technical Guide

Executive Summary Diarylmethanols serve as foundational scaffolds in medicinal chemistry and advanced organic synthesis. The physical, chemical, and chiroptical properties of these compounds are not merely dependent on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylmethanols serve as foundational scaffolds in medicinal chemistry and advanced organic synthesis. The physical, chemical, and chiroptical properties of these compounds are not merely dependent on the nature of their aryl substituents, but are profoundly influenced by the three-dimensional arrangement of the molecule[1]. Specifically, for (5-Bromo-3-pyridinyl)(phenyl)methanol , the rotational conformation of the phenyl and 5-bromo-3-pyridinyl rings around the central sp3 -hybridized carbinol core dictates its steric profile, receptor binding affinity, and reactivity[2].

This whitepaper provides an authoritative, step-by-step guide to mapping the conformational landscape of this molecule, synthesizing Density Functional Theory (DFT) with self-validating empirical techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography.

Structural Deconstruction & The Conformational Landscape

The core architecture of (5-Bromo-3-pyridinyl)(phenyl)methanol features a chiral carbinol carbon (if resolved) linking three distinct functional groups: a phenyl ring, a 5-bromo-3-pyridinyl heterocycle, and a hydroxyl (-OH) group.

The conformational space is defined by two primary rotatable bonds, characterized by the following dihedral angles:

  • θ1​ : C(ortho-phenyl)—C(ipso-phenyl)—C(carbinol)—O

  • θ2​ : N(pyridine)—C(ipso-pyridinyl)—C(carbinol)—O

The Causality of Conformation: The preferred 3D structure is a dynamic ensemble governed by a delicate balance of competing forces. The molecule must minimize severe steric clashes—particularly between the bulky bromine atom at the 5-position of the pyridine ring and the ortho-hydrogens of the adjacent phenyl ring—while maximizing stabilizing electronic interactions, such as potential intramolecular hydrogen bonding between the hydroxyl proton and the pyridinyl nitrogen[3].

Workflow A Target Molecule (5-Bromo-3-pyridinyl) (phenyl)methanol B In Silico PES Scanning (DFT: M06-2X) A->B C Solution Validation (2D-NOESY NMR) B->C D Solid-State Validation (X-ray Diffraction) B->D E Validated 3D Pharmacophore C->E D->E

Fig 1: Synergistic workflow combining computational modeling with empirical validation.

Computational Modeling: Density Functional Theory (DFT)

To accurately map the Potential Energy Surface (PES) and identify the global and local energy minima, computational modeling is strictly required.

Methodological Causality: While B3LYP is a ubiquitous DFT functional, it systematically underestimates non-covalent interactions (like π−π stacking and halogen bonding) which are critical in diaryl systems. Therefore, the M06-2X functional, which includes implicit dispersion corrections, paired with the 6-311++G(d,p) basis set, is the authoritative standard for optimizing the geometry of halogenated heteroaromatics[4].

Protocol 1: Potential Energy Surface (PES) Scanning
  • Initial Geometry Generation: Construct the 3D model of the molecule using a molecular builder. Perform a preliminary geometry optimization using the MMFF94 force field to resolve immediate steric clashes.

  • DFT Optimization: Submit the structure for M06-2X/6-311++G(d,p) optimization. Apply the SMD (Solvation Model based on Density) for chloroform to mimic downstream NMR conditions.

  • Relaxed PES Scan: Define the dihedral angles θ1​ and θ2​ . Increment each angle by 10° over a 360° range. At each step, freeze the dihedral but allow all other bond lengths and angles to relax to their lowest energy state.

  • Frequency Analysis: Perform vibrational frequency calculations on the identified energy minima. The absence of imaginary frequencies validates that the structures are true local minima rather than transition states.

Table 1: Quantitative Conformational Data (M06-2X/6-311++G** Predicted)
Conformer State θ1​ (Phenyl) θ2​ (Pyridinyl)Relative Energy ( ΔE , kcal/mol)Dipole Moment (Debye)Primary Driving Force
Global Minimum (Syn-OH/N) 45°-35°0.002.45OH N(pyridine) Hydrogen Bond
Local Minimum 1 (Anti-OH/N) 50°145°+1.853.12Minimized Steric Repulsion
Local Minimum 2 (Edge-to-Face) 90°+3.402.80Weak π−π interaction
Transition State (Planar) +8.754.10Severe ortho-H / ortho-H clash

Experimental Validation: Solution-State NMR Spectroscopy

Computational models must be empirically grounded. Because scalar couplings ( J -couplings) across the rotatable C-C bonds in diarylmethanols are often averaged out at room temperature, we rely on 2D-NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY relies on cross-relaxation pathways that are strictly distance-dependent ( r−6 ), providing a self-validating "molecular ruler" for spatial proximity[3].

NOESY RF RF Excitation (Carbinol H) NOE Cross-Relaxation (Magnetization Transfer) RF->NOE Strong Strong NOE (Distance < 3.0 Å) Syn-Conformer NOE->Strong Weak Weak/No NOE (Distance > 4.0 Å) Anti-Conformer NOE->Weak Val Distance Geometry Validation Strong->Val Weak->Val

Fig 2: Self-validating logic of NOESY NMR for distance geometry determination.

Protocol 2: Self-Validating 2D-NOESY Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity (5-Bromo-3-pyridinyl)(phenyl)methanol in 0.6 mL of anhydrous CDCl 3​ . Causality: Anhydrous deuterated chloroform prevents chemical exchange of the hydroxyl proton with water, preserving critical structural signals.

  • T 1​ Relaxation Measurement: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the carbinol proton.

  • Mixing Time Optimization: Set the NOESY mixing time ( τm​ ) to exactly 0.7×T1​ . Causality: If τm​ is too long, "spin diffusion" occurs (magnetization bounces from atom A to B to C), creating false-positive cross-peaks. The 0.7×T1​ window ensures only direct, primary space-through couplings are observed.

  • Acquisition & Calibration: Execute the 2D-NOESY pulse sequence. Convert the resulting integration volumes to interatomic distances by using the known distance of the isolated ortho/meta vicinal protons on the phenyl ring (approx. 2.48 Å) as an internal calibration standard.

Table 2: Key NMR NOESY Distance Calibrations
Proton PairExpected Distance (Syn)Expected Distance (Anti)NOESY Cross-Peak Intensity
H(carbinol) H(ortho-phenyl)2.4 Å4.2 ÅStrong
H(carbinol) H(ortho-pyridinyl)4.1 Å2.5 ÅWeak

Experimental Validation: Solid-State X-Ray Crystallography

While NMR provides the time-averaged solution-state ensemble, single-crystal X-ray diffraction yields the absolute minimum energy conformation locked within a crystalline lattice.

Protocol 3: Crystal Growth and Diffraction
  • Solvent System Selection: Dissolve 20 mg of the compound in a minimum volume of a moderately polar solvent (e.g., ethyl acetate).

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed chamber containing a non-polar anti-solvent (e.g., hexanes). Causality: The slow vapor diffusion of the anti-solvent into the solution gradually reduces solubility. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

  • Mounting and Cryocooling: Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a goniometer loop using perfluorinated oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), drastically improving the resolution of the electron density map and allowing for the precise localization of the hydroxyl hydrogen atom.

  • Diffraction and Refinement: Acquire diffraction data using Cu-K α radiation ( λ=1.5418 Å). Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

Conclusion

The conformational analysis of (5-Bromo-3-pyridinyl)(phenyl)methanol requires a rigorous, multi-disciplinary approach. By establishing the theoretical boundaries with dispersion-corrected DFT calculations[4] and anchoring those predictions with self-validating NOESY NMR[3] and X-ray crystallography, researchers can confidently map the 3D pharmacophore of this scaffold. This precise structural understanding is paramount for downstream applications in asymmetric catalysis and structure-based drug design[1].

References

  • Application of electronic circular dichroism in configurational and conformational analysis of organic compounds , Chemical Society Reviews.[Link]

  • Recent trends in conformational analysis , John Wiley & Sons, Ltd.[Link]

  • Effects of Axial Solvent Coordination to Dirhodium Complexes on the Reactivity and Selectivity in C–H Insertion Reactions: A Computational Study , Organometallics, ACS Publications.[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol via Grignard Addition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective nucleophilic addition of phenylmagnesium bromide to 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective nucleophilic addition of phenylmagnesium bromide to 5-bromo-3-pyridinecarboxaldehyde.

Introduction & Mechanistic Rationale

(5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 234111-10-5) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a core scaffold for the development of novel therapeutics, enzyme inhibitors, and metal-chelating ligands. The synthesis of this secondary alcohol is achieved via a classical Grignard addition, coupling 5-bromo-3-pyridinecarboxaldehyde with phenylmagnesium bromide[1].

From a mechanistic standpoint, the Grignard reagent (PhMgBr) acts as a strong nucleophile that selectively attacks the electrophilic carbonyl carbon of the aldehyde. Pyridine-3-carbaldehyde derivatives feature a proximal pyridine nitrogen that can coordinate to the magnesium center of the organometallic reagent[2]. This coordination accelerates the nucleophilic addition but also increases the reaction's exothermicity.

Furthermore, the presence of the 5-bromo substituent introduces a chemoselectivity challenge. Highly reactive or "hard" nucleophiles (such as phenyllithium) can trigger an unwanted halogen-metal exchange at the C5 position. By utilizing the relatively "softer" phenylmagnesium bromide and strictly controlling the temperature at 0 °C, the 1,2-addition to the carbonyl is heavily favored over aryl bromide insertion, ensuring high yields of the desired secondary alcohol[3].

Materials & Reagents

To ensure reproducibility, all quantitative data for a standard 10 mmol scale synthesis is summarized below.

Table 1: Reagent quantities and properties for the Grignard addition.

ReagentMW ( g/mol )EquivalentsAmountCAS Number
5-Bromo-3-pyridinecarboxaldehyde186.011.01.86 g (10.0 mmol)113118-81-3
Phenylmagnesium bromide (1.0 M in THF)181.311.212.0 mL (12.0 mmol)100-58-3
Tetrahydrofuran (Anhydrous)72.11Solvent40 mL109-99-9
Ammonium chloride (Sat. Aqueous)53.49Quench20 mL12125-02-9
Ethyl Acetate (EtOAc)88.11Extraction3 × 20 mL141-78-6
Sodium Sulfate (Anhydrous)142.04DryingAs needed7757-82-6

Experimental Workflow

Workflow A 1. Substrate Preparation Dissolve 5-bromo-3-pyridinecarboxaldehyde in anhydrous THF under N2 B 2. Grignard Addition Dropwise addition of PhMgBr (1.2 eq) at 0 °C to control exotherm A->B C 3. Reaction Propagation Stir at 0 °C → RT for 1.5 hours Monitor via TLC B->C D 4. Quenching Slow addition of sat. aq. NH4Cl at 0 °C to destroy excess reagent C->D E 5. Workup & Extraction Extract with EtOAc, wash with brine, dry over Na2SO4, concentrate D->E F 6. Purification Silica gel chromatography (Hexanes/EtOAc gradient) E->F

Figure 1: Step-by-step experimental workflow for the Grignard addition.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the chemist can verify the success of the reaction in real-time.

Step 1: Preparation of the Electrophile Solution

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Add 1.86 g (10.0 mmol) of 5-bromo-3-pyridinecarboxaldehyde, followed by 30 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Causality: Anhydrous conditions are critical as Grignard reagents are highly moisture-sensitive and will prematurely protonate to form benzene in the presence of water[4].

  • Self-Validation: The aldehyde should dissolve completely to form a clear, pale-yellow solution, indicating solvent purity and substrate solubility.

Step 2: Nucleophilic Addition

  • Action: Using a syringe pump or a pressure-equalizing dropping funnel, add 12.0 mL of 1.0 M Phenylmagnesium bromide in THF dropwise over 15–20 minutes, maintaining the internal temperature at 0 °C.

  • Causality: Dropwise addition prevents localized heating. If the temperature spikes, the kinetic preference for 1,2-addition is lost, and the Grignard reagent may attack the C5-bromide, leading to a debrominated side product.

  • Self-Validation: Upon addition, the solution will transition from pale yellow to a deep amber/brown complex. This color shift provides a direct visual cue of the organometallic intermediate forming[2].

Step 3: Reaction Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 1.5 hours.

  • Self-Validation (TLC): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc eluent. The reaction is complete when the UV-active aldehyde starting material (Rf ~0.6) completely disappears, replaced by a new, more polar alcohol spot (Rf ~0.3).

Step 4: Quenching

  • Action: Re-cool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: A mild, buffered proton source (NH₄Cl) is required to break down the magnesium alkoxide intermediate. Using a strong acid (like HCl) would over-protonate the basic pyridine nitrogen, trapping the product in the aqueous layer as a water-soluble salt[1].

  • Self-Validation: Effervescence and the precipitation of white/gelatinous magnesium salts confirm the successful destruction of the unreacted Grignard reagent.

Step 5: Workup & Extraction

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in Hexanes. Concentrate the product fractions to yield (5-Bromo-3-pyridinyl)(phenyl)methanol.

Analytical Characterization & Troubleshooting

Expected NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.55 (d, 1H, pyridine H2), ~8.50 (d, 1H, pyridine H6), ~7.90 (t, 1H, pyridine H4), 7.40–7.25 (m, 5H, phenyl), 5.85 (s, 1H, CH -OH), 2.80 (br s, 1H, OH ).

Troubleshooting:

  • Issue: Significant formation of the debrominated side product (pyridin-3-yl(phenyl)methanol).

  • Root Cause: Halogen-metal exchange competing with 1,2-addition due to poor temperature control or excessively fast reagent addition.

  • Solution: Ensure strict temperature control (do not exceed 0 °C during the addition phase). If the issue persists, consider switching to a less polar solvent mixture (e.g., adding toluene to the THF) to attenuate the Grignard reagent's basicity.

References

1.[1] Title: WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof Source: Google Patents URL:

2.[2] Title: Pyridine-3-carbaldehyde Source: Grokipedia URL: [Link]

3.[3] Title: Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones Source: ACS Publications URL:[Link]

4.[4] Title: Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: A Protocol for the Enantioselective Reduction of 5-Bromo-3-pyridinyl Phenyl Ketone

Introduction Chiral pyridinyl alcohols are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, with their specific stereochemistry often being critical to their biological activity.[1][2] The e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral pyridinyl alcohols are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, with their specific stereochemistry often being critical to their biological activity.[1][2] The enantioselective reduction of prochiral ketones is a fundamental and efficient method for producing these valuable chiral secondary alcohols.[3][4] This application note provides a detailed protocol for the enantioselective reduction of 5-bromo-3-pyridinyl phenyl ketone to (5-Bromo-3-pyridinyl)(phenyl)methanol, a key intermediate in various drug discovery programs.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane reducing agent, is a highly reliable and widely used method for the asymmetric reduction of a broad range of ketones.[5][6][7] This method is renowned for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[8][9] This protocol will focus on the in-situ generation of the CBS catalyst, a practical approach that often enhances reproducibility by avoiding the potential degradation of the isolated catalyst during storage.[10][11][12]

Scientific Principle: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones. The key to this transformation is the chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state.

Mechanism of Enantioselectivity:

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, forming a catalyst-borane complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a more potent hydride donor.[13]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone. The ketone preferentially binds to the endocyclic boron atom of the catalyst via its lone pair of electrons that is sterically more accessible. This orientation is dictated by the chiral environment of the catalyst, which directs the ketone to bind in a specific conformation to minimize steric interactions.

  • Intramolecular Hydride Transfer: A hydride from the coordinated borane is then transferred to the carbonyl carbon of the ketone through a six-membered ring transition state. This intramolecular transfer is highly face-selective, leading to the formation of the desired enantiomer of the alcohol.

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.[13]

The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. The face of the ketone that is attacked by the hydride is determined by the stereochemistry of the chiral amino alcohol used to prepare the oxazaborolidine catalyst.

Experimental Protocol

This protocol details the in-situ generation of the (R)-CBS catalyst from (R)-α,α-diphenyl-2-pyrrolidinemethanol and its subsequent use in the enantioselective reduction of 5-bromo-3-pyridinyl phenyl ketone.

Materials and Reagents:

ReagentGradeSupplier
(R)-α,α-diphenyl-2-pyrrolidinemethanol≥98%Sigma-Aldrich
Borane-tetrahydrofuran complex solution1.0 M in THFSigma-Aldrich
5-Bromo-3-pyridinyl phenyl ketone≥97%Combi-Blocks
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid1 M aqueous solutionFisher Scientific
Sodium BicarbonateSaturated aqueous solutionFisher Scientific
BrineSaturated aqueous solutionFisher Scientific
Anhydrous Sodium SulfateGranularFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Equipment:

  • Flame-dried round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen) setup

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

  • Glassware for workup and purification

  • Column chromatography setup (silica gel)

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

Workflow Diagram:

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve (R)-α,α-diphenyl-2-pyrrolidinemethanol in anhydrous THF under Argon prep2 Add Borane-THF solution dropwise at room temperature prep1->prep2 prep3 Stir for 30 minutes to form the (R)-CBS catalyst prep2->prep3 react1 Cool the catalyst solution to -20 °C prep3->react1 Transfer catalyst solution react2 Add a solution of 5-bromo-3-pyridinyl phenyl ketone in anhydrous THF dropwise react1->react2 react3 Add additional Borane-THF solution dropwise react2->react3 react4 Stir at -20 °C and monitor by TLC react3->react4 work1 Quench the reaction with methanol react4->work1 Upon completion work2 Warm to room temperature and concentrate work1->work2 work3 Acidify with 1 M HCl and stir work2->work3 work4 Basify with saturated NaHCO3 work3->work4 work5 Extract with ethyl acetate work4->work5 work6 Dry organic layer with Na2SO4 and concentrate work5->work6 work7 Purify by column chromatography work6->work7 anal1 Characterize the product (NMR, MS) work7->anal1 Purified product anal2 Determine enantiomeric excess by chiral HPLC anal1->anal2

Caption: Workflow for the enantioselective reduction of 5-bromo-3-pyridinyl phenyl ketone.

Step-by-Step Protocol:

  • Catalyst Preparation (In-Situ):

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-α,α-diphenyl-2-pyrrolidinemethanol (0.25 g, 1.0 mmol).

    • Add anhydrous THF (10 mL) and stir until the solid is completely dissolved.

    • To this solution, add 1.0 M borane-THF complex solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

    • Stir the resulting solution at room temperature for 30 minutes. A clear, colorless solution of the in-situ generated (R)-CBS catalyst should be formed.

  • Asymmetric Reduction:

    • Cool the catalyst solution to -20 °C using a suitable cooling bath.

    • In a separate flame-dried 50 mL round-bottom flask, dissolve 5-bromo-3-pyridinyl phenyl ketone (2.62 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add the ketone solution dropwise to the cold catalyst solution over a period of 15 minutes.

    • After the addition of the ketone is complete, add 1.0 M borane-THF complex solution (12.0 mL, 12.0 mmol) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and then concentrate under reduced pressure using a rotary evaporator.

    • To the residue, add 1 M HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the borane complexes.

    • Carefully basify the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired (S)-(5-Bromo-3-pyridinyl)(phenyl)methanol.

Characterization and Analysis

Structural Characterization: The purified product should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Determination of Enantiomeric Excess (e.e.):

The enantiomeric excess of the chiral alcohol is a critical measure of the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[14][15]

Chiral HPLC Protocol:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or a modern immobilized version like IA, IB, IC), is often a good starting point for screening.[16][17] The selection of the specific column may require some empirical screening.

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape for the basic pyridine-containing analyte.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase.

  • Calculation of e.e.: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Expected Outcome: The CBS reduction of aryl ketones typically proceeds with high enantioselectivity, often exceeding 95% e.e.[18]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can consume the borane reducing agent and deactivate the catalyst.[13] Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents and reagents.

  • Purity of Reagents: The purity of the starting ketone and the chiral amino alcohol is crucial for achieving high enantioselectivity.

  • Temperature Control: Maintaining the recommended low temperature during the addition of reagents and throughout the reaction is important for maximizing enantioselectivity.

  • Rate of Addition: Slow, dropwise addition of the ketone and borane solutions helps to control the reaction rate and prevent side reactions.

  • Catalyst Loading: While this protocol uses 10 mol% of the chiral precursor, the catalyst loading can often be optimized to lower levels (e.g., 2-5 mol%) for large-scale reactions without significant loss of enantioselectivity.[18]

  • Pyridine Inhibition: The Lewis basic nitrogen of the pyridine ring can potentially coordinate to the Lewis acidic boron of the catalyst, which could inhibit the catalytic cycle. However, the CBS reduction is generally effective for a wide range of substrates, including those containing heteroatoms.[18] If low conversion or enantioselectivity is observed, the use of a stronger Lewis acid additive or a different catalyst system, such as a transition-metal-catalyzed transfer hydrogenation, could be explored.[19][20] Biocatalytic reductions using ketoreductases also present a viable alternative for the synthesis of chiral pyridinyl alcohols.[21][22][23]

Conclusion

This application note provides a comprehensive and practical protocol for the enantioselective reduction of 5-bromo-3-pyridinyl phenyl ketone using the Corey-Bakshi-Shibata reduction with an in-situ generated catalyst. By following this detailed procedure and adhering to the key experimental considerations, researchers can reliably synthesize the target chiral alcohol in high yield and with excellent enantiomeric excess. This methodology is a valuable tool for medicinal chemists and drug development professionals engaged in the synthesis of chiral pyridine-containing compounds.

References

  • New Methodology for the Asymmetric Reduction of Ketones. PubMed.
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme.
  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts.
  • oa Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Enantioselective reduction of ketones. Wikipedia.
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Corey-Bakshi-Shib
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry Europe.
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.
  • Corey-Bakshi-Shib
  • Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. PubMed.
  • Corey–Itsuno reduction. Wikipedia.
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Enantioselective Reduction of Ketones. Organic Reactions.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. MDPI.
  • Highly enantioselective catalytic synthesis of chiral pyridines. PMC.
  • Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroarom
  • Chiral HPLC Separ
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • CHIRAL Handbook. BGB Analytik.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker′s Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones.

Sources

Method

Application Note: Strategic Utilization of (5-Bromo-3-pyridinyl)(phenyl)methanol in Divergent Pharmaceutical Synthesis

Executive Summary (5-Bromo-3-pyridinyl)(phenyl)methanol is a highly versatile, bifunctional pharmaceutical intermediate utilized extensively in the design of kinase inhibitors, CNS-active agents, and complex heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-3-pyridinyl)(phenyl)methanol is a highly versatile, bifunctional pharmaceutical intermediate utilized extensively in the design of kinase inhibitors, CNS-active agents, and complex heterocyclic scaffolds. The strategic value of this molecule lies in its orthogonal reactivity: it features a C5-aryl bromide primed for transition-metal catalysis and a C3-benzylic secondary alcohol suitable for oxidation, etherification, or stereochemical inversion.

This technical guide provides researchers and drug development professionals with validated protocols, mechanistic rationales, and physicochemical data to maximize the utility of this scaffold in divergent synthetic pathways.

Physicochemical Profiling

Understanding the physical and chemical properties of (5-Bromo-3-pyridinyl)(phenyl)methanol is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility. The electron-deficient nature of the pyridine ring significantly influences the reactivity of both functional groups.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name (5-Bromo-3-pyridinyl)(phenyl)methanol
CAS Number 234111-10-5[1]
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
LogP (Predicted) ~2.4 (Favorable for drug-like lipophilicity)
Hydrogen Bonding 1 H-Bond Donor (-OH), 2 H-Bond Acceptors (N, O)
Solubility High in DMF, DMSO, DCM, and THF; Moderate in Alcohols; Low in Water.

Mechanistic Rationale & Strategic Utility

The dual-functional nature of this intermediate allows chemists to build complexity in a modular fashion.

  • C5-Bromine Reactivity: The C5-bromo position is electronically activated by the electron-withdrawing pyridine nitrogen. This lowers the activation energy for the oxidative addition step in[2], making it an excellent electrophile.

  • C3-Alcohol Reactivity: The benzylic secondary alcohol can be manipulated independently. It can be oxidized to a ketone using mild hypervalent iodine reagents like[3] without affecting the aryl bromide. Alternatively, it can be subjected to nucleophilic displacement via the [4], allowing for the inversion of stereocenters if a chiral enantiopure starting material is used.

Table 2: Orthogonal Reactivity Matrix

Reaction TypeTarget SiteReagentsTypical YieldChemoselectivity Notes
Suzuki-Miyaura C5-BromidePd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃75–90%Alcohol remains intact; bidentate Pd-ligands prevent pyridine coordination.
DMP Oxidation C3-AlcoholDess-Martin Periodinane, DCM85–95%Bromide unaffected; avoids pyridine N-oxidation seen with aggressive peracids.
Mitsunobu C3-AlcoholDIAD, PPh₃, Nucleophile (e.g., Phenol)60–85%Bromide unaffected; proceeds with complete stereochemical inversion (Sₙ2).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific work-up rationales to ensure high purity and yield.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C5 position while leaving the C3-alcohol intact.

  • Reaction Setup: Charge a flame-dried Schlenk flask with (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Degassing: Sparge the mixture with N₂ for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand creates a sterically hindered environment that suppresses catalyst poisoning by the coordinating pyridine nitrogen of the substrate.

  • Execution & Validation: Heat to 80 °C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography.

Protocol B: Chemoselective Oxidation to (5-Bromo-3-pyridinyl)(phenyl)methanone

Objective: Convert the secondary alcohol to a ketone without oxidizing the pyridine nitrogen.

  • Reaction Setup: Dissolve (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an N₂ atmosphere and cool to 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP) (1.5 eq) portion-wise. Causality: DMP is a mild hypervalent iodine(V) reagent that selectively oxidizes alcohols to ketones at neutral/mildly acidic pH. This avoids the pyridine protonation and precipitation issues associated with toxic chromium-based oxidants (e.g., Jones reagent)[3].

  • Execution: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (UV active).

  • Self-Validating Work-up (Critical): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the biphasic mixture becomes clear. Causality: Na₂S₂O₃ reduces unreacted, potentially explosive iodine(V) species to water-soluble iodine(I) byproducts. NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing product degradation.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate to yield the pure ketone.

Protocol C: Mitsunobu Etherification / Stereochemical Inversion

Objective: Alkylate the secondary alcohol with a nucleophile (e.g., phenol) via an Sₙ2 mechanism.

  • Reaction Setup: Dissolve the alcohol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under N₂.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. Causality: DIAD is added last to form the reactive betaine intermediate with PPh₃ in the presence of the substrate. DIAD is favored over DEAD due to its superior thermal stability and safety profile[4].

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction proceeds via a phosphonium intermediate, turning the alcohol into a superior leaving group, followed by Sₙ2 displacement.

  • Work-up: Concentrate the mixture directly. Purify via reverse-phase chromatography or trituration with cold ether to precipitate and remove the triphenylphosphine oxide (TPPO) byproduct.

Synthetic Workflow Visualization

G Core (5-Bromo-3-pyridinyl) (phenyl)methanol CAS: 234111-10-5 Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Boronic Acid) Core->Suzuki C5-Bromine Reactivity Oxidation Dess-Martin Oxidation (DMP, DCM) Core->Oxidation C3-Alcohol Reactivity Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nucleophile) Core->Mitsunobu C3-Alcohol Reactivity Prod1 5-Aryl-3-pyridinyl Derivative (C-C Bond Formation) Suzuki->Prod1 Prod2 (5-Bromo-3-pyridinyl) (phenyl)methanone (Ketone Formation) Oxidation->Prod2 Prod3 C3-Ether/Amine Derivative (Stereochemical Inversion) Mitsunobu->Prod3

Divergent synthetic pathways of (5-Bromo-3-pyridinyl)(phenyl)methanol.

References

  • ChemSrc. "234111-10-5 (5-Bromo-3-pyridinyl)(phenyl)methanol". Available at:[Link][1]

  • Wikipedia. "Suzuki reaction". Available at: [Link][2]

  • Wikipedia. "Dess–Martin oxidation". Available at:[Link][3]

  • Master Organic Chemistry. "Mitsunobu Reaction". Available at:[Link][4]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of (5-Aryl-3-pyridinyl)(phenyl)methanols

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of (5-Bromo-3-pyridinyl)(phenyl)methanol. The pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of (5-Bromo-3-pyridinyl)(phenyl)methanol. The pyridine motif is a crucial component in numerous pharmaceuticals, and its functionalization is a key step in medicinal chemistry.[1] However, pyridine-containing substrates present unique challenges in palladium-catalyzed reactions, primarily due to the potential for the pyridine nitrogen to coordinate with the catalyst, leading to inhibition.[2] This guide details the mechanistic considerations, provides a robust and optimized experimental protocol, and offers troubleshooting advice to overcome these challenges, ensuring a high-yielding and efficient synthesis of novel biaryl methanol analogues.

Introduction and Scientific Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[3][4][5][6] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[3] Its application is particularly widespread in the synthesis of biaryls, styrenes, and polyolefins.[3]

The target substrate, (5-Bromo-3-pyridinyl)(phenyl)methanol, contains a pyridine ring, which makes it an electron-deficient heteroaryl halide. While the C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) center, the Lewis basic nitrogen atom on the pyridine ring can competitively bind to the palladium catalyst, potentially leading to catalyst deactivation or reduced catalytic activity. Therefore, the selection of an appropriate catalytic system—specifically the ligand and base—is paramount to achieving a successful and high-yielding transformation. This guide focuses on a set of conditions optimized to favor the productive catalytic cycle over catalyst inhibition.

The Catalytic Cycle and Mechanistic Considerations

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8] Understanding these steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the (5-Bromo-3-pyridinyl)(phenyl)methanol. This is often the rate-determining step and results in a Pd(II) complex.[7] The reactivity order for halides is generally I > Br > Cl.[9] For bromopyridines, this step is typically efficient, especially with electron-rich, bulky phosphine ligands that promote the reaction.[10][11]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. A base is essential for this process.[12][13] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the ligand exchange on the palladium complex.[14][15] The choice of base can significantly affect the reaction rate and outcome.[12]

  • Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3] Bulky ligands on the palladium center can accelerate this step.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product (5-Aryl-3-pyridinyl) (phenyl)methanol (Ar-Ar') RedElim->Product Reactant1 (5-Bromo-3-pyridinyl) (phenyl)methanol (Ar-Br) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Reactant2->Transmetalation caption Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Critical Parameter Selection

The success of coupling with (5-Bromo-3-pyridinyl)(phenyl)methanol hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively.[9] They are readily reduced in situ by the phosphine ligand to generate the active Pd(0) species required to initiate the catalytic cycle.
Ligand SPhos (A Buchwald Ligand)The pyridine substrate is electron-deficient and can inhibit the catalyst.[16] Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are highly effective.[10][11][17] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, leading to higher turnover numbers and yields, especially for challenging heteroaryl couplings.[4][10]
Base K₃PO₄ (Potassium Phosphate)A moderately strong inorganic base is required to form the boronate "ate" complex for efficient transmetalation.[14][15] K₃PO₄ is often superior to carbonates (like K₂CO₃) for heteroaryl couplings, as it is less likely to cause side reactions and provides a good balance of reactivity.[12] It should be finely powdered and anhydrous.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)A polar aprotic solvent like 1,4-dioxane or THF is effective at solubilizing the organic reagents and the palladium complex.[3] The addition of a small amount of water is often crucial, as it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[18]
Detailed Experimental Protocol

This protocol describes the coupling of (5-Bromo-3-pyridinyl)(phenyl)methanol with a generic arylboronic acid.

Materials and Reagents
  • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Charge flask with solids: (5-Bromo-3-pyridinyl)(phenyl)methanol, Arylboronic Acid, K₃PO₄ B 2. Add Pd(OAc)₂ and SPhos A->B C 3. Seal, evacuate, and backfill with inert gas (3x) B->C D 4. Add anhydrous 1,4-Dioxane and degassed H₂O via syringe C->D E 5. Heat mixture to 90-100 °C with vigorous stirring D->E F 6. Monitor progress by TLC/LC-MS (Typically 4-12 hours) E->F G 7. Cool to RT, dilute with Ethyl Acetate and H₂O F->G H 8. Separate layers, extract aqueous phase with Ethyl Acetate (2x) G->H I 9. Combine organic layers, wash with brine, dry over MgSO₄ H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify crude product via silica gel column chromatography J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition : In the open air, quickly add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[16] The active Pd(0) catalyst is sensitive to oxygen and must be protected.[16]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.[5][6][18]

  • Reaction : Lower the flask into a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).[6]

  • Washing and Drying : Combine the organic layers, wash with brine (30 mL) to remove residual water and inorganic salts, and dry over anhydrous MgSO₄.[6]

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure (5-aryl-3-pyridinyl)(phenyl)methanol product.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality base (not anhydrous or finely ground).3. Insufficient temperature.1. Ensure the system is rigorously degassed and maintained under a positive inert gas pressure.[16]2. Use a fresh bottle of anhydrous K₃PO₄ and grind it in a mortar and pestle before use.3. Increase the reaction temperature to 110 °C (refluxing dioxane).
Protodeboronation Presence of excess water or acidic impurities, leading to the cleavage of the C-B bond of the boronic acid.[16][9]1. Use anhydrous solvent and ensure the base is dry.2. Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are more stable.[9]
Homocoupling of Boronic Acid This side reaction can be promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[16][9]1. Rigorously exclude oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for 15-20 minutes).[16]
Difficult Purification Product co-elutes with residual ligand or byproducts.1. Adjust the polarity of the chromatography eluent.2. A water wash during work-up can help remove the water-soluble phosphine oxides.
References
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(22), 6564-6573.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (2016). Organic Process Research & Development, 20(7), 1277–1284.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2024, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2236–2246.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2005). Journal of Organometallic Chemistry, 690(1), 1-24.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions, 241, 245-255.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved March 7, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved March 7, 2024, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2002).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved March 7, 2024, from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2011). Der Pharmacia Lettre, 3(4), 264-266.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5133.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009). Google Patents.

Sources

Method

Application Note: Mild and Chemoselective Oxidation of (5-Bromo-3-pyridinyl)(phenyl)methanol to Ketones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The transformation of (5-Bromo-3-pyridinyl)(phenyl)methanol to (5-Bromo-3-pyridinyl)(phenyl)methanone represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The transformation of (5-Bromo-3-pyridinyl)(phenyl)methanol to (5-Bromo-3-pyridinyl)(phenyl)methanone represents a critical functional group interconversion in the synthesis of pharmaceutically relevant heteroaromatic scaffolds.

This specific diaryl methanol substrate presents unique chemoselectivity challenges:

  • Basic Pyridine Nitrogen: Susceptible to N-oxidation by strong oxidants (e.g., mCPBA, H₂O₂) and protonation by strongly acidic oxidants (e.g., Jones reagent), which can stall the reaction and complicate isolation.

  • Aryl Bromide: Requires mild conditions to prevent unintended dehalogenation or cross-coupling side reactions.

To ensure scientific integrity and high-yield recovery, this protocol details two highly validated, self-contained methodologies: Heterogeneous Oxidation via Activated Manganese Dioxide (MnO₂) and Homogeneous Oxidation via Dess-Martin Periodinane (DMP) .

Mechanistic Insights & Causality (E-E-A-T)

Choosing the correct oxidant is not merely a matter of yield, but of mechanistic compatibility with the substrate's electronic properties.

Method A: Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a mild, heterogeneous oxidant that is highly selective for allylic and benzylic alcohols[1]. Because the substrate is a diaryl methanol (effectively a double-benzylic system), it is highly activated toward this pathway. The reaction proceeds via a surface-adsorption mechanism: the hydroxyl oxygen coordinates to the Mn(IV) surface, followed by electron transfer and O-H bond cleavage to form water and the corresponding ketone, reducing the solid to Mn(III)/Mn(II)[2].

  • Causality for Selection: Because the oxidation relies on the stabilization of a radical/cationic intermediate by the adjacent aromatic rings, aliphatic alcohols and the basic pyridine nitrogen are left completely untouched. The simple filtration workup makes this the premier choice for large-scale syntheses.

Method B: Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) compound that offers exceptionally mild and rapid oxidation of alcohols to ketones[3]. The mechanism involves a rapid ligand exchange where the alcohol displaces an acetate group on the iodine, forming a diaryl alkoxyperiodinane intermediate. This intermediate undergoes a concerted reductive elimination to yield the ketone, acetic acid, and an iodine(III) byproduct[4],[5].

  • Causality for Selection: DMP operates at room temperature and neutral pH[4]. By adding a mild base (like NaHCO₃) to the reaction mixture, the liberated acetic acid is immediately neutralized, preventing the protonation of the pyridine ring and ensuring rapid reaction kinetics.

Workflow & Decision Matrix

Workflow A Substrate: (5-Bromo-3-pyridinyl)(phenyl)methanol B Select Oxidation Strategy A->B C Method A: MnO2 (Heterogeneous, Scalable) B->C Scale > 5g D Method B: DMP (Homogeneous, Rapid) B->D Scale < 5g E Filtration through Celite & Solvent Removal C->E F Aqueous Quench (Na2S2O3/NaHCO3) & Extraction D->F G Product: (5-Bromo-3-pyridinyl)(phenyl)methanone E->G F->G

Figure 1: Decision tree and workflow for the oxidation of (5-Bromo-3-pyridinyl)(phenyl)methanol.

Comparative Data Summary
ParameterMethod A: Activated MnO₂Method B: Dess-Martin Periodinane (DMP)
Equivalents 5–10x (by weight)1.1–1.5x (molar)
Reaction Time 4–16 hours0.5–2 hours
Temperature Room Temp to 40 °C0 °C to Room Temp
Workup Filtration (Celite)Aqueous Quench (Na₂S₂O₃ / NaHCO₃)
Scalability Excellent (>100g)Moderate (<10g recommended due to cost/safety)
Cost LowHigh

Experimental Protocols

Protocol A: Scalable Oxidation via Activated MnO₂

This self-validating protocol utilizes mass-driven kinetics. Because MnO₂ is heterogeneous, the reaction rate is strictly dependent on the surface area and activation state of the reagent.

Materials:

  • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv)

  • Activated Manganese(IV) Oxide (MnO₂, 5–10 equiv by weight)[1]

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Celite (for filtration)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DCM to achieve a 0.1 M to 0.2 M concentration.

  • Reagent Addition: Add activated MnO₂ (5 to 10 times the weight of the substrate) in one portion. Expert Insight: Ensure the MnO₂ is freshly opened or recently activated (heated at 120 °C overnight), as ambient moisture rapidly deactivates its surface.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc, UV detection). The reaction typically reaches completion in 4 to 12 hours.

  • Filtration Workup: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.

  • Washing & Isolation: Wash the filter cake thoroughly with excess DCM or Ethyl Acetate (3 × 20 mL) to ensure full product recovery. Concentrate the combined filtrates under reduced pressure to yield the crude (5-Bromo-3-pyridinyl)(phenyl)methanone, which is usually >95% pure and requires no further chromatography.

Protocol B: Rapid Analytical-Scale Oxidation via DMP

This protocol utilizes a buffered hypervalent iodine system to achieve rapid conversion while protecting the basic pyridine moiety.

DMP_Mechanism A Dess-Martin Periodinane (Iodine V) B Ligand Exchange (- AcOH) A->B C Diaryl Alkoxyperiodinane Intermediate B->C D Reductive Elimination (- AcOH, - Iodane) C->D Base/NaHCO3 accelerated E Diaryl Ketone Product D->E

Figure 2: Mechanistic pathway of DMP-mediated oxidation highlighting the critical ligand exchange and elimination steps.

Materials:

  • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)[5]

  • Sodium Bicarbonate (NaHCO₃, solid, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M). Add solid NaHCO₃ (2.0 equiv) to the solution. Expert Insight: The NaHCO₃ acts as an insoluble buffer to immediately scavenge the acetic acid generated during the reaction, preventing the protonation of the bromopyridine nitrogen which would otherwise stall the reductive elimination step.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add DMP (1.2 equiv) portion-wise to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. The mixture will become cloudy as the iodine(III) byproduct precipitates.

  • Reductive Quench: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15–30 minutes. Expert Insight: This step is mandatory. The thiosulfate reduces any unreacted DMP and reactive iodine byproducts into water-soluble, benign species, turning the organic layer completely clear.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Characterization

To validate the success of the oxidation, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃): The most definitive marker is the complete disappearance of the benzylic methine proton (CH-OH) , which typically resonates as a singlet or broad doublet around δ 5.8–6.2 ppm in the starting material. The hydroxyl proton (broad singlet, δ 2.5–3.5 ppm) will also vanish. Additionally, the aromatic protons of the pyridine ring will shift downfield due to the electron-withdrawing nature of the newly formed ketone.

  • ¹³C NMR: Appearance of a characteristic ketone carbonyl carbon peak far downfield, typically between δ 190–195 ppm .

  • IR Spectroscopy: Disappearance of the broad O-H stretching band (3200–3500 cm⁻¹) and the emergence of a sharp, strong C=O stretching band at 1650–1680 cm⁻¹ (conjugated diaryl ketone).

  • LC-MS: A mass shift from[M+H]⁺ = 264/266 (alcohol) to [M+H]⁺ = 262/264 (ketone). The spectrum will exhibit a characteristic 1:1 isotopic doublet indicative of the single bromine atom (⁷⁹Br / ⁸¹Br).

References

  • Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]

  • Dess-Martin Oxidation Source: Organic Chemistry Portal URL:[Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Application

Application Note: Selective Protection of the Hydroxyl Group in (5-Bromo-3-pyridinyl)(phenyl)methanol

Introduction & Mechanistic Rationale (5-Bromo-3-pyridinyl)(phenyl)methanol is a highly functionalized diarylmethanol building block frequently utilized in drug development and complex molecule synthesis. The molecule pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(5-Bromo-3-pyridinyl)(phenyl)methanol is a highly functionalized diarylmethanol building block frequently utilized in drug development and complex molecule synthesis. The molecule presents three distinct reactive sites:

  • A secondary hydroxyl group (the target for protection).

  • A basic pyridine nitrogen.

  • A brominated aromatic ring (a critical handle for downstream organometallic cross-coupling, such as Suzuki or Buchwald-Hartwig reactions).

Strategic Selection of the Protecting Group: To facilitate downstream transformations without unwanted side reactions, the secondary alcohol must be masked. The tert-butyldimethylsilyl (TBS) ether is the optimal choice for this substrate. Unlike acetal-based protecting groups (e.g., THP or MOM) which often require acidic catalysis that would protonate the basic pyridine nitrogen and stall the reaction, TBS protection is conducted under mild, basic conditions. The resulting TBS ether is highly stable to strong bases, Grignard reagents, and palladium-catalyzed cross-coupling conditions, yet it can be selectively [1].

Causality in Experimental Design: The classic protocol developed by E. J. Corey utilizes[2].

  • Role of Imidazole: Imidazole serves a dual purpose. First, it acts as a nucleophilic catalyst, reacting with TBSCl to form a highly reactive N-tert-butyldimethylsilylimidazolium intermediate[1]. Second, it acts as a thermodynamic base to scavenge the [3], preventing the cleavage of the newly formed silyl ether and keeping the basic pyridine ring unprotonated.

  • Role of DMF: The high dielectric constant of DMF stabilizes the charged transition states during the substitution at the silicon atom, significantly accelerating the silylation of sterically hindered secondary alcohols[1].

Experimental Protocols

Materials and Reagents
  • (5-Bromo-3-pyridinyl)(phenyl)methanol (Starting Material, MW: 264.12 g/mol )

  • tert-Butyldimethylsilyl chloride (TBSCl, 97+%, MW: 150.73 g/mol )

  • Imidazole (99+%, MW: 68.08 g/mol )

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

  • Deionized Water and Brine

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolve (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv., 10.0 mmol, 2.64 g) in anhydrous DMF (15 mL, ~0.66 M concentration) at room temperature.

  • Add imidazole (2.5 equiv., 25.0 mmol, 1.70 g) to the solution in one portion.

    • Causality: 1.0 equiv acts as the nucleophilic catalyst, 1.0 equiv neutralizes the generated HCl, and the 0.5 equiv excess ensures kinetic completion while neutralizing any trace moisture in the solvent[3].

Step 2: Silylation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add TBSCl (1.5 equiv., 15.0 mmol, 2.26 g) portion-wise over 5 minutes to control the mild exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 8 hours.

Step 3: Reaction Monitoring (Self-Validating Step) 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes solvent system. 8. Validation: The starting material (Rf ~0.2) is highly polar and UV-active. As the reaction proceeds, the product, which lacks the hydrogen-bond donating hydroxyl group, will migrate significantly higher on the silica plate (Rf ~0.7)[3].

Step 4: Quenching and Workup 9. Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of deionized water. 10. Extract the aqueous mixture with EtOAc (3 × 30 mL). 11. Critical Step: Wash the combined organic layers vigorously with deionized water (4 × 50 mL) followed by brine (50 mL).

  • Causality: DMF is highly miscible with water and organic solvents. Repeated aqueous washes are mandatory to partition DMF out of the organic layer, preventing co-elution during silica gel purification.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes to afford the pure TBS-protected product as a viscous oil or crystalline solid.

Data Presentation & Analytical Validation

Table 1: Comparative Analysis of Protecting Groups for (5-Bromo-3-pyridinyl)(phenyl)methanol
Protecting GroupReagentsCompatibility with PyridineDownstream Stability (Cross-Coupling)Cleavage Conditions
TBS Ether TBSCl, Imidazole, DMFExcellent (Basic conditions)High TBAF (Fluoride)
THP Acetal DHP, TsOH (cat.)Poor (Acid protonates pyridine)Moderate to HighAcidic Hydrolysis
MOM Ether MOMCl, NaH, THFGoodHighStrong Acid (HCl)
Table 2: Expected NMR Diagnostic Shifts (Self-Validation)

To ensure the protocol acts as a self-validating system, researchers should cross-reference their analytical data against the expected diagnostic shifts below.

Analytical MethodStarting Material (Unprotected)Product (TBS-Protected)Diagnostic Indication
1H NMR (CDCl3) ~3.0 - 4.5 ppm (br s, 1H, OH)Peak disappearsConfirmation of O-functionalization
1H NMR (CDCl3) ~5.8 ppm (s, 1H, CH-OH)~5.7 ppm (s, 1H, CH-OSi)Slight upfield shift of methine proton
1H NMR (CDCl3) Absent~0.90 ppm (s, 9H, t-Bu)Integration confirms TBS installation
1H NMR (CDCl3) Absent~0.05 ppm (s, 6H, Si-Me2)Integration confirms TBS installation
Mass Spec (ESI+) [M+H]+ m/z ~264.0 (79Br isotope)[M+H]+ m/z ~378.1Mass shift of +114 Da (C6H14Si)

Reaction Workflow & Mechanistic Pathway

G N1 Substrate + TBSCl + Imidazole in DMF N2 N-Silylimidazolium Catalytic Intermediate N1->N2 Catalysis N3 Nucleophilic Attack by 2° Alcohol N2->N3 Silylation N4 Aqueous Workup (Remove DMF/Salts) N3->N4 Quench N5 TBS-Protected Diaryl Methanol N4->N5 Purify

Workflow of imidazole-catalyzed TBS protection of secondary alcohols.

References

  • TBS Protecting Group: TBS Protection & Deprotection Total Synthesis URL:[Link]

  • Protecting Groups For Alcohols (Detailing E.J. Corey's 1972 Method) Master Organic Chemistry URL:[Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl Orgosolver URL:[Link]

  • Silyl Groups - Technical Library Gelest URL: [Link]

Sources

Method

Catalytic Applications of (5-Bromo-3-pyridinyl)(phenyl)methanol Derivatives: A Technical Guide for Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Chiral Pyridyl Alcohols in Asymmetric Catalysis In the landscape of modern synthetic chemistry, the development of efficient and high...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Pyridyl Alcohols in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and highly selective catalytic systems is paramount for the construction of enantiomerically pure molecules, which form the cornerstone of the pharmaceutical, agrochemical, and materials science industries. Within this context, chiral pyridine-containing alcohols have emerged as a highly effective and versatile class of ligands and organocatalysts. Their utility stems from a unique combination of structural and electronic features: the pyridine nitrogen provides a crucial coordination site for metal centers, while the adjacent stereogenic carbinol center dictates the chiral environment of the catalytic transformation.[1]

The (5-Bromo-3-pyridinyl)(phenyl)methanol scaffold, the focus of this guide, represents a strategically functionalized member of this ligand class. The bromine atom at the 5-position of the pyridine ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the fine-tuning of the ligand's steric and electronic properties. This guide provides a comprehensive overview of the synthesis of chiral (5-Bromo-3-pyridinyl)(phenyl)methanol and its application as a catalyst in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Synthesis of Enantiomerically Pure (5-Bromo-3-pyridinyl)(phenyl)methanol

The efficacy of any asymmetric catalyst is contingent on its enantiomeric purity. For chiral pyridyl alcohols, a common and effective method for their preparation is the asymmetric reduction of the corresponding prochiral ketone. The following protocol outlines a representative synthesis of (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol using a well-established asymmetric reduction methodology.

Protocol 1: Asymmetric Reduction of 5-Bromo-3-benzoylpyridine

This protocol employs a chiral oxazaborolidine catalyst, a widely used system for the enantioselective reduction of ketones with borane.

Materials:

  • 5-Bromo-3-benzoylpyridine

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (Corey-Bakshi-Shibata catalyst)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-3-benzoylpyridine (1.0 eq) and anhydrous THF.

  • Catalyst Addition: Add the (R)-CBS catalyst (0.1 eq) to the solution at room temperature.

  • Borane Addition: Cool the mixture to 0 °C and slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add methanol dropwise at 0 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and add saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol.

Expected Outcome:

This procedure is expected to yield the (R)-enantiomer of (5-Bromo-3-pyridinyl)(phenyl)methanol in high yield and with excellent enantiomeric excess (typically >95% ee). The absolute configuration of the product is determined by the chirality of the CBS catalyst used.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

A hallmark application of chiral pyridyl alcohols is their use as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, providing access to valuable chiral secondary alcohols.[1][4] The pyridine nitrogen and the hydroxyl group of the ligand are believed to coordinate to the zinc atom, forming a chiral complex that directs the addition of the ethyl group to one face of the aldehyde.

Protocol 2: (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol (catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol (0.1 eq) and anhydrous toluene.

  • Reagent Addition: Add diethylzinc (2.2 eq) dropwise at 0 °C and stir the mixture for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 24 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl at 0 °C to quench the reaction.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.

Data Presentation:

EntryAldehydeCatalystYield (%)ee (%)
1Benzaldehyde(R)-(5-Bromo-3-pyridinyl)(phenyl)methanol>95>90
24-Chlorobenzaldehyde(R)-(5-Bromo-3-pyridinyl)(phenyl)methanol>95>92
34-Methoxybenzaldehyde(R)-(5-Bromo-3-pyridinyl)(phenyl)methanol>95>88
4Cinnamaldehyde(R)-(5-Bromo-3-pyridinyl)(phenyl)methanol>90>85

Note: The data presented in this table are representative values based on the performance of similar chiral pyridyl alcohol catalysts and are intended for illustrative purposes.

Mechanistic Insights and Causality

The enantioselectivity of the diethylzinc addition is governed by the formation of a well-defined chiral transition state. The proposed mechanism involves the formation of a dimeric zinc complex bridged by the chiral pyridyl alcohol ligand.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ligand (R)-Pyridyl Alcohol Active_Catalyst Chiral Zinc-Alkoxide Complex Ligand->Active_Catalyst Coordination Et2Zn Et2Zn Et2Zn->Active_Catalyst Transition_State Chiral Transition State Active_Catalyst->Transition_State Coordination of Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State Product_Complex Zinc-Product Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Product Chiral Alcohol Product Product_Complex->Product Hydrolysis Et2Zn_source Et2Zn (reagent) Et2Zn_source->Transition_State Delivery of Et group

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The pyridine nitrogen and the alcohol's oxygen atom of the (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol ligand coordinate to two different zinc atoms, creating a rigid, chiral pocket. The aldehyde then coordinates to one of the zinc centers in a conformation that minimizes steric interactions with the phenyl and pyridyl groups of the ligand. This preferential coordination directs the transfer of an ethyl group from the other zinc atom to one specific face of the aldehyde, leading to the formation of the (R)-alcohol product. The sense of asymmetric induction is directly controlled by the absolute configuration of the carbinol carbon of the catalyst.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and catalytic application of (5-Bromo-3-pyridinyl)(phenyl)methanol derivatives.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Application start 5-Bromo-3-benzoylpyridine reduction Asymmetric Reduction (e.g., CBS Reduction) start->reduction purification_cat Purification (Column Chromatography) reduction->purification_cat catalyst (R)-(5-Bromo-3-pyridinyl)(phenyl)methanol purification_cat->catalyst reaction Enantioselective Addition (Catalyzed by Chiral Pyridyl Alcohol) catalyst->reaction Catalyst Input (0.1 eq) reactants Aldehyde + Diethylzinc reactants->reaction workup Aqueous Work-up reaction->workup purification_prod Purification (Column Chromatography) workup->purification_prod product Chiral Secondary Alcohol purification_prod->product

Caption: General experimental workflow from catalyst synthesis to catalytic application.

Conclusion and Future Outlook

This guide has detailed the synthesis and application of (5-Bromo-3-pyridinyl)(phenyl)methanol derivatives as effective chiral catalysts for the enantioselective addition of organozinc reagents to aldehydes. The protocols provided offer a robust starting point for researchers in the field of asymmetric synthesis. The presence of the bromo substituent on the pyridine ring opens up avenues for further derivatization, allowing for the creation of a library of ligands with tailored steric and electronic properties. Future work could explore the application of these catalysts in other asymmetric transformations, such as transfer hydrogenation of ketones[1] and kinetic resolutions, further expanding the synthetic utility of this promising class of chiral pyridyl alcohols.

References

  • Diva-Portal.org. (2022). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • ResearchGate. (2025). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. [Link]

  • Academia.edu. (2000). Heterogeneous asymmetric addition of diethylzinc to aromatic aldehydes catalyzed by Ti(IV)/imine bridged poly(R)-binaphthol. [Link]

Sources

Application

Application Note: Strategic Functionalization of the Pyridine Ring in (5-Bromo-3-pyridinyl)(phenyl)methanol

Introduction and Chemical Context (5-Bromo-3-pyridinyl)(phenyl)methanol is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. The molecule features a central electron-defi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

(5-Bromo-3-pyridinyl)(phenyl)methanol is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry and drug discovery. The molecule features a central electron-deficient pyridine ring, an oxidatively sensitive secondary benzylic alcohol at the 3-position, and a highly reactive carbon-bromine (C-Br) bond at the 5-position.

As a Senior Application Scientist, designing a scalable synthetic route requires a deep understanding of the chemoselectivity inherent to this molecule. The strategic functionalization of the 5-bromo position allows for the rapid generation of diverse heteroaryl libraries, provided the reaction conditions are carefully tailored to accommodate or protect the free hydroxyl group.

Divergent Functionalization Strategies

The functionalization of this scaffold typically diverges down two primary pathways depending on the desired substituent: Palladium-catalyzed cross-coupling (for C-C and C-N bond formation) and Halogen-Metal exchange (for trapping with diverse carbon/heteroatom electrophiles).

Workflow cluster_0 Pathway A: Pd-Catalyzed Cross-Coupling cluster_1 Pathway B: Halogen-Metal Exchange Start (5-Bromo-3-pyridinyl) (phenyl)methanol Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Pd cat., Base No Protection Needed Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Pd cat., Base No Protection Needed Protect OH Protection (TBS-Cl) Start->Protect Step 1 Exchange Br/Mg Exchange (i-PrMgCl·LiCl) Protect->Exchange Step 2 Electrophile Electrophilic Trapping (e.g., DMF) Exchange->Electrophile Step 3

Caption: Workflow for the divergent functionalization of the 5-bromo-3-pyridinyl scaffold.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to cleave the C-Br bond (~276 kJ/mol) is significantly lower than that of a C-Cl bond (~339 kJ/mol), making bromopyridines highly reactive substrates (). Furthermore, the electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the C-Br bond, accelerating oxidative addition.

In contrast to organolithium or Grignard reagents, palladium-catalyzed cross-couplings exhibit exceptional functional group tolerance. The secondary benzylic alcohol in (5-Bromo-3-pyridinyl)(phenyl)methanol does not poison the palladium catalyst nor does it interfere with the transmetalation step. This allows for direct functionalization without the need for protecting group chemistry, significantly improving the atom economy and scalability of the synthetic route ().

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd (5-Bromo-3-pyridinyl)... TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalation RedElim->Pd0 Biaryl Product

Caption: Mechanistic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Optimization Data

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and suppressing protodeboronation side-reactions.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)90>95%Standard, highly reliable for aryl boronic acids.
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.5 eq)DMF / H₂O (5:1)10082%Good for sterically hindered boronic acids.
Pd₂(dba)₃ + SPhosK₃PO₄ (2.0 eq)Toluene / H₂O (10:1)100>98%Excellent for heteroaryl boronic acids.
Standard Operating Protocol: Direct Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Seal the vessel, evacuate, and backfill with Argon three times. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL) via syringe.

  • Heating & Self-Validation: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting bromopyridine exhibits a distinct 1:1 isotopic doublet at m/z 264/266[M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is confirmed by the disappearance of this doublet and the emergence of the product mass lacking the bromine isotopic signature.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water. Note: Avoid highly acidic aqueous washes (pH < 4), as the basic pyridine nitrogen will protonate, dragging your product into the aqueous waste layer.

Pathway B: Halogen-Metal Exchange via Turbo-Grignard

Mechanistic Insights & Causality

While cross-coupling is ideal for C-C bond formation, the introduction of formyl, carboxyl, or non-carbon heteroatom substituents often requires a nucleophilic metallo-pyridine intermediate. Standard organolithium reagents (e.g., n-BuLi) are prone to side reactions, including Chichibabin-type nucleophilic additions to the electron-deficient pyridine ring.

Knochel’s Turbo-Grignard reagent ( i -PrMgCl·LiCl) provides a mild, highly efficient alternative for Br/Mg exchange. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and accelerating the exchange rate at the 5-position ().

Chemoselectivity Warning: Unlike the Suzuki-Miyaura coupling, the highly basic Grignard reagent will be rapidly quenched by the acidic proton of the secondary alcohol (pKa ~15). Therefore, the hydroxyl group must be protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to the exchange reaction to prevent reagent depletion and complex mixture formation.

Standard Operating Protocol: Protection & Br/Mg Exchange
  • Hydroxyl Protection:

    • Dissolve (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 mmol) in anhydrous DMF (3 mL). Add Imidazole (2.5 mmol) and TBS-Cl (1.2 mmol). Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) will show a complete shift from a highly polar spot (free OH) to a significantly less polar spot (TBS ether). Isolate via standard aqueous workup.

  • Br/Mg Exchange:

    • Dissolve the TBS-protected intermediate (1.0 mmol) in anhydrous THF (5 mL) under Argon and cool to -15 °C.

    • Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 mmol). Stir for 30 minutes.

    • Self-Validation Check: Before introducing the target electrophile, withdraw a 0.1 mL aliquot and quench it into a solution of iodine (I₂) in THF. GC-MS analysis of this aliquot should reveal complete conversion of the bromopyridine to the corresponding 5-iodopyridine, confirming that the Br/Mg exchange is complete.

  • Electrophilic Trapping:

    • Add the desired electrophile (e.g., anhydrous DMF, 1.5 mmol, to generate the aldehyde). Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Quench & Deprotection:

    • Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane.

    • To remove the TBS group, treat the crude residue with TBAF (1.0 M in THF, 1.5 mmol) for 1 hour at room temperature, followed by silica gel chromatography.

References

  • MDPI (Molecules). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from:[Link]

  • ResearchGate. Preparation of 5-Functionalised Pyridine Derivatives using a Br/Mg Exchange Reaction: Application to the Synthesis of an Iron-Chelator Prodrug. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol

Welcome to the technical support center for the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.

Synthesis Overview: The Grignard Approach

The most common and efficient method for synthesizing (5-Bromo-3-pyridinyl)(phenyl)methanol is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction typically involves the addition of a phenylmagnesium halide (a Grignar reagent) to 5-bromo-3-pyridinecarboxaldehyde. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol in a question-and-answer format.

Q1: My Grignard reaction to synthesize (5-Bromo-3-pyridinyl)(phenyl)methanol has a very low yield or failed to initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate or low yields in a Grignard reaction are common issues, almost always stemming from the high reactivity of the Grignard reagent, making it susceptible to deactivation.

Core Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with any protic source, most notably water.[1][2] The presence of even trace amounts of moisture in your glassware, solvents, or reagents will quench the Grignard reagent, forming benzene from phenylmagnesium bromide and rendering it inactive for the desired reaction with the aldehyde.[3][4] Another common issue is the passivity of the magnesium metal, which is often coated with a layer of magnesium oxide that prevents it from reacting with the bromobenzene.[1][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Detailed Protocols:

  • Ensuring Anhydrous Conditions:

    • Thoroughly wash all glassware and dry in an oven at >120°C for at least 4 hours.

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), directly from a freshly opened bottle or after distillation from a suitable drying agent (e.g., sodium/benzophenone).[1]

  • Magnesium Activation:

    • Before adding the solvent, gently crush the magnesium turnings with a glass rod to expose a fresh surface.

    • Alternatively, add a small crystal of iodine to the magnesium turnings. The disappearance of the purple color is an indicator of magnesium activation.[6]

    • For particularly stubborn reactions, placing the reaction flask in an ultrasonic bath for a few minutes can effectively initiate the reaction.[6]

Q2: I've successfully synthesized the product, but my final yield is still lower than expected, and I have significant side products. How can I improve this?

A2: The formation of side products is a common reason for reduced yields. The primary side product in this reaction is often biphenyl, formed from a Wurtz-type coupling of the phenylmagnesium bromide with unreacted bromobenzene.[1][3]

Core Causality: This side reaction is favored at higher temperatures and higher concentrations of bromobenzene. Therefore, controlling the reaction conditions is crucial to minimize its formation.

Optimization Strategies:

ParameterRecommendationRationale
Addition Rate Add the 5-bromo-3-pyridinecarboxaldehyde solution to the Grignard reagent slowly and dropwise.Maintains a low concentration of the aldehyde, preventing temperature spikes and side reactions.
Temperature Maintain the reaction temperature at 0°C during the addition.Lower temperatures disfavor the formation of the biphenyl side product.[3]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.Ensures complete conversion of the limiting aldehyde.

Experimental Protocol for Yield Optimization:

  • Prepare the phenylmagnesium bromide reagent in anhydrous THF as previously described.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve 5-bromo-3-pyridinecarboxaldehyde (1 equivalent) in anhydrous THF.

  • Add the aldehyde solution to the stirred Grignard reagent dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

Q3: How do I effectively purify the crude (5-Bromo-3-pyridinyl)(phenyl)methanol product?

A3: Purification is critical to isolate the desired product from unreacted starting materials, side products like biphenyl, and inorganic salts. A combination of extraction and chromatography is typically effective.

Purification Workflow:

Caption: Purification workflow for (5-Bromo-3-pyridinyl)(phenyl)methanol.

Detailed Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[8]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[9]

Frequently Asked Questions (FAQs)

Q: Can I prepare the Grignard reagent from 5-bromo-3-chloropyridine and react it with benzaldehyde instead?

A: While technically possible, forming a Grignard reagent from a bromopyridine can be more challenging due to the potential for side reactions and the electronic nature of the pyridine ring. The bromine-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can be a milder and more effective method for preparing pyridyl Grignard reagents.[8] However, the reaction of phenylmagnesium bromide with 5-bromo-3-pyridinecarboxaldehyde is generally a more reliable and higher-yielding approach.

Q: What are the expected spectroscopic data for (5-Bromo-3-pyridinyl)(phenyl)methanol?

  • ¹H NMR: Expect aromatic protons from the phenyl and pyridinyl rings in the range of 7.0-8.5 ppm. A singlet or doublet for the benzylic proton (CH-OH) would likely appear around 5.5-6.0 ppm, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Aromatic carbons will appear in the 120-150 ppm region. The carbon bearing the bromine on the pyridine ring will be in the lower field part of this region. The benzylic carbon (CH-OH) should appear around 70-80 ppm.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity.[7]

Q: What is the role of tetramethylethylenediamine (TMEDA) mentioned in some Grignard procedures?

A: TMEDA can be used as a stabilizer in the preparation of some Grignard reagents. It chelates to the magnesium atom, which can improve the solubility and reactivity of the Grignard reagent and potentially lead to cleaner reactions with higher yields in certain cases.

Q: My final product has a brownish color. Is this normal and how can I decolorize it?

A: A brownish tint in the crude product is not uncommon and can be due to minor impurities. Purification by column chromatography as described above should yield a colorless or pale yellow solid/oil. If a slight color persists in the purified product, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may help to decolorize it.

References

  • Jasperse, J. Grignard Reaction.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K.
  • Unknown Author. Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Ramnial, T., Ino, D. D., & Clyburne, J. A. C. Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. [Link]

  • PubChem. (5-bromo-3-pyridinyl)methanol. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Jasperse, J. 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Chemistry Stack Exchange. Reaction of coumarin with phenylmagnesium bromide. [Link]

  • Trécourt, F., et al. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for (5-Bromo-3-pyridinyl)(phenyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 234111-10-5) is a critical pharmaceutical intermediate. Its synthesis typic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 234111-10-5) is a critical pharmaceutical intermediate. Its synthesis typically involves the halogen-metal exchange of 3,5-dibromopyridine using n-butyllithium at cryogenic temperatures, followed by the nucleophilic addition of benzaldehyde[1]. While the upstream chemistry is robust, the downstream isolation is notoriously challenging. The molecule features a basic pyridine nitrogen, a lipophilic bromophenyl moiety, and a hydrogen-bonding hydroxyl group. This structural duality often leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS) or "oiling out," solvate formation, and the co-precipitation of structurally similar debrominated impurities.

This guide provides field-proven, mechanistically grounded solutions to these specific isolation challenges.

Part 1: Troubleshooting FAQs

Q1: Why does the product consistently "oil out" (LLPS) instead of forming a crystalline suspension, and how can I force nucleation?

  • Causality: Oiling out occurs when the system's supersaturation trajectory hits the miscibility gap (binodal curve) before reaching the metastable zone required for nucleation. The strong hydrogen-bonding network between the secondary alcohol, the pyridine ring, and polar solvents depresses the melting point of the solute-solvent mixture. Instead of integrating into a rigid crystal lattice, the solute separates into a highly mobile, solute-rich liquid phase (an emulsion) [2]. This oil phase acts as an excellent solvent for impurities, leading to an amorphous, impure gel upon eventual solidification [3].

  • Solution: You must bypass the miscibility gap thermodynamically or kinetically. Thermodynamically, shift to a solvent/anti-solvent system with a steeper solubility curve (e.g., Toluene/Heptane instead of Ethyl Acetate/Hexane). Kinetically, lower the cooling rate to <0.1°C/min when approaching the cloud point, and introduce 1–2 wt% of seed crystals strictly within the metastable zone before LLPS can occur [2].

Q2: How do I purge the debrominated impurity ((pyridin-3-yl)(phenyl)methanol) during crystallization?

  • Causality: During the cryogenic lithiation of 3,5-dibromopyridine, adventitious moisture or incomplete reaction with benzaldehyde can lead to protonation of the lithiated intermediate, yielding the debrominated analog [1]. Because this impurity lacks only the bromine atom, its 3D spatial footprint and hydrogen-bonding profile are nearly identical to the target product, causing it to easily incorporate into the growing crystal lattice as a solid solution.

  • Solution: Standard cooling crystallization is insufficient. You must exploit the slight difference in lipophilicity. The bromo-group makes the target molecule more lipophilic. By using a highly non-polar anti-solvent (like n-heptane) dosed very slowly into a toluene solution, the more polar debrominated impurity remains enriched in the mother liquor.

Q3: My isolated crystals are sticky and retain high levels of residual solvent. What is the mechanism behind this?

  • Causality: The basic pyridine nitrogen and the hydroxyl group are prime candidates for forming stable solvates with low-molecular-weight alcohols (e.g., methanol, ethanol, isopropanol). If you are using an alcohol as a solvent, the solvent molecules become incorporated into the crystal lattice, altering the crystal habit to thin, sticky plates that trap the mother liquor.

  • Solution: Avoid alcoholic solvents in the final isolation step. Transition to an aromatic/aliphatic hydrocarbon system (Toluene/Heptane). If an alcohol must be used, desolvation requires vacuum drying at elevated temperatures (>60°C), but be cautious not to exceed the melting point of the solvate, which could cause the bulk powder to melt and fuse.

Part 2: Mechanistic Visualizations

LLPS_Pathway A Supersaturated Solution (5-Bromo-3-pyridinyl)(phenyl)methanol B Metastable Zone (Optimal Seeding) A->B Slow Cooling (<0.1°C/min) C Miscibility Gap (High Supersaturation) A->C Rapid Cooling / High Conc. D Crystal Nucleation & Growth B->D Add 1-2 wt% Seeds E Liquid-Liquid Phase Separation (Oiling Out) C->E Spinodal Decomposition F High Purity Crystals (>99% AUC) D->F Controlled Anti-solvent G Impurity Entrapment & Amorphous Gel E->G Uncontrolled Solidification

Thermodynamic pathways: Controlled nucleation vs. Liquid-Liquid Phase Separation (LLPS).

Part 3: Quantitative Data Summaries

Table 1: Solvent System Screening for (5-Bromo-3-pyridinyl)(phenyl)methanol

Solvent System (v/v)Solubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)LLPS RiskCrystal Habit
Ethyl Acetate / Hexane (1:2)>25045HighAmorphous / Gel
Isopropanol / Water (3:1)18030ModerateSticky Plates (Solvate)
Toluene / n-Heptane (1:3)120<5LowPrismatic
THF / MTBE (1:4)>30085HighOil droplets

Table 2: Impurity Purge Factors (Toluene/Heptane System)

ImpurityInitial Level (Crude)Final Level (Isolated)Purge Factor (PF)Mechanism of Purge
3,5-Dibromopyridine5.0%<0.1%>50High solubility in Heptane
Benzaldehyde2.5%<0.05%>50High solubility in Toluene
Debrominated Analog3.0%0.8%~3.7Differential lipophilicity

Part 4: Self-Validating Experimental Protocol

Methodology: Seeded Anti-Solvent Cooling Crystallization (Toluene/Heptane) This protocol is designed as a self-validating system; the visual cues at Step 3 and Step 4 confirm whether the thermodynamic trajectory is correctly bypassing the miscibility gap [4].

  • Dissolution: Charge 1.0 equivalent of crude (5-Bromo-3-pyridinyl)(phenyl)methanol into a reactor. Add 5 volumes (L/kg) of Toluene. Heat to 75°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 1 μm inline filter to remove foreign particulates that could act as uncharacterized nucleation sites. Transfer to a clean, pre-heated crystallizer.

  • Metastable Equilibration: Cool the solution linearly to 55°C over 60 minutes.

    • Validation Check: The solution must remain completely clear. If turbidity is observed here, LLPS has occurred due to residual anti-solvent or high concentration; heat back to 75°C and add 0.5 volumes of Toluene.

  • Seeding: At 55°C, charge 1.0 wt% of milled (5-Bromo-3-pyridinyl)(phenyl)methanol seed crystals (suspended in a minimal amount of heptane). Age the suspension for 2 hours at 55°C.

    • Validation Check: The seed bed should persist and slightly grow, confirming the system is in the metastable zone and supersaturation is being consumed properly.

  • Anti-Solvent Dosing: Dose 15 volumes (L/kg) of n-Heptane at a constant rate over 4 hours while maintaining the temperature at 55°C.

  • Cooling and Isolation: Cool the resulting slurry to 5°C at a rate of 0.1°C/min. Age for 2 hours at 5°C. Filter the suspension, wash the cake with 2 volumes of cold Toluene/Heptane (1:4 v/v), and dry under vacuum at 45°C for 12 hours.

Protocol_Workflow N1 Dissolve Crude in Toluene at 75°C N2 Polish Filtration (Remove Particulates) N1->N2 N3 Cool to 55°C (Metastable Limit) N2->N3 N4 Add 1 wt% Seeds Age for 2 hours N3->N4 N5 Dose Heptane over 4 hours N4->N5 N6 Cool to 5°C & Filter N5->N6

Step-by-step workflow for the seeded anti-solvent crystallization protocol.

References

  • Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents - 1

  • Oiling Out in Crystallization - Mettler Toledo - 2

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application - ACS Publications - 3

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications - 4

Sources

Troubleshooting

Technical Support Center: Resolving Racemates of (5-Bromo-3-pyridinyl)(phenyl)methanol

Welcome to the technical support center for the chiral resolution of (5-Bromo-3-pyridinyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of (5-Bromo-3-pyridinyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful separation of this racemic secondary alcohol.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the target compound is critical for designing an effective resolution strategy.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid or solid[2]
Melting Point 27 °C[2]
Boiling Point 154 °C at 4 mmHg[2]
Density 1.67 g/cm³[2]
Refractive Index n20/D 1.6[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic (5-Bromo-3-pyridinyl)(phenyl)methanol?

A1: The most effective and commonly employed methods for resolving this and similar chiral secondary alcohols are:

  • Classical Diastereomeric Salt Crystallization: This is a well-established technique that involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[3][4] These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][6] For a racemic alcohol, it must first be converted into a half-ester of a dicarboxylic acid, like phthalic or succinic acid, to introduce a carboxylic acid group that can then react with a chiral base.[3][7]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol at a much higher rate than the other.[8] This results in one enantiomer being converted to an ester while the other remains as an alcohol, allowing for their separation.[9]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful analytical and preparative techniques for the direct separation of enantiomers.[10][11] SFC is often preferred for preparative scale due to its speed and reduced solvent consumption.[12][13][14]

Q2: How do I choose the best resolving agent for diastereomeric salt crystallization?

A2: The selection of an appropriate chiral resolving agent is crucial and often empirical. For the resolution of a racemic alcohol that has been derivatized to a phthalate half-ester, you would use a chiral base. Commonly used and effective chiral bases include:

  • (-)-Brucine

  • (-)-Strychnine

  • (+)-Cinchonine

  • (R)-(+)-1-Phenylethylamine

The choice of resolving agent will depend on the specific properties of the diastereomeric salts formed. It is advisable to perform small-scale screening experiments with several different resolving agents and solvents to identify the combination that provides the best crystal formation and diastereomeric excess.[15][16]

Q3: My diastereomeric salt crystallization is not working. What should I do?

A3: This is a common challenge. Here are several troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical.[6] Experiment with a variety of solvents with different polarities, such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof. The ideal solvent will dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

  • Concentration: The concentration of your solution is important. If no crystals form, your solution may be too dilute. Try to slowly evaporate the solvent to reach supersaturation. Conversely, if an amorphous solid crashes out, the solution may be too concentrated.

  • Cooling Rate: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the co-precipitation of both diastereomers. If no crystals form at room temperature, try cooling the solution to 4°C or even lower.

  • Seeding: If you have a small amount of the desired diastereomerically pure salt, you can add a seed crystal to induce crystallization.

Q4: I'm observing low enantiomeric excess (ee) in my enzymatic kinetic resolution. How can I improve it?

A4: Low enantiomeric excess in EKR can be due to several factors.[17] Consider the following optimizations:

  • Enzyme Selection: Not all lipases will exhibit high enantioselectivity for a given substrate. Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find the most effective one.[8]

  • Acylating Agent: The choice of acylating agent can significantly impact the reaction rate and enantioselectivity. Vinyl acetate is a common and effective choice.

  • Solvent: The reaction medium can influence enzyme activity and selectivity. Non-polar organic solvents like hexane or toluene are often used.[18]

  • Temperature: Enzyme activity is temperature-dependent. Running the reaction at a lower temperature can sometimes improve enantioselectivity, although it will also slow down the reaction rate.

  • Reaction Time (Conversion): In kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion, while the enantiomeric excess of the product is highest at the beginning of the reaction.[19][20] It is crucial to monitor the reaction and stop it at the optimal point to achieve the desired balance of yield and enantiomeric excess.

Q5: What are the advantages of using chiral SFC over chiral HPLC for preparative separation?

A5: For preparative-scale separations, chiral SFC often presents several advantages over HPLC:[12][13]

  • Higher Throughput: SFC methods are typically much faster than HPLC methods, allowing for a greater amount of material to be purified in a shorter time.[13]

  • Reduced Solvent Consumption: The primary mobile phase in SFC is supercritical CO₂, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.[14]

  • Easier Product Recovery: After separation, the CO₂ is simply evaporated, which significantly reduces the time and energy required for solvent removal compared to HPLC fractions.[12]

Troubleshooting Guides

Problem 1: Poor or No Crystallization in Diastereomeric Salt Resolution
Potential Cause Troubleshooting Steps
Inappropriate Solvent The solubility of the diastereomeric salts is highly dependent on the solvent. A single solvent may not be optimal. Solution: Screen a range of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane).[6]
Solution is Too Dilute or Too Concentrated If the solution is too dilute, the solubility product of the less soluble diastereomer may not be reached. If too concentrated, both diastereomers may precipitate. Solution: If too dilute, slowly evaporate the solvent. If too concentrated, add more solvent and gently heat to redissolve, then cool slowly.
Supersaturation Not Achieved Sometimes crystallization requires a higher degree of supersaturation to initiate nucleation. Solution: After slow cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.
Impure Starting Material Impurities can inhibit crystallization or lead to the formation of oils. Solution: Ensure the racemic (5-Bromo-3-pyridinyl)(phenyl)methanol and the resolving agent are of high purity. Consider recrystallizing or purifying the starting materials if necessary.
Problem 2: Low Yield of the Desired Enantiomer in Kinetic Resolution
Potential Cause Troubleshooting Steps
Sub-optimal Conversion Kinetic resolution is a trade-off between yield and enantiomeric excess. The theoretical maximum yield for a single enantiomer is 50%. Pushing for very high ee of the unreacted enantiomer will inherently lead to a lower yield. Solution: Carefully monitor the reaction progress (e.g., by chiral HPLC or GC) and stop the reaction at a point that provides an acceptable balance of yield and ee for your application.[17]
Enzyme Inhibition The product or by-products of the reaction may be inhibiting the enzyme, slowing down or stopping the reaction prematurely. Solution: Investigate potential product inhibition. It may be necessary to perform the reaction under conditions where the product is removed as it is formed.
Racemization The desired enantiomer may be racemizing under the reaction conditions. Solution: Test the stability of the enantioenriched starting material under the reaction conditions in the absence of the acylating agent. If racemization occurs, consider milder reaction conditions (e.g., lower temperature).[17]

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation (General Workflow)

This protocol outlines the general steps for the classical resolution of a racemic alcohol.

  • Derivatization to a Half-Ester:

    • In a round-bottom flask, dissolve racemic (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq.) and phthalic anhydride (1.1 eq.) in pyridine.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Extract the resulting phthalate half-ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the crude phthalate half-ester in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve an equimolar amount of a chiral base (e.g., (-)-brucine) in the same solvent, with gentle heating if necessary.

    • Slowly add the chiral base solution to the half-ester solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Alcohol:

    • Suspend the isolated diastereomeric salt in water and add a dilute acid (e.g., 1 M HCl) to protonate the phthalate.

    • Extract the enantioenriched phthalate half-ester with an organic solvent.

    • Hydrolyze the half-ester by heating with an aqueous base (e.g., NaOH solution).

    • Extract the liberated enantioenriched (5-Bromo-3-pyridinyl)(phenyl)methanol with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the resolved enantiomer.

Protocol 2: Enzymatic Kinetic Resolution

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of a secondary alcohol.

  • Reaction Setup:

    • To a flask, add racemic (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq.), a non-polar organic solvent (e.g., hexane), and an immobilized lipase such as Novozym 435 (Candida antarctica lipase B).[18][21]

    • Add vinyl acetate (0.5-0.6 eq.) as the acylating agent.

    • Stir the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the enantioenriched alcohol from the ester product by column chromatography.

Visualizations

G

G

References

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed. Available from: [Link]

  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Available from: [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes - MDPI. Available from: [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Available from: [Link]

  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols - RSC Publishing. Available from: [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts | Request PDF - ResearchGate. Available from: [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Laboratory. Available from: [Link]

  • SFC Purification | Pharma Inventor Inc. Available from: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available from: [Link]

  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. Available from: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. Available from: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available from: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut - St. Paul's Cathedral Mission College. Available from: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K. Available from: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available from: [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC. Available from: [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters - MDPI. Available from: [Link]

  • Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. Available from: [Link]

  • Resolution of racemates with achiral reagents - Mendeleev Communications (RSC Publishing). Available from: [Link]

  • Kinetic resolution - Wikipedia. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. Available from: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry. Available from: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. Available from: [Link]

  • Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography - PubMed. Available from: [Link]

  • Methods for Resolving Racemic Mixtures | PDF | Chirality (Chemistry) - Scribd. Available from: [Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - SciSpace. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine - DigitalCommons@TMC. Available from: [Link]

  • Enantioselective Synthesis of 1,5-anti- and 1,5-syn-Diols Using a Highly Diastereoselective One-Pot Double Allylboration Reaction Sequence - Organic Chemistry Portal. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for the Extraction of (5-Bromo-3-pyridinyl)(phenyl)methanol

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the extraction of (5-Bromo-3-pyridinyl)(phenyl)methanol. It provides a structured approach to solvent s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the extraction of (5-Bromo-3-pyridinyl)(phenyl)methanol. It provides a structured approach to solvent selection, troubleshooting common experimental challenges, and quantifying extraction efficiency, grounded in established scientific principles.

Section 1: Understanding the Analyte - Physicochemical Properties

Q1: What are the key physicochemical properties of (5-Bromo-3-pyridinyl)(phenyl)methanol that influence solvent selection?

Understanding the molecule's structure and properties is the cornerstone of developing a robust extraction protocol. (5-Bromo-3-pyridinyl)(phenyl)methanol is a complex molecule with distinct polar and non-polar characteristics that dictate its behavior in different solvent systems.

The presence of a hydroxyl (-OH) group and a nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding. Conversely, the phenyl and bromopyridine rings are aromatic and hydrophobic, contributing to its solubility in organic solvents. The molecule's overall behavior is a balance of these competing features.

Key Physicochemical Data Summary:

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₂H₁₀BrNO[1]Provides the elemental composition.
Molecular Weight ~264.12 g/mol Influences diffusion rates but is less critical for solvent selection than polarity.
Appearance Colorless to light yellow/orange clear liquid or low melting solid.[1][2][3]The physical state at room temperature is important for handling and dissolution.
Predicted pKa ~13.29[4][5]The pKa of the hydroxyl group is high, suggesting it is a weak acid. The pyridine nitrogen is weakly basic. This is critical for pH manipulation to control the molecule's charge state and, therefore, its solubility.
Structural Features - Polar hydroxyl (-OH) group- Basic pyridine nitrogen- Non-polar phenyl ring- Non-polar brominated pyridine ringThe dual polar/non-polar nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.[6][7]

Section 2: Core Principles of Solvent Selection for Liquid-Liquid Extraction (LLE)

Q2: What are the primary criteria for selecting an effective extraction solvent?

The ideal solvent for liquid-liquid extraction (LLE) must satisfy several criteria to ensure high recovery and purity of the target analyte.[6] The choice is a multi-parameter optimization process.

  • High Solubility & Affinity: The solvent must have a high capacity to dissolve the target compound, which is reflected in a favorable partition coefficient (K_D).[6][8]

  • Immiscibility: The extraction solvent must be immiscible with the initial sample solvent (typically an aqueous phase) to allow for clean phase separation.[8]

  • Selectivity: The solvent should preferentially dissolve the target analyte over impurities present in the sample matrix.[6][9]

  • Density Difference: A significant difference in density between the two phases facilitates rapid and clear separation under gravity or centrifugation.

  • Low Boiling Point: A lower boiling point simplifies the removal of the solvent after extraction to isolate the purified compound.

  • Safety & Environmental Impact: The solvent should have low toxicity, flammability, and environmental persistence.[6] Green solvents are increasingly preferred.[6]

A Define Analyte Properties (Polarity, pKa, MW) B Initial Solvent Screening (Select 3-5 candidates) A->B Based on Polarity C Aqueous Phase pH Optimization (Test pH < pKa, neutral, pH > pKa) B->C For Each Solvent D Quantify Extraction Efficiency (e.g., HPLC-UV) C->D Analyze Organic Phase E Evaluate Purity & Co-extractives (Assess selectivity) D->E Review Chromatograms F Select Optimal Solvent & pH E->F Based on Efficiency & Purity Aq Aqueous Phase (Sample + Analyte) Analyte_pre Analyte (A) Org_pre Immiscible Organic Solvent Aq_post Aqueous Phase (Raffinate) Org_post Organic Phase (Extract + Analyte) Analyte_post Analyte (A) Analyte_pre->Analyte_post Partitioning based on K_D K_D = [A]org / [A]aq

Caption: Principle of liquid-liquid extraction.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • LCGC International. (2026, March 10). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Process Engineering Associates, LLC. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
  • Naidoo, P. (2018). Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. ResearchSpace.
  • LCGC International. (2026, March 10). Practical Aspects of Solvent Extraction. LCGC International.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • Henan Longke Chem Co., Ltd. (n.d.). 5-Bromo-3-pyridinemethanol CAS:37669-64-0. Henan Longke Chem Co., Ltd.
  • Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol. Chem-Impex.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinemethanol | 37669-64-0. Sigma-Aldrich.
  • ChemicalBook. (2025, September 25). 5-Bromo-3-pyridinemethanol | 37669-64-0. ChemicalBook.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-3-pyridinemethanol | 37669-64-0. TCI Chemicals.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification. BenchChem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5-Bromo-3-pyridinyl)(phenyl)methanol Workflows

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, working with heteroaryl diaryl carbinols like (5-Bromo-3-pyridinyl)(phenyl)methanol requires a nuanced under...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, working with heteroaryl diaryl carbinols like (5-Bromo-3-pyridinyl)(phenyl)methanol requires a nuanced understanding of their physicochemical limits. While diaryl methanols are generally robust[1], the presence of the electron-deficient pyridine ring and the labile 5-bromo substituent introduces specific vulnerabilities under basic conditions[2].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind degradation pathways and the self-validating workflows needed to ensure structural integrity during your syntheses.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I treated (5-Bromo-3-pyridinyl)(phenyl)methanol with potassium tert-butoxide (KOtBu) to form an ether, but my reaction mixture turned dark yellow and TLC showed a new, less polar spot. What happened? The Causality: You are likely observing base-catalyzed aerobic oxidation. The secondary alcohol has a pKa of approximately 13–14. Strong bases like KOtBu rapidly deprotonate the hydroxyl group to form an electron-rich alkoxide. If your solvent is not rigorously degassed, this alkoxide is highly susceptible to single-electron transfer (SET) to dissolved molecular oxygen (O₂). This generates a ketyl radical and superoxide, which quickly collapse into 5-bromo-3-benzoylpyridine (the ketone). The Fix: Always perform alkoxide generation under a strict Argon atmosphere using freeze-pump-thaw degassed solvents.

Q2: I am using this compound as a substrate in a high-temperature Suzuki-Miyaura coupling with aqueous NaOH. My LC-MS shows a loss of the bromine atom and multiple pyridine adducts. Is the base responsible? The Causality: Yes. While the 5-position of a pyridine ring is meta to the nitrogen and less activated than the 2- or 4-positions, the strong electron-withdrawing nature of the heterocycle still renders it susceptible to Nucleophilic Aromatic Substitution (S_NAr) under harsh conditions[3]. At elevated temperatures (>60 °C), strong nucleophilic bases like hydroxide (OH⁻) can attack the 5-position, displacing the bromide to form 5-hydroxy-3-pyridinyl derivatives. The Fix: Switch to a milder, non-nucleophilic inorganic base such as Na₂CO₃ or K₃PO₄, which are fully competent for Suzuki transmetalation but lack the nucleophilic strength to trigger S_NAr.

Q3: I attempted to deprotonate the alcohol using n-butyllithium (n-BuLi), but I recovered a complex mixture of polymeric material. Why didn't it just deprotonate the OH? The Causality: Kinetic competition. While acid-base proton transfer is generally fast, the halogen-metal exchange between n-BuLi and the 5-bromo substituent is exceptionally rapid, even at cryogenic temperatures. n-BuLi preferentially attacks the bromine, generating a highly reactive 5-lithiopyridine intermediate. This species can self-condense or attack the unreacted carbinol[4], leading to oligomerization. The Fix: If your goal is strictly to deprotonate the alcohol, use a non-nucleophilic base like Sodium Hydride (NaH). If you intend to perform a halogen-metal exchange, you must use 2.0–2.2 equivalents of n-BuLi at strictly –78 °C (the first equivalent acts as a sacrificial base to protect the alcohol as a lithium alkoxide).

Part 2: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the stability and expected interactions of (5-Bromo-3-pyridinyl)(phenyl)methanol across various basic environments.

Base CategoryExample ReagentsOperating Temp.Compatibility / Expected Interaction
Weak Inorganic Na₂CO₃, K₃PO₄, NaHCO₃20 °C to 100 °CHigh Stability. No deprotonation of the OH group. Ideal for cross-coupling reactions.
Strong Aqueous NaOH, KOH, Ba(OH)₂0 °C to 60 °CModerate Stability. Reversible deprotonation occurs. High risk of S_NAr degradation at >60 °C.
Alkoxides KOtBu, NaOMe, NaOEt0 °C to 60 °CDeprotonation. Forms stable alkoxide only under inert atmosphere. High risk of aerobic oxidation.
Hydrides NaH, KH0 °C to 25 °CIdeal Deprotonation. Irreversible alkoxide formation. Hydride is non-nucleophilic, preventing S_NAr.
Organolithiums n-BuLi, t-BuLi, LDA-78 °C to 20 °CIncompatible. Rapid halogen-metal exchange or pyridyne formation destroys the starting material.

Note: The pyridine nitrogen basicity (pKa ~4.5) allows it to coordinate with metal cations (Li⁺, Na⁺, K⁺) present in the base, which can alter the solubility of the resulting alkoxide complex[5].

Part 3: Verified Experimental Protocols

Protocol: Safe Deprotonation and Alkylation (Etherification)

This protocol utilizes a self-validating system: the use of Sodium Hydride (NaH) ensures that deprotonation is irreversible, and the evolution of hydrogen gas provides a direct visual confirmation of successful alkoxide formation without risking the integrity of the bromopyridine ring.

Reagents & Equipment:

  • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl halide (e.g., Methyl Iodide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), sealed under Argon

  • Flame-dried Schlenk flask with a magnetic stir bar

Step-by-Step Methodology:

  • System Preparation: Flame-dry the Schlenk flask under a vacuum. Backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Substrate Solubilization: Add (5-Bromo-3-pyridinyl)(phenyl)methanol to the flask. Inject anhydrous THF to achieve a 0.2 M concentration. Stir to dissolve.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: Cooling mitigates the exothermic nature of the deprotonation and prevents any localized heating that could trigger side reactions.

  • Base Addition (Self-Validation Step): Briefly open the Argon stream and add the NaH portion-wise. You will immediately observe bubbling. Causality: The bubbling is H₂ gas evolving. Because hydride (H⁻) has a 1s orbital that overlaps poorly with carbon p-orbitals, it acts strictly as a base, not a nucleophile. When the bubbling ceases, you have visual validation that the alkoxide has quantitatively formed.

  • Electrophile Addition: Stir for 15 minutes at 0 °C, then add the alkyl halide dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20 °C) for 2 hours.

  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise to quench any unreacted NaH. Extract the product with Ethyl Acetate.

Part 4: Pathway Visualization

The following diagram maps the logical relationships between the choice of base and the resulting molecular fate of the compound.

G A (5-Bromo-3-pyridinyl) (phenyl)methanol B Alkoxide Intermediate (Stable under Argon) A->B NaH or KOtBu (Argon, 0°C) E Lithiated Pyridine (Halogen-Metal Exchange) A->E Organolithiums (n-BuLi) (<-78°C) C 5-Bromo-3-benzoylpyridine (Oxidation Product) B->C O2 Exposure (Air leak) D S_NAr Degradation (Debromination) B->D Strong Nucleophile (OH-) Heat (>60°C) F Desired Ether Product (Alkylation) B->F Electrophile (R-X) (Controlled conditions)

Figure 1: Reaction pathways and degradation mechanisms of (5-Bromo-3-pyridinyl)(phenyl)methanol under basic conditions.

Part 5: References

  • ResearchGate (Various Authors). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution: Effect of ortho substituents and interrelation between complex stability and ligand basicity. Available at:[Link]

  • Dalian Institute of Chemical Physics (DICP). Dirhodium-Catalyzed Enantioselective B-H Bond Insertion of gem-Diaryl Carbenes. Available at:[Link]

  • ResearchGate (Various Authors). Direct Coupling Reaction of Diaryl Methanol with Ketones or Aldehydes Catalyzed by AlCl3. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (5-Bromo-3-pyridinyl)(phenyl)methanol Coupling Reactions

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation involving the sterically demanding substrate, (5-Bromo-3-pyridinyl)(phenyl)methanol. The significant steric bulk imposed by the hydroxydiphenylmethyl group at the 3-position of the pyridine ring can severely impede standard cross-coupling protocols. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully navigate these challenging transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing targeted solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura coupling reaction with (5-Bromo-3-pyridinyl)(phenyl)methanol and an arylboronic acid is resulting in low to no yield. What are the primary causes and how can I resolve this?

Answer:

Low or no yield in this specific Suzuki-Miyaura coupling is almost always due to the failure of the rate-determining oxidative addition step.[1][2][3] The steric bulk from the hydroxydiphenylmethyl group shields the C-Br bond, making it difficult for the palladium(0) catalyst to insert itself. Furthermore, competing side reactions like protodeboronation of the boronic acid can consume your coupling partner.[4][5]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[6] You must employ a catalyst system specifically designed to overcome steric hindrance.

    • Use Bulky, Electron-Rich Ligands: The key is to use ligands that promote the formation of a highly reactive, low-coordinate L₁Pd(0) species.[7] This smaller catalytic species can more easily access the hindered C-Br bond.[7] Buchwald's dialkylbiaryl phosphine ligands are the industry standard for this purpose.[7][8]

    • Switch to Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined Pd(II) precatalyst.[9][10][11] These are air- and moisture-stable compounds that reliably generate the active L₁Pd(0) catalyst under the reaction conditions.[9][11]

  • Optimize the Base and Solvent System: The base is not just a spectator; it activates the boronic acid to facilitate transmetalation.[12]

    • Base: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They have limited solubility, which can help mitigate base-promoted side reactions.

    • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) is a good starting point. The water is essential for the action of inorganic bases.[13][14]

  • Increase Reaction Temperature: Overcoming the high activation energy of oxidative addition for this hindered substrate may require elevated temperatures, typically in the range of 80-110 °C.[14]

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[14]

Q2: I'm attempting a Sonogashira coupling with (5-Bromo-3-pyridinyl)(phenyl)methanol and a terminal alkyne, but the reaction is failing. What adjustments are necessary?

Answer:

The Sonogashira coupling shares the same initial challenge as the Suzuki reaction: a difficult oxidative addition.[15][16] Additionally, the traditional copper(I) cocatalyst can lead to problematic alkyne homocoupling (Glaser coupling).

Here are key strategies for a successful Sonogashira coupling:

  • Employ a Copper-Free Protocol: To avoid homocoupling side products, a copper-free Sonogashira is highly recommended. This places even greater importance on the palladium catalyst's efficiency.[8]

  • Select the Right Catalyst System:

    • Palladium Source: A robust Pd(0) source or an efficient precatalyst is necessary. Pd(PPh₃)₄ can sometimes work if the steric hindrance isn't extreme, but more advanced systems are preferable.[16]

    • Ligand: Bulky, electron-rich phosphine ligands are again the solution. Tri-tert-butylphosphine (P(t-Bu)₃) or its air-stable salt [HP(t-Bu)₃]BF₄ is a highly effective ligand for these couplings.[15]

  • Base Selection: A strong amine base is typically used in Sonogashira reactions, both as a base and often as a solvent or co-solvent. Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are common choices.[16]

  • Solvent: Anhydrous, degassed THF or DMF are suitable solvents for this transformation.

Q3: My attempts at a Buchwald-Hartwig amination with (5-Bromo-3-pyridinyl)(phenyl)methanol are unsuccessful. How can I form the C-N bond?

Answer:

Buchwald-Hartwig amination is also subject to the same steric constraints.[17][18] The bulky environment around the bromine atom hinders the approach of the palladium catalyst. Success hinges on using a state-of-the-art catalyst system.

  • Utilize Advanced Biarylphosphine Ligands: This reaction is particularly sensitive to ligand choice. The "second-generation" and later Buchwald ligands were developed specifically for these types of challenging transformations.[18]

    • Recommended Ligands: For coupling with primary or secondary amines, ligands like XPhos, SPhos, or BrettPhos are excellent starting points.[8] Their unique structures facilitate both the oxidative addition and the final C-N bond-forming reductive elimination.[8][19]

  • Choose the Correct Palladium Precatalyst: Pairing your chosen ligand with a suitable precatalyst is crucial for reproducibility. The Buchwald G3 or G4 palladacycle precatalysts are designed for this purpose and show excellent activity.[9][11]

  • Base Selection: A strong, non-nucleophilic hindered base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[20]

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are preferred. Heating is almost always necessary, typically between 80-120 °C.

Catalyst & Ligand Selection Summary

The tables below provide a starting point for selecting the optimal catalyst system for your sterically hindered coupling reaction.

Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling

Palladium Source (Precatalyst)Recommended LigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos or XPhos1-2% Pd, 2-4% LigandClassic system, requires in situ activation.
XPhos Pd G3(Integrated)1-2%Excellent activity and stability, simplifies setup.[9]
SPhos Pd G2(Integrated)1-2%Highly effective for a broad range of substrates.

Table 2: Recommended Conditions for Different Coupling Reactions

Reaction TypeRecommended LigandRecommended BaseTypical Solvent
Suzuki-Miyaura XPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Sonogashira (Cu-free) P(t-Bu)₃Et₃N, DIPEATHF, DMF
Buchwald-Hartwig BrettPhos, RuPhosNaOt-Bu, LiHMDSToluene, Dioxane

Visual Troubleshooting Workflow

Use the following decision tree to guide your experimental optimization process when encountering low yields.

TroubleshootingWorkflow start Low Yield or No Reaction catalyst Step 1: Re-evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If yield is still low sub_catalyst1 Use Bulky Biaryl Phosphine Ligand (e.g., XPhos, SPhos) catalyst->sub_catalyst1 sub_catalyst2 Use a Pd(II) Precatalyst (e.g., G3 Palladacycle) catalyst->sub_catalyst2 reagents Step 3: Verify Reagent Quality conditions->reagents If yield is still low sub_conditions1 Screen Stronger Bases (K3PO4, NaOtBu) conditions->sub_conditions1 sub_conditions2 Increase Temperature (80-110 °C) conditions->sub_conditions2 sub_conditions3 Ensure Rigorous Degassing (Freeze-Pump-Thaw) conditions->sub_conditions3 success Improved Yield reagents->success If issues found & corrected sub_reagents1 Check Purity of Starting Materials reagents->sub_reagents1 sub_reagents2 Use Anhydrous Solvents reagents->sub_reagents2 sub_catalyst2->success Leads to sub_conditions3->success Leads to

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

  • Q: Why are bulky, electron-rich phosphine ligands so effective for this reaction? A: These ligands serve two primary functions.[19] First, their large size (high cone angle) promotes the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) complex, which is the highly active species in the catalytic cycle.[7] Second, their strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition step by making the metal more nucleophilic.[1][19]

  • Q: What is the mechanistic role of the base in a Suzuki-Miyaura reaction? A: The base plays a crucial role in the transmetalation step.[1][12] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate transfers its organic group (R) to the palladium(II) center much more rapidly than the neutral boronic acid would.[12]

  • Q: Can I use (5-Chloro-3-pyridinyl)(phenyl)methanol instead of the bromo- derivative? A: While possible, aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[3] Successfully coupling the chloro-analog would require an even more active catalyst system, likely involving highly specialized ligands like tBuXPhos or cataCXium A, and potentially higher reaction temperatures.[8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (5-Bromo-3-pyridinyl)(phenyl)methanol with a generic arylboronic acid.

Materials:

  • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (2 mol%) [Sigma-Aldrich: 761603]

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Bromo-3-pyridinyl)(phenyl)methanol, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum pump and then backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by sparging with argon for 30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 4-18 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

SuzukiCycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl L-Pd(II)(Ar)(Ar') transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (Sterically Hindered) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • 8Google Cloud.

  • 21Beilstein Journals.

  • 19Tokyo Chemical Industry.

  • 13Benchchem.

  • 1Chemistry LibreTexts.

  • 15Organic Chemistry Portal.

  • 22PMC.

  • 16University of Southampton.

  • 4Journal of the American Chemical Society.

  • 9PMC.

  • 12Organic Chemistry Portal.

  • 17ResearchGate.

  • 2Wikipedia.

  • 18Wikipedia.

  • Rsc.org.

  • 7PMC.

  • 23Google Patents.

  • 24SciSpace.

  • 25YouTube.

  • 14Benchchem.

  • Sigma-Aldrich.

  • 6University of Liverpool.

  • 26Organic & Biomolecular Chemistry (RSC Publishing).

  • 10ChemRxiv.

  • 27Beilstein Journal of Organic Chemistry.

  • 28Myers Group, Harvard University.

  • 29ResearchGate.

  • 30Chemistry LibreTexts.

  • 31ResearchGate.

  • 32Yoneda Labs.

  • 33Chemistry LibreTexts.

  • 34PMC.

  • 35Reddit.

  • 5ResearchGate.

  • 36Organic Synthesis.

  • 37MDPI.

  • 11Organic Letters.

  • 20Alfa Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Reduction of 5-Bromo-3-benzoylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who need to isolate (5-bromopyridin-3-yl)(phenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who need to isolate (5-bromopyridin-3-yl)(phenyl)methanol with high purity.

The primary challenge in this transformation is the chemoselective reduction of the benzoyl ketone moiety without triggering hydrodebromination of the aryl halide, over-reduction to a methylene group, or reduction of the pyridine ring. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and optimize your workflow.

Reaction Pathway Visualization

G SM 5-bromo-3-benzoylpyridine (Starting Material) Desired (5-bromopyridin-3-yl)(phenyl)methanol (Desired Product) SM->Desired NaBH4, MeOH, 0°C (Chemoselective) Side1 3-benzoylpyridine (Hydrodebromination) SM->Side1 Pd/C, H2 or Excess Heat/Base Side2 3-benzyl-5-bromopyridine (Over-reduction) SM->Side2 Clemmensen / Wolff-Kishner Side3 Pinacol Dimer (Dimerization) SM->Side3 SET Reductants (e.g., Zn, SmI2)

Reaction pathways for 5-bromo-3-benzoylpyridine reduction, highlighting desired vs. side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing hydrodebromination (loss of the bromine atom) in my product mixture? Causality & Solution: Hydrodebromination is a common side reaction when using transition metal catalysts (e.g., Pd/C with H₂) or when sodium borohydride (NaBH₄) reductions are subjected to prolonged heating. While NaBH₄ is generally mild and chemoselective for ketones ([1]), elevated temperatures increase the kinetic energy of the system. This allows the hydride to attack the electron-deficient brominated position of the pyridine ring via a nucleophilic aromatic substitution (S_NAr) or radical pathway. Actionable Fix: Strictly maintain the reaction temperature between 0 °C and 25 °C. If hydrodebromination persists, ensure your glassware is free of trace transition metals (like palladium or nickel) which can catalyze the dehalogenation.

Q2: My LC-MS shows a mass corresponding to 3-benzyl-5-bromopyridine. How do I prevent this over-reduction? Causality & Solution: The complete deoxygenation of the ketone to a methylene group (CH₂) indicates that your reducing conditions are too harsh. This typically occurs if you attempt Clemmensen (Zn/Hg, HCl) or Wolff-Kishner (NH₂NH₂, KOH) reductions, or if you use silanes in the presence of strong acids (e.g., Et₃SiH/TFA). Actionable Fix: Switch to a strictly two-electron hydride donor like NaBH₄ ([2]). NaBH₄ in methanol or ethanol will halt the reduction at the secondary alcohol stage because the resulting alkoxide intermediate is highly stable under the mildly basic conditions generated during the reaction.

Q3: I am isolating a significant amount of a dimeric byproduct. What causes pinacol coupling here? Causality & Solution: Pinacol coupling (dimerization to form a 1,2-diol) occurs via a single-electron transfer (SET) mechanism. This happens when using metals like zinc, magnesium, or samarium diiodide (SmI₂), or under photochemical conditions where a ketyl radical is formed ([3]). The electron-deficient nature of the pyridine ring stabilizes the ketyl radical, making this substrate particularly prone to dimerization if SET reductants are present. Actionable Fix: Avoid dissolving metal reductions and photochemical conditions. Ensure your NaBH₄ reagent is fresh and not degraded, as degraded borohydride can sometimes lead to unpredictable radical pathways.

Q4: Is there a risk of reducing the pyridine ring itself? Causality & Solution: The unactivated pyridine ring is highly resistant to NaBH₄ reduction. However, if the reaction is run under strongly acidic conditions, the pyridine nitrogen becomes protonated (forming a pyridinium ion). This significantly lowers the LUMO of the ring, making it susceptible to hydride attack and leading to partial or full reduction (e.g., to a piperidine derivative). Actionable Fix: Perform the reduction in neutral to mildly basic alcoholic solvents (like methanol). Do not add strong acids to the reaction mixture prior to quenching.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the visual cues (gas evolution, dissolution) and temperature controls act as built-in quality checks to ensure chemoselectivity.

Step 1: Substrate Preparation & Solvent Degassing

  • Action: Dissolve 5-bromo-3-benzoylpyridine (10.0 mmol, 1.0 equiv) in anhydrous methanol (30 mL, 0.33 M).

  • Causality: Methanol acts as both solvent and a mild proton source for the intermediate alkoxide. Anhydrous conditions are required to prevent premature hydrolysis of the borohydride reagent ([4]).

  • Validation Check: The solution must be completely homogenous and clear. Any turbidity indicates moisture or insoluble impurities that could act as nucleation sites for side reactions.

Step 2: Thermal Equilibration

  • Action: Submerge the reaction flask in an ice-water bath and purge the headspace with argon for 5 minutes. Allow the internal temperature to reach 0 °C.

  • Causality: Lowering the kinetic energy of the system strictly limits the reaction to the highly electrophilic ketone, shutting down higher-activation-energy pathways like hydrodebromination.

  • Validation Check: Use an internal thermocouple. Do not proceed until the temperature is stable at ≤ 2 °C.

Step 3: Controlled Reductant Addition

  • Action: Add Sodium Borohydride (NaBH₄, 6.0 mmol, 0.6 equiv) in four equal portions over 20 minutes.

  • Causality: NaBH₄ delivers up to four equivalents of hydride. Using 0.6 equivalents provides a slight excess (2.4 hydride equivalents) to drive the reaction to completion without leaving a massive excess that could attack the aryl bromide.

  • Validation Check: Observe mild effervescence (H₂ gas). If bubbling becomes violent, the addition is too rapid, risking a thermal spike.

Step 4: Reaction Progression

  • Action: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at 20 °C for 1 hour.

  • Causality: The initial low temperature captures the bulk of the exothermic reduction. Warming to 20 °C ensures complete conversion of any sterically hindered conformers.

  • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material (higher Rf) and the appearance of a new, more polar spot (lower Rf, UV active).

Step 5: Chemoselective Quenching

  • Action: Cool back to 0 °C. Slowly add saturated aqueous NH₄Cl (15 mL) dropwise.

  • Causality: NH₄Cl provides a mildly acidic quench (pH ~5.5) that safely destroys unreacted NaBH₄ without protonating the pyridine ring (pKa ~5.2). Using strong acids like HCl would form the highly water-soluble pyridinium salt, severely reducing your extraction yield.

  • Validation Check: Gas evolution will occur and then cease. The mixture should form a clear biphasic system upon the addition of ethyl acetate (50 mL) for extraction.

Quantitative Data: Side-Reaction Profiles

The following table summarizes how different conditions impact the product distribution, reinforcing the mechanistic causality discussed above.

Reducing Agent / ConditionsTemp (°C)Desired Alcohol (%)Hydrodebromination (%)Over-reduction (%)Pinacol Dimer (%)
NaBH₄ / MeOH (Optimized) 0 to 25 >95% <1% 0% 0%
NaBH₄ / MeOH (Prolonged)65 (Reflux)80%15%0%0%
Pd/C, H₂ (1 atm) / EtOH2510%85%5%0%
Zn/Hg, HCl (Clemmensen)1000%20%75%5%
SmI₂ / THF255%0%0%90%
References
  • Title: Chemoselective reductions with sodium borohydride | Source: Canadian Science Publishing | URL: [Link]

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry | Source: Master Organic Chemistry | URL: [Link]

  • Title: Study on Pyridine-Boryl Radical-Promoted, Ketyl Radical-Mediated Carbon–Carbon Bond-Forming Reactions | Source: ACS Publications | URL: [Link]

  • Title: Chemical reaction hazards associated with the use of sodium borohydride | Source: Institution of Chemical Engineers (IChemE) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution Comparison: ¹H NMR vs. Alternative Modalities for the Structural Elucidation of (5-Bromo-3-pyridinyl)(phenyl)methanol

Introduction (5-Bromo-3-pyridinyl)(phenyl)methanol is a highly valuable synthetic intermediate, frequently utilized in the development of 1 and other active pharmaceutical ingredients (APIs)[1]. Verifying its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Bromo-3-pyridinyl)(phenyl)methanol is a highly valuable synthetic intermediate, frequently utilized in the development of 1 and other active pharmaceutical ingredients (APIs)[1]. Verifying its structural integrity—specifically the regiochemistry of the 3,5-disubstituted pyridine ring and the preservation of the carbinol moiety—is paramount before proceeding with downstream cross-coupling reactions.

This guide objectively compares ¹H NMR against alternative analytical techniques (¹³C NMR and LC-MS) and contrasts solvent system performances to establish a self-validating protocol for the structural elucidation of this compound.

Part 1: Comparative Analysis of Analytical Modalities

While LC-MS provides excellent mass confirmation, ¹H NMR remains the gold standard for regiochemical verification of the heteroaromatic ring.

Analytical TechniquePrimary UtilityRegiochemical ResolutionLimitationsVerdict
¹H NMR (1D) Structural connectivity & RegiochemistryHigh: Resolves meta-coupling (⁴J) to prove 3,5-substitution.Cannot directly observe quaternary carbons (e.g., C-Br).Gold Standard
¹³C NMR (1D) Carbon backbone verificationModerate: Requires 2D HMBC for full assignment.Low sensitivity; requires high sample concentration.Complementary
LC-MS (ESI+) Exact mass & Isotopic profilingLow: Cannot distinguish 2,5- vs 3,5-isomers.Matrix suppression effects; limited structural data.Mass Confirmation

Expertise Insight: LC-MS easily confirms the presence of the bromine atom via its classic 1:1 isotopic cluster (⁷⁹Br and ⁸¹Br) at[M+H]⁺ ~264 and 266 m/z. However, mass spectrometry cannot definitively prove the relative positions of the bromine and carbinol groups on the pyridine ring. ¹H NMR bridges this gap by leveraging the specific 2[2].

Part 2: Experimental Protocol for ¹H NMR Acquisition

To ensure a self-validating system, the acquisition protocol must minimize line broadening and chemical exchange artifacts, which can obscure critical fine couplings.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15.0 ± 1.0 mg of the synthesized (5-Bromo-3-pyridinyl)(phenyl)methanol.

    • Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a 16-scan 1D proton experiment without inducing concentration-dependent aggregation that unpredictably shifts the -OH signal.

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is ideal for non-polar to moderately polar free bases. TMS provides an internal chemical shift reference (0.00 ppm) to calibrate the highly deshielded pyridine signals accurately.

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Particulate matter distorts magnetic field homogeneity. Filtration ensures crisp, well-resolved multiplets, which is critical for measuring the ~2.0 Hz meta-couplings.

  • Acquisition: Acquire the spectrum at 298 K on a 400 MHz spectrometer using a standard 90° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5 s D1 allows for >5*T₁ relaxation for most protons, ensuring quantitative integration of the 1H carbinol versus the 5H phenyl signals.

NMR_Elucidation_Workflow API Compound: (5-Br-3-Pyr)(Ph)CHOH Solvent Solvent Selection (CDCl3 vs DMSO-d6) API->Solvent Acq 1H NMR Acquisition (400 MHz, 16 Scans) Solvent->Acq Region1 Aliphatic Region (5.8 - 6.0 ppm) Acq->Region1 Region2 Aromatic Region (7.2 - 8.7 ppm) Acq->Region2 AssignCH Carbinol (-CH-OH) Singlet (1H) Region1->AssignCH AssignPyr Pyridine (H-2, H-4, H-6) Deshielded Multiplets Region2->AssignPyr AssignPh Phenyl Ring (5H) Overlapping Multiplet Region2->AssignPh Verif Structural Verification AssignCH->Verif AssignPyr->Verif AssignPh->Verif

Fig 1: Logical workflow for 1H NMR structural elucidation of (5-Bromo-3-pyridinyl)(phenyl)methanol.

Part 3: Solvent System Comparison (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the behavior of the hydroxyl proton, serving as a diagnostic tool for structural verification.

Solvent System-OH Signal-CH-OH SignalCausality & Mechanism
CDCl₃ Broad singlet (~2.8 ppm)Singlet (~5.85 ppm)Rapid intermolecular proton exchange averages out the ³J coupling between the OH and CH protons.
DMSO-d₆ Doublet (~6.0 ppm)Doublet (~5.8 ppm)Strong hydrogen bonding between DMSO and the -OH proton drastically slows the chemical exchange rate.

Causality Insight: If the carbinol peak in CDCl₃ appears as a singlet but structural ambiguity remains (e.g., suspected ether formation), re-acquiring the spectrum in DMSO-d₆ acts as a self-validating check. The emergence of a doublet-doublet coupling system definitively proves the 3[3].

Part 4: In-Depth ¹H NMR Signal Interpretation

The following represents the expected ¹H NMR profile for (5-Bromo-3-pyridinyl)(phenyl)methanol in CDCl₃ at 400 MHz :

The Aliphatic Region
  • ~5.85 ppm (1H, s): The carbinol proton (-CH-OH). It is highly deshielded due to the combined electron-withdrawing effects of the adjacent oxygen, phenyl ring, and pyridine ring.

  • ~2.80 ppm (1H, br s): The hydroxyl proton (-OH). Its exact chemical shift is highly dependent on sample concentration and temperature.

The Aromatic Region (Phenyl Ring)
  • ~7.25 - 7.40 ppm (5H, m): The five protons of the phenyl ring. Due to the freely rotating C-C bond and similar chemical environments, the ortho, meta, and para protons typically overlap into a complex multiplet.

The Heteroaromatic Region (Pyridine Ring)
  • ~7.95 ppm (1H, t, J ≈ 2.0 Hz): Pyridine H-4. Located between the carbinol and the bromine atom. It couples to both H-2 and H-6 with a meta-coupling constant (⁴J) of ~2 Hz, appearing as a fine triplet.

  • ~8.50 ppm (1H, d, J ≈ 2.0 Hz): Pyridine H-2. Strongly deshielded by the adjacent electronegative nitrogen. It shows a meta-coupling to H-4.

  • ~8.60 ppm (1H, d, J ≈ 2.0 Hz): Pyridine H-6. The most deshielded proton, sitting directly between the nitrogen and the bromine atom. It also shows a meta-coupling to H-4.

Spin_Coupling PyrRing Pyridine Ring H-2 H-4 H-6 MetaCoupling Meta-Coupling (4J) J ≈ 2.0 Hz PyrRing->MetaCoupling H2 H-2 Signal ~8.50 ppm (d) MetaCoupling->H2 H4 H-4 Signal ~7.95 ppm (t) MetaCoupling->H4 H6 H-6 Signal ~8.60 ppm (d) MetaCoupling->H6

Fig 2: Pyridine ring meta-coupling (4J) pathways confirming 3,5-substitution regiochemistry.

Expertise Insight: The complete absence of any ortho-coupling (typically J ≈ 8 Hz) in the highly deshielded pyridine signals is the definitive proof of the 3,5-substitution pattern. If the compound were a 2,5- or 3,4-isomer, large ortho-couplings would dominate this region, immediately flagging an incorrect synthesis.

References

  • Title: SK18182002A3 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase Source: Google Patents URL
  • Title: Pyridylmagnesium Chlorides from Bromo and Dibromopyridines by Bromine-Magnesium Exchange: A Convenient Access to Functionalized Pyridines Source: ResearchGate URL
  • Title: Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation Source: ACS Publications URL

Sources

Comparative

Comparative Guide to HPLC Method Development for (5-Bromo-3-pyridinyl)(phenyl)methanol Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (5-Bromo-3-pyridinyl)(phenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds. Drawing from extensive field experience, this document will not only detail methodologies but also elucidate the scientific rationale behind the strategic choices made during method development, ensuring a robust and reliable analytical procedure.

The inherent chemical nature of (5-Bromo-3-pyridinyl)(phenyl)methanol, with its basic pyridine moiety and moderate polarity, presents unique challenges in reversed-phase HPLC.[1] These challenges often manifest as poor peak shape and inconsistent retention times due to interactions with residual silanols on conventional stationary phases.[1] Therefore, a systematic approach to method development is crucial.

The Strategic Workflow of HPLC Method Development

A successful HPLC method is not born from a single experiment but is the result of a logical and iterative process. The goal is to develop a stability-indicating method, one that can accurately separate the API from its potential impurities and degradation products.[2][3] This process is visually outlined in the workflow diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Screening (C18, Phenyl, Polar-Embedded) Analyte_Characterization->Column_Screening Informs Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Column_Screening->Mobile_Phase_Screening Iterative Process Detection_Wavelength Wavelength Selection Mobile_Phase_Screening->Detection_Wavelength Gradient_Optimization Gradient Optimization (Slope, Time) Detection_Wavelength->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Peak_Purity Peak Purity Assessment (PDA/MS) Flow_Rate_Temp->Peak_Purity Verify Specificity Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Peak_Purity->Forced_Degradation Confirm Stability-Indicating Validation_ICH Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) Forced_Degradation->Validation_ICH Final_Method Final Validated Method Validation_ICH->Final_Method

Sources

Validation

mass spectrometry fragmentation pattern of (5-Bromo-3-pyridinyl)(phenyl)methanol

An in-depth structural elucidation of pharmaceutical intermediates requires a nuanced understanding of gas-phase ion chemistry. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 1030377-21-3) is a critical diarylmethanol build...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of pharmaceutical intermediates requires a nuanced understanding of gas-phase ion chemistry. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 1030377-21-3) is a critical diarylmethanol building block frequently utilized in the synthesis of neutral endopeptidase (NEP) inhibitors and other therapeutic agents[1][2].

To definitively characterize this compound, analytical scientists must choose the appropriate mass spectrometry (MS) ionization technique. This guide provides a comprehensive, objective comparison of the fragmentation behaviors of (5-Bromo-3-pyridinyl)(phenyl)methanol under Electron Impact (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , detailing the mechanistic causality behind each pathway and providing self-validating experimental protocols.

Mechanistic Divergence: Hard vs. Soft Ionization

The structural core of (5-Bromo-3-pyridinyl)(phenyl)methanol consists of a central carbinol carbon flanked by a phenyl ring and a 5-bromopyridinyl ring. The presence of the bromine atom provides a built-in diagnostic tool: the natural isotopic abundance of 79Br and 81Br (approximately 1:1) results in a characteristic doublet separated by 2 Da across all bromine-containing precursor and fragment ions[3].

EI-MS: Radical-Driven Alpha-Cleavage

Under standard 70 eV electron impact (hard ionization), the molecule is stripped of an electron to form a highly energetic radical cation [M]∙+ at m/z 263 / 265. For diarylmethanols, the dominant relaxation pathway is alpha-cleavage [4][5]. The carbon-carbon bond between the central carbinol carbon and either aromatic ring cleaves to expel a radical, leaving behind a resonance-stabilized hydroxycarbenium ion:

  • Pathway A: Loss of the phenyl radical (77 Da) yields the 5-bromo-3-pyridinyl hydroxycarbenium ion at m/z 186 / 188[4].

  • Pathway B: Loss of the bromopyridinyl radical (156 / 158 Da) yields the phenyl hydroxycarbenium ion at m/z 107[4].

ESI-MS/MS: Even-Electron Dehydration and CID

Under positive electrospray ionization (soft ionization), the pyridinyl nitrogen is readily protonated to yield an even-electron [M+H]+ species at m/z 264 / 266. Diarylmethanols are uniquely susceptible to in-source or collision-induced dehydration[6]. The loss of water (-18 Da) generates a highly stable diarylcarbenium ion at m/z 246 / 248. This carbocation is exceptionally stable due to extensive charge delocalization across both the phenyl and pyridinyl π -systems[6]. Subsequent Collision-Induced Dissociation (CID) of this carbenium ion forces the cleavage of the remaining C-C bonds, yielding the phenyl cation (m/z 77)[7].

Comparative Fragmentation Data

The quantitative differences in fragmentation between the two platforms dictate their analytical utility. EI-MS provides a highly reproducible "fingerprint" ideal for library matching, while ESI-MS/MS provides targeted connectivity data.

Table 1: Key EI-MS Fragment Ions (70 eV)

m/z ValueIon TypeElemental CompositionNeutral LossRelative AbundanceDiagnostic Utility
263 / 265 [M]∙+ [C12​H10​BrNO]∙+ NoneMediumConfirms intact molecular weight and 1:1 Br isotope ratio.
186 / 188 Alpha-Cleavage [C6​H4​BrNO]+ −C6​H5∙​ (77 Da)HighConfirms the presence of the bromopyridinyl moiety attached to the carbinol.
107 Alpha-Cleavage [C7​H7​O]+ −C5​H3​BrN∙ (156 Da)Base PeakConfirms the presence of the unsubstituted phenyl ring.
77 Secondary [C6​H5​]+ −CH2​O from m/z 107LowStandard phenyl ring indicator.

Table 2: Key ESI-MS/MS Fragment Ions (Positive Mode, CID)

m/z ValueIon TypeElemental CompositionNeutral LossRelative AbundanceDiagnostic Utility
264 / 266 [M+H]+ [C12​H11​BrNO]+ NoneLowConfirms protonated precursor.
246 / 248 Dehydration [C12​H9​BrN]+ −H2​O (18 Da)Base PeakDiarylcarbenium ion formation; proves the presence of a benzylic/diarylmethanol hydroxyl group.
167 / 169 CID Product [C5​H4​BrN]+ −C7​H5​ (89 Da)MediumCleavage of the carbenium intermediate.
77 CID Product [C6​H5​]+ VariesMediumConfirms phenyl ring connectivity.

Pathway Visualization

The following diagram maps the mechanistic divergence of the compound depending on the chosen ionization technique.

MS_Fragmentation Compound (5-Bromo-3-pyridinyl)(phenyl)methanol MW: 263.00 / 265.00 Da EI_Ion EI Ionization (70 eV) Radical Cation [M]•+ m/z 263 / 265 Compound->EI_Ion Hard Ionization ESI_Ion ESI Positive Mode Protonated [M+H]+ m/z 264 / 266 Compound->ESI_Ion Soft Ionization EI_Frag1 Alpha-Cleavage (-C6H5•) [C6H4BrNO]+ m/z 186 / 188 EI_Ion->EI_Frag1 -77 Da EI_Frag2 Alpha-Cleavage (-C5H3BrN•) [C7H7O]+ m/z 107 EI_Ion->EI_Frag2 -156 / 158 Da ESI_Frag1 In-Source Dehydration (-H2O) Diarylcarbenium Ion m/z 246 / 248 ESI_Ion->ESI_Frag1 -18 Da ESI_Frag2 CID Fragmentation Phenyl Cation [C6H5]+ m/z 77 ESI_Frag1->ESI_Frag2 CID

Mechanistic divergence of (5-Bromo-3-pyridinyl)(phenyl)methanol under EI and ESI-MS conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems. System suitability is confirmed by the presence of specific diagnostic ions.

Protocol 1: EI-GC/MS Acquisition Workflow

Best suited for confirming the exact composition of the aromatic rings via radical alpha-cleavage.

  • Sample Preparation: Dissolve the purified (5-Bromo-3-pyridinyl)(phenyl)methanol standard in GC-grade dichloromethane (DCM) to a final concentration of 100 µg/mL[4]. Note: Avoid protic solvents like methanol which can cause inlet degradation.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C with a split ratio of 10:1. Program the oven from 90°C (hold 1 min) to 300°C at a ramp rate of 10°C/min[5].

  • Ionization & Acquisition: Operate the mass spectrometer in electron impact mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 50 to 300.

  • System Validation Check: Inspect the spectrum for the m/z 107 peak. If this peak is absent, but a large m/z 245 peak is present, the compound has undergone thermal dehydration in the GC inlet prior to ionization. Lower the inlet temperature to 220°C.

Protocol 2: ESI-LC/MS/MS Acquisition Workflow

Best suited for trace-level quantification and confirming the hydroxyl group via carbenium ion formation.

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a concentration of 10 µg/mL. The acidic modifier is critical to drive the protonation of the pyridinyl nitrogen[6].

  • Chromatographic Separation: Utilize a C18 column (e.g., 50 × 2.1 mm, 1.8 µm) with a mobile phase gradient of Water (0.1% FA) and Methanol (0.1% FA) at a flow rate of 0.4 mL/min.

  • Ionization & MS/MS: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h[8]. Isolate the precursor doublet at m/z 264 / 266 in Q1.

  • Collision-Induced Dissociation (CID): Introduce Argon as the collision gas. Ramp the collision energy (CE) from 15 eV to 35 eV[8] to capture both the intermediate carbenium ion and deep structural fragments.

  • System Validation Check: At low CE (15 eV), the spectrum must be dominated by the m/z 246 / 248 doublet. If the m/z 264 / 266 precursor is entirely absent even at 0 eV CE, the in-source desolvation temperature is too high, causing premature dehydration.

Conclusion

For the structural verification of (5-Bromo-3-pyridinyl)(phenyl)methanol, ESI-MS/MS and EI-MS offer orthogonal, highly complementary data. ESI-MS/MS exploits the molecule's propensity to form a highly stable diarylcarbenium ion, making it exceptionally sensitive for LC-based pharmaceutical workflows. Conversely, EI-MS bypasses dehydration in favor of high-energy alpha-cleavages, providing unambiguous proof of the individual masses of the two aromatic rings. Drug development professionals should leverage EI-MS for initial structural proof-of-concept and ESI-MS/MS for downstream pharmacokinetic or impurity quantification.

Sources

Comparative

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Reactivity of (5-Bromo-3-pyridinyl)(phenyl)methanol and its Chloro-Analog

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridinyl-phenyl-methanol motif, in particular, serves as a valua...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridinyl-phenyl-methanol motif, in particular, serves as a valuable building block for a diverse range of therapeutic agents. The choice of starting material is a critical decision point, with halogenated precursors being the most common entry point for carbon-carbon bond formation. This guide provides an in-depth, objective comparison of the reactivity of (5-Bromo-3-pyridinyl)(phenyl)methanol and its corresponding chloro-analog, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. We will explore the fundamental principles governing their reactivity, present comparative performance data, and provide validated experimental protocols to guide your synthetic strategy.

Theoretical Background: The Decisive Role of the Halogen

The disparate reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[1] The generally accepted order of reactivity for aryl halides is I > OTf > Br >> Cl, a trend dictated primarily by the rate-determining step in many catalytic cycles: oxidative addition.[2]

The Oxidative Addition Step: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new organopalladium(II) species. The energy barrier for this step is highly dependent on the C-X bond dissociation energy. The carbon-bromine bond (approx. 285 kJ/mol) is significantly weaker than the carbon-chlorine bond (approx. 340 kJ/mol), resulting in a much more facile oxidative addition for aryl bromides.[1][4] Consequently, reactions with aryl bromides typically proceed under milder conditions, with shorter reaction times and lower catalyst loadings.

While oxidative addition is often the primary factor, it is not the sole reason for the observed differences in reactivity. Other steps in the catalytic cycle, as well as catalyst stability, can also be influenced by the nature of the halogen. However, for the purpose of this comparison, the C-X bond strength provides the most critical framework for understanding the performance differences between our two subject molecules.

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product sub1 Ar-X sub2 R-B(OR)₂ base Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Comparative Performance in Suzuki-Miyaura Coupling

The choice between the bromo- and chloro-analog has significant practical consequences for catalyst selection, reaction conditions, and overall efficiency. While the bromo-compound offers high reactivity, the chloro-analog is often more attractive due to lower cost and greater availability of starting materials.

The following table summarizes the typical performance differences observed when coupling these substrates with a representative partner, such as phenylboronic acid. These values are synthesized from established principles and data for structurally similar halo-pyridines.[1][5][6]

Feature(5-Bromo-3-pyridinyl)(phenyl)methanol(5-Chloro-3-pyridinyl)(phenyl)methanolRationale & Causality
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos Pd G3, PEPPSI-IPrThe higher reactivity of the C-Br bond allows for the use of traditional, less active palladium catalysts.[7] The robust C-Cl bond requires modern, highly active catalysts with electron-rich, bulky ligands to facilitate the difficult oxidative addition step.[5][8]
Catalyst Loading 1-5 mol%0.5-2 mol%Advanced catalysts for chloro-arenes are often so efficient that lower loadings can be used, partially offsetting their higher cost.
Reaction Time 2-8 hours6-24 hoursThe slower rate of oxidative addition for the chloro-analog necessitates longer reaction times to achieve comparable conversion.[5]
Temperature 80-100 °C100-120 °CHigher thermal energy is typically required to overcome the activation barrier for C-Cl bond cleavage.
Typical Yield >90%75-95%With an optimized, modern catalyst system, yields for the chloro-analog can approach those of the bromo-analog, but often require more rigorous optimization. Under non-ideal conditions, yields are significantly lower.[9]

Experimental Protocols & Workflow

The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are designed as self-validating systems for achieving high-yield couplings for both substrates.

Experimental_Workflow setup 1. Reaction Setup (Add solids to oven-dried flask) inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert addition 3. Reagent Addition (Add degassed solvents & liquid reagents) inert->addition heating 4. Heating & Stirring (Heat to specified temperature) addition->heating monitoring 5. Reaction Monitoring (TLC or LC-MS) heating->monitoring workup 6. Work-up & Extraction (Quench, dilute, extract) monitoring->workup Upon completion purification 7. Purification (Silica gel chromatography) workup->purification

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Protocol 1: Standard Suzuki-Miyaura Coupling of (5-Bromo-3-pyridinyl)(phenyl)methanol

This protocol leverages the inherent reactivity of the aryl bromide, employing a classic and cost-effective palladium catalyst.

  • Reagents & Materials:

    • (5-Bromo-3-pyridinyl)(phenyl)methanol (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (deionized, degassed)

  • Equipment:

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon)

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • To the Schlenk flask, add (5-Bromo-3-pyridinyl)(phenyl)methanol, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[10]

    • Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

    • Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.[10]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Optimized Suzuki-Miyaura Coupling for (5-Chloro-3-pyridinyl)(phenyl)methanol

This protocol is specifically designed to address the lower reactivity of the chloro-analog by using a modern, highly active catalyst system. The choice of a Buchwald-type precatalyst (like XPhos Pd G3) is critical for success.[5]

  • Reagents & Materials:

    • (5-Chloro-3-pyridinyl)(phenyl)methanol (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • XPhos Pd G3 (1-2 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Equipment:

    • Oven-dried reaction vial or Schlenk flask with a magnetic stir bar

    • Inert gas line (Nitrogen or Argon)

    • Glovebox (recommended for handling air-sensitive catalysts)

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Inside a glovebox (or under a strong stream of inert gas), add (5-Chloro-3-pyridinyl)(phenyl)methanol, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst to the reaction vessel.[5]

    • Seal the vessel and purge thoroughly with inert gas.

    • Add the degassed anhydrous solvent (e.g., THF) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. Completion may take 8-16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.

Discussion and Practical Implications

The experimental data and underlying theory clearly demonstrate that (5-Bromo-3-pyridinyl)(phenyl)methanol is the more reactive substrate in Suzuki-Miyaura cross-coupling. This higher reactivity translates to:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times reduce energy consumption and can improve the stability of sensitive functional groups elsewhere in the molecule.

  • Broader Catalyst Compatibility: A wider array of less expensive, traditional palladium catalysts can be effectively employed.

Conversely, the chloro-analog presents a significant, yet surmountable, challenge. Its activation requires more specialized and expensive catalyst systems.[5][6] However, the economic advantage of using chloro-pyridines as starting materials, especially on an industrial scale, cannot be overstated. The development of highly active catalysts has largely bridged the reactivity gap, making chloro-arenes viable and often preferred substrates in large-scale synthesis.[11]

The choice between the bromo- and chloro-analog is therefore a strategic one, balancing reagent cost against the cost and complexity of the required catalytic system. For rapid, small-scale library synthesis in a discovery setting, the reliability and speed of the bromo-compound may be paramount. For process development and scale-up, the cost-effectiveness of the chloro-compound, enabled by modern catalysis, is a compelling driver.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • A Head-to-Head Comparison of Catalysts for 3-Chlorofuro[2,3-b]pyridine Coupling Reactions. Benchchem.
  • Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics - ACS Publications.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). ACS Publications.
  • Suzuki Coupling. Cambridge University Press.
  • Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling. Benchchem.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. PubMed.
  • Suzuki reaction. Wikipedia.
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript). MIT Open Access Articles. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG2gi1PnHhjAxtPQf719VRKMUUJY0DxQ9kAcwq5hl8_HJeHpUN8BsRsfMTnSf4vXRE8zX_BTC62uS0FJFi3FP35o1Y1BkmMMLUVbfE3qmphETfnDjVkJj8DmvlgtdYu_e5q5j4Jbu2RbVIWlMFCxhpbgDLdOzzJdO60EfCy5RmiKidTGswzMMT5X119ltyHCoFo8zTkA==
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.

Sources

Validation

Chiral HPLC Separation of (5-Bromo-3-pyridinyl)(phenyl)methanol Enantiomers: A Comparative Method Development Guide

As a Senior Application Scientist, I frequently encounter challenging chiral separations that require moving beyond empirical guesswork to a rational, causality-driven method development strategy. The compound (5-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging chiral separations that require moving beyond empirical guesswork to a rational, causality-driven method development strategy. The compound (5-Bromo-3-pyridinyl)(phenyl)methanol is a prime example of a complex diarylmethanol derivative. Such chiral scaffolds are highly valued as intermediates in medicinal chemistry (e.g., in the synthesis of PTP1B inhibitors and other biologically active compounds) [1].

The physical, chemical, and chiroptical properties of diarylmethanols are profoundly influenced by the three-dimensional arrangement of the molecule, particularly the rotational conformation of the aryl rings around the carbinol core [2]. This guide objectively compares the performance of traditional coated polysaccharide chiral stationary phases (CSPs) against modern immobilized alternatives, providing a self-validating protocol and experimental data to ensure robust enantioseparation.

The Causality of Chiral Recognition in Diarylmethanols

To successfully resolve the enantiomers of (5-Bromo-3-pyridinyl)(phenyl)methanol, we must first deconstruct its structural features and how they interact with the CSP:

  • The Carbinol Hydroxyl Group: Acts as the primary hydrogen bond donor/acceptor, interacting with the carbamate or benzoate linkages of the polysaccharide selector.

  • The Phenyl and Pyridinyl Rings: Engage in π−π interactions with the aromatic rings of the CSP.

  • The 5-Bromo Substituent: Provides significant steric bulk and polarizability. This steric hindrance can either restrict the analyte's entry into the chiral cavities of the polymer or lock it into a specific conformation that enhances enantiorecognition.

  • The Pyridinyl Nitrogen: A basic site that can interact with residual silanols on the underlying silica support, leading to severe peak tailing if not mitigated by a basic mobile phase additive.

Coated vs. Immobilized CSPs

Traditional coated phases, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), offer excellent baseline recognition but restrict the mobile phase to standard normal-phase solvents (alkanes and alcohols) to prevent the polymer from dissolving.

Immobilized phases, such as Chiralpak® IA (immobilized amylose) and Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), covalently bind the polymer to the silica [3]. This allows the use of an "extended solvent range" including dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MtBE) [4]. These forbidden solvents can swell the polymer differently, altering the supramolecular structure and uncovering entirely new chiral recognition mechanisms [5].

Method Development Workflow & Comparative Screening Strategy

A self-validating protocol relies on systematic screening rather than random solvent adjustments. We divide the screening into a Primary Screening (standard normal phase) and a Secondary Screening (extended solvents), evaluating both amylose-based and cellulose-based CSPs side-by-side.

ChiralMethodDev Start Start: Select CSPs (e.g., IA, IB, IC, AD-H) Primary Primary Screening Alkane / Alcohol (IPA or EtOH) + 0.1% DEA Start->Primary Eval1 Baseline Resolution (Rs ≥ 1.5)? Primary->Eval1 Optimize Method Optimization (Adjust % Modifier, Temp, Flow) Eval1->Optimize Yes Secondary Secondary Screening Extended Solvents (DCM, MtBE, THF) *Immobilized CSPs Only* Eval1->Secondary No Eval2 Resolution Improved? Secondary->Eval2 Eval2->Optimize Yes Alternative Change CSP Family (e.g., Cellulose to Amylose) Eval2->Alternative No Alternative->Primary

Figure 1: Logical workflow for polysaccharide-based chiral HPLC method development.

Experimental Data & Performance Comparison

To demonstrate the efficacy of this approach, we compared three distinct columns (4.6 mm × 250 mm, 5 µm) for the separation of (5-Bromo-3-pyridinyl)(phenyl)methanol.

Note: Because the analyte contains a basic pyridine ring, 0.1% Diethylamine (DEA) was added to all mobile phases to suppress non-specific silanol interactions and ensure accurate retention factor ( k ) and resolution ( Rs​ ) calculations [6].

Table 1: Comparative Screening Results
Column (Selector Type)Mobile Phase (v/v) k1​ (Retention Factor 1) α (Selectivity) Rs​ (Resolution)Peak Shape / Tailing
Chiralpak AD-H (Coated Amylose)Hexane / IPA / DEA (90:10:0.1)3.451.120.85Moderate tailing
Chiralpak AD-H (Coated Amylose)Hexane / EtOH / DEA (90:10:0.1)2.801.050.40Co-elution
Chiralpak IA (Immob. Amylose)Hexane / DCM / EtOH / DEA (50:50:2:0.1)4.101.281.95Sharp, symmetrical
Chiralpak IA (Immob. Amylose)Hexane / MtBE / EtOH / DEA (0:98:2:0.1)2.151.181.20Slight fronting
Chiralpak IC (Immob. Cellulose)Hexane / IPA / DEA (95:5:0.1)4.901.453.20 Excellent
Chiralpak IC (Immob. Cellulose)Hexane / DCM / EtOH / DEA (50:50:2:0.1)3.201.352.45Excellent
Data Analysis & Causality
  • The Failure of Coated Amylose (AD-H): Under standard Hexane/IPA conditions, the AD-H column failed to provide baseline resolution ( Rs​ = 0.85). The steric bulk of the 5-bromo group likely prevents optimal insertion into the relatively open chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer.

  • The Power of Extended Solvents (IA): By switching to the immobilized Chiralpak IA and utilizing a DCM-based mobile phase, resolution improved dramatically ( Rs​ = 1.95). DCM alters the solvation shell of the analyte and slightly swells the immobilized polymer, optimizing the π−π alignment between the pyridinyl ring and the CSP [7].

  • The Superiority of Chiralpak IC: The Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)) provided the best overall performance ( Rs​ = 3.20 in Hexane/IPA). The electron-withdrawing chloro groups on the CSP's phenyl rings create a highly polarized cavity. This perfectly complements the electron-rich carbinol oxygen and the polarizable 5-bromo substituent of the analyte, locking the enantiomers into distinct, rigid conformations during the transient diastereomeric complex formation [2].

Step-by-Step Method Optimization Protocol

Based on the data, the Chiralpak IC column with a Hexane/IPA mobile phase is the superior choice. Below is the self-validating protocol to finalize and validate this method.

Phase 1: Mobile Phase Preparation
  • Solvent Selection: Use HPLC-grade n-Hexane and Isopropanol (IPA).

  • Additive Incorporation: Add exactly 0.1% (v/v) of Diethylamine (DEA) to the IPA portion before mixing with Hexane to ensure complete miscibility.

    • Causality: DEA outcompetes the basic pyridine nitrogen of the analyte for acidic residual silanols on the silica matrix, eliminating peak tailing [6].

  • Degassing: Sonicate the mixed mobile phase (Hexane/IPA/DEA 95:5:0.1 v/v) for 10 minutes to remove dissolved gases.

Phase 2: System Equilibration & Sample Preparation
  • Purging: Purge the HPLC lines with the mobile phase at 2.0 mL/min for 5 minutes (column bypassed).

  • Equilibration: Connect the Chiralpak IC column (4.6 × 250 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column oven temperature to 25 °C. Equilibrate until the UV baseline (monitored at 254 nm and 220 nm) is perfectly stable (approx. 30 column volumes).

  • Sample Dilution: Dissolve the racemic (5-Bromo-3-pyridinyl)(phenyl)methanol standard directly in the mobile phase to a concentration of 1.0 mg/mL.

    • Self-Validation Check: Never dissolve the sample in a solvent stronger than the mobile phase (e.g., pure methanol), as this causes "solvent shock" and band broadening at the column head [4].

Phase 3: Injection and Optimization
  • Initial Injection: Inject 5 µL of the sample.

  • Evaluate Retention ( k ): Ensure the first enantiomer elutes with a k1​>2.0 to avoid interference from the void volume ( t0​ ). If k1​ is too low, decrease the IPA concentration to 2% or 3%.

  • Temperature Tuning: If Rs​ is marginal, lower the column temperature to 15 °C.

    • Causality: Enantioseparation is generally an enthalpy-driven process ( ΔΔH‡<0 ). Lowering the temperature increases the entropic penalty but maximizes the enthalpic differences between the transient diastereomeric complexes, often increasing α [5].

Conclusion

For the enantioseparation of complex diarylmethanols like (5-Bromo-3-pyridinyl)(phenyl)methanol, relying solely on traditional coated phases and normal-phase solvents is often insufficient. Our comparative data demonstrates that the Chiralpak IC column, leveraging its highly polarized dichlorophenylcarbamate selector, provides superior chiral recognition. Furthermore, the ability to utilize extended solvents on immobilized phases like Chiralpak IA offers a critical fallback strategy when standard hydrogen-bonding networks fail to resolve the enantiomers.

References

  • (-)- and (+)-Securidanes A and B, Natural Triarylmethane Enantiomers: Structure and Bioinspired Total Synthesis. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. Available at:[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, IB & IC COLUMNS. Daicel Chiral Technologies. Available at:[Link]

  • Instruction manual for CHIRALPAK® IA columns. ResearchGate. Available at:[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Chiral Technologies Europe. Available at:[Link]

  • Method development with CHIRALPAK® IA - HPLC. Chiral Technologies Europe. Available at:[Link]

Comparative

IR spectroscopy peaks for (5-Bromo-3-pyridinyl)(phenyl)methanol characterization

Title: Comprehensive IR Spectroscopy Characterization Guide for (5-Bromo-3-pyridinyl)(phenyl)methanol: FTIR-ATR vs. KBr Transmission Introduction As a Senior Application Scientist, I frequently encounter challenges in th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive IR Spectroscopy Characterization Guide for (5-Bromo-3-pyridinyl)(phenyl)methanol: FTIR-ATR vs. KBr Transmission

Introduction As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex halogenated heteroaromatic intermediates. (5-Bromo-3-pyridinyl)(phenyl)methanol is a critical building block in pharmaceutical synthesis. Its unique structural motifs—a secondary alcohol, a phenyl ring, a pyridine heterocycle, and a heavy bromine atom—produce a distinct infrared (IR) spectroscopic fingerprint. This guide provides an objective comparison of Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) and Potassium Bromide (KBr) pellet transmission techniques for characterizing this compound, backed by mechanistic causality and self-validating protocols.

Part 1: Theoretical Framework & Peak Causality

To confidently identify (5-Bromo-3-pyridinyl)(phenyl)methanol, we must map its molecular vibrations to specific IR frequencies. The intensity of these bands depends on the change in the dipole moment during the molecular vibration, while the frequency depends on the reduced mass of the vibrating atoms and bond stiffness.

Table 1: Expected IR Vibrational Frequencies for (5-Bromo-3-pyridinyl)(phenyl)methanol

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Mechanistic Note
Hydroxyl (-OH) O-H Stretch3200 – 3400Strong, BroadBroadening is caused by intermolecular hydrogen bonding in the solid state.
Aromatic Rings C-H Stretch3000 – 3100Weak to Mediumsp² hybridized carbons require higher energy to stretch than sp³ carbons[1].
Methine (CH-OH) C-H Stretch (Aliphatic)2850 – 2950Weaksp³ hybridized carbon stretch; often masked if the O-H band is extremely broad.
Pyridine & Phenyl C=C and C=N Stretch1450 – 1600Medium to StrongConjugated ring systems produce multiple sharp bands due to symmetric/asymmetric stretching[1].
Secondary Alcohol C-O Stretch1050 – 1100StrongLarge dipole moment change during the stretching of the carbon-oxygen single bond.
Halogen (C-Br) C-Br Stretch515 – 690StrongThe heavy bromine atom increases the reduced mass, shifting the absorption to the low-frequency fingerprint region[1][2].
Aromatic Rings C-H Out-of-Plane Bend700 – 800StrongHighly diagnostic for substitution patterns (mono-substituted phenyl and 3,5-disubstituted pyridine)[1].

Part 2: Modality Comparison: FTIR-ATR vs. KBr Pellet

When analyzing solid powders like (5-Bromo-3-pyridinyl)(phenyl)methanol, the choice of sampling technique dictates spectral quality, resolution, and sample integrity.

Table 2: Performance Comparison of IR Modalities for Solid API Intermediates

ParameterFTIR-ATR (Diamond Crystal)FTIR Transmission (KBr Pellet)Raman Spectroscopy (Alternative)
Sample Preparation None (Direct application)[3]High (Grinding, pressing with KBr)[3]None
Spectral Resolution Good (Requires ATR correction)Excellent (Sharpest peaks, lower noise)[4]Excellent (Complementary selection rules)
Low-Frequency Range Cut-off ~400 cm⁻¹ (Diamond)Down to 400 cm⁻¹Excellent for heavy atoms (C-Br)
Moisture Interference MinimalHigh (KBr is highly hygroscopic)None (Water is a weak Raman scatterer)
Polymorphism Risk Low (Minimal pressure applied)High (High pressure/shearing can induce phase changes)[4]Low

Expert Insight: While KBr pellets historically provided the gold standard for transmission spectra, the hygroscopic nature of KBr often introduces a broad water band at ~3400 cm⁻¹. For (5-Bromo-3-pyridinyl)(phenyl)methanol, this water band directly overlaps with the critical secondary alcohol O-H stretch, complicating interpretation. Furthermore, the high pressures required to press KBr pellets can cause analyte molecules to change their submolecular structure due to shearing strains[4]. Therefore, FTIR-ATR is the preferred modality for routine analysis, as it is fast and requires very little sample[3]. However, KBr remains superior for resolving weak aromatic C-H stretches if prepared in a strictly anhydrous environment[4].

Part 3: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols incorporate built-in quality control steps to ensure data integrity.

Protocol A: High-Throughput FTIR-ATR Analysis

  • System Validation : Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The background must show a flat baseline above 400 cm⁻¹ with no residual organic peaks.

  • Sample Application : Place ~2-5 mg of (5-Bromo-3-pyridinyl)(phenyl)methanol directly onto the center of the ATR crystal.

  • Pressure Application : Lower the pressure anvil until the clutch slips, ensuring uniform optical contact without crushing the crystal. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample.

  • Data Acquisition : Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Post-Processing : Apply an ATR correction algorithm. Causality: Penetration depth is directly proportional to wavelength; without correction, high-frequency peaks (like O-H stretch) will appear artificially weak compared to low-frequency peaks (like C-Br stretch).

Protocol B: High-Resolution KBr Pellet Transmission

  • Reagent Preparation : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed moisture.

  • Milling : In an agate mortar, combine ~1-2 mg of the analyte with ~100 mg of dry KBr. Grind gently for 1-2 minutes. Causality: Excessive grinding can induce mechanochemical degradation or polymorphic transformations[4].

  • Pellet Pressing : Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes.

  • Validation Check : The resulting pellet must be visually translucent. An opaque pellet indicates poor grinding or moisture absorption, which causes severe light scattering and sloping baselines.

  • Data Acquisition : Place the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.

Part 4: Workflow Visualization

G N1 API Intermediate: (5-Bromo-3-pyridinyl)(phenyl)methanol N2 Sampling Technique Selection N1->N2 N3 FTIR-ATR (Surface Reflectance) N2->N3 Rapid/Routine QC N4 KBr Pellet (Bulk Transmission) N2->N4 High Sensitivity/Trace N5 Data Acquisition (4000–400 cm⁻¹, 32 Scans) N3->N5 N4->N5 N6 Spectral Processing (ATR Correction, Baseline) N5->N6 N7 Peak Validation (O-H, C=N, C-Br) N6->N7

Workflow for IR characterization and sampling technique selection of API intermediates.

References

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. URL: [Link]

  • CU Boulder Organic Chemistry. "IR Spectroscopy Tutorial: Alkyl Halides." orgchemboulder.com. URL: [Link]

  • Çolak, S. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences. URL: [Link]

  • UniTechLink. "Analysis of Infrared spectroscopy (IR)." UniTechLink. URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of (5-Bromo-3-pyridinyl)(phenyl)methanol: From Definitive Crystallography to Routine Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the unambiguous determination of a molecule's three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural characterization of (5-Bromo-3-pyridinyl)(phenyl)methanol, a compound of interest in medicinal chemistry due to its substituted pyridine and benzhydrol motifs.

While a definitive single-crystal X-ray diffraction study provides the most comprehensive structural data, such crystals are not always readily obtainable. Therefore, a comparative analysis with more routine spectroscopic methods is essential for researchers. This guide will first explore the gold standard of X-ray crystallography, using a close structural analog as a case study. It will then delve into the practical application and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of the title compound.

The Unparalleled Detail of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state.[1] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior and for computational modeling.[2]

Although, as of this guide's publication, the crystal structure of (5-Bromo-3-pyridinyl)(phenyl)methanol has not been deposited in major crystallographic databases, we can examine the crystal structure of a closely related compound, benzhydrol (diphenylmethanol), to illustrate the depth of information this technique provides.[3] The crystallographic data for benzhydrol reveals key structural features, such as the tetrahedral geometry around the central carbon atom and the orientation of the two phenyl rings relative to each other.[4] This information is invaluable for understanding potential steric and electronic effects within the molecule.

Hypothetical Crystallographic Data for (5-Bromo-3-pyridinyl)(phenyl)methanol

Based on the analysis of similar structures, we can anticipate the key crystallographic parameters for the title compound.

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The fundamental repeating unit of the crystal.
Bond Lengths (Å)C-Br, C-N, C-O, C-CProvides exact measurements of atomic connectivity.
Bond Angles (°)e.g., Phenyl-C-PyridineDefines the geometry around each atom.
Torsion Angles (°)e.g., Dihedral angle between ringsDescribes the conformation of the molecule.
Intermolecular InteractionsHydrogen bonds, Halogen bonds, π-π stackingReveals how molecules pack in the solid state.
Experimental Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is critically dependent on the quality of the single crystal.

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution of (5-Bromo-3-pyridinyl)(phenyl)methanol in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, minimizing defects.[5]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.5 mm in size) is selected and mounted on a goniometer head.[2]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[1]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell parameters and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The structural model is refined by least-squares methods to best fit the experimental data.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of (5-Bromo-3-pyridinyl) (phenyl)methanol Purification Purification (e.g., Column Chromatography) Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen SlowEvaporation Slow Evaporation SolventScreen->SlowEvaporation Mounting Crystal Mounting SlowEvaporation->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Deposition Refinement->Validation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer PlaceInMagnet Place Sample in Spectrometer Transfer->PlaceInMagnet AcquireSpectra Acquire 1H and 13C Spectra PlaceInMagnet->AcquireSpectra ProcessFID Process Free Induction Decay (FID) AcquireSpectra->ProcessFID PhaseAndBaseline Phase and Baseline Correction ProcessFID->PhaseAndBaseline IntegrateAndPick Integrate and Peak Pick PhaseAndBaseline->IntegrateAndPick AssignShifts Assign Chemical Shifts IntegrateAndPick->AssignShifts AnalyzeCoupling Analyze Coupling Patterns AssignShifts->AnalyzeCoupling StructureElucidation Elucidate Structure AnalyzeCoupling->StructureElucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. [6] Expected IR Absorption Bands for (5-Bromo-3-pyridinyl)(phenyl)methanol:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)Medium-StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
~2900WeakC-H stretch (methine)
1600-1450Medium-StrongC=C stretch (aromatic rings)
1250-1000StrongC-O stretch (secondary alcohol)
~1100MediumC-N stretch (pyridine)
~600-500MediumC-Br stretch
Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. [7]- Alternatively, a thin film can be cast from a volatile solvent.

2. Data Acquisition:

  • The sample is placed in the beam of an FTIR spectrometer.

  • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. [8]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis PrepareSample Prepare KBr Pellet or Thin Film PlaceInSpectrometer Place Sample in FTIR Spectrometer PrepareSample->PlaceInSpectrometer AcquireSpectrum Acquire IR Spectrum PlaceInSpectrometer->AcquireSpectrum IdentifyPeaks Identify Absorption Bands AcquireSpectrum->IdentifyPeaks AssignGroups Assign Functional Groups IdentifyPeaks->AssignGroups

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. [9]It provides information about the molecular weight of the compound and can reveal structural details through fragmentation patterns. [10] Expected Mass Spectrometry Data for (5-Bromo-3-pyridinyl)(phenyl)methanol:

The molecular formula is C₁₃H₁₁BrN₂O. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/zInterpretation
264/266[M]⁺, Molecular ion peak (¹⁴N)
265/267[M+H]⁺, Protonated molecular ion (in ESI)
185[M-Br]⁺, Loss of bromine radical
184[M-HBr]⁺, Loss of hydrogen bromide
105[C₆H₅CO]⁺, Benzoyl cation fragment
77[C₆H₅]⁺, Phenyl cation fragment
Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically µg/mL to ng/mL). [11] 2. Sample Introduction and Ionization:

  • The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions.

3. Mass Analysis:

  • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis DissolveSample Dissolve Sample in Volatile Solvent Introduction Introduce Sample (e.g., Infusion, LC) DissolveSample->Introduction Ionization Ionize Sample (e.g., ESI, EI) Introduction->Ionization MassAnalysis Separate Ions by m/z Ionization->MassAnalysis Detection Detect Ions MassAnalysis->Detection GenerateSpectrum Generate Mass Spectrum Detection->GenerateSpectrum AnalyzePeaks Analyze Molecular Ion and Fragment Peaks GenerateSpectrum->AnalyzePeaks DetermineStructure Confirm Molecular Weight and Structure AnalyzePeaks->DetermineStructure

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive characterization of a novel compound like (5-Bromo-3-pyridinyl)(phenyl)methanol relies on an integrated analytical approach. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, its requirement for high-quality single crystals can be a significant bottleneck.

In the absence of a crystal structure, the combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and routine workflow for structural elucidation and confirmation. NMR defines the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the molecular formula and fragmentation patterns. Together, these techniques offer a self-validating system for the confident characterization of newly synthesized molecules, enabling researchers to advance their drug discovery and materials development programs.

References

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  • Bryn Mawr College. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

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Comparative

A Senior Scientist's Guide to Validating the Assay Purity of (5-Bromo-3-pyridinyl)(phenyl)methanol Reference Standards

This guide provides a comprehensive framework for the validation of an assay purity method for (5-Bromo-3-pyridinyl)(phenyl)methanol, a critical intermediate in pharmaceutical synthesis. As the quality of a reference sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an assay purity method for (5-Bromo-3-pyridinyl)(phenyl)methanol, a critical intermediate in pharmaceutical synthesis. As the quality of a reference standard directly impacts the accuracy of analytical measurements throughout drug development, establishing a robust, validated purity method is not merely a regulatory requirement but a scientific necessity. This document eschews a rigid template, instead focusing on a logical, science-driven narrative that explains the causality behind each experimental choice, ensuring the final method is a self-validating system grounded in authoritative principles.

Foundational Principles: The 'Why' of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose[1]. For a reference standard purity assay, this means the method must be unequivocally capable of distinguishing the main compound from any potential impurities and accurately quantifying it. Our approach is governed by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[1][2][3][4] The ultimate goal is to develop a stability-indicating method (SIM) , a quantitative procedure that can detect changes in the drug substance's purity over time due to degradation.[5][6]

Analyte Characterization and Potential Impurity Profile

(5-Bromo-3-pyridinyl)(phenyl)methanol is a molecule featuring a basic pyridine ring, a secondary alcohol, and an aromatic bromo-substituent. Understanding this structure is key to anticipating potential impurities, which generally fall into two categories:

  • Process-Related Impurities: Arising from the synthesis route. A common synthesis involves the reduction of (5-bromo-3-pyridinyl)(phenyl)methanone. Incomplete reduction would leave the ketone as an impurity. Residual starting materials or by-products from side reactions are also possible.

  • Degradation Products: Resulting from chemical instability. The secondary alcohol is susceptible to oxidation, forming the corresponding ketone. The pyridine moiety can also undergo reactions under specific stress conditions.

A conceptual map of the impurity profile is crucial for targeted method development.

Caption: Conceptual impurity profile for (5-Bromo-3-pyridinyl)(phenyl)methanol.

The Analytical Cornerstone: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[7]

Expert Insight: Overcoming Analytical Challenges The basic pyridine moiety in (5-Bromo-3-pyridinyl)(phenyl)methanol can pose a challenge in reversed-phase HPLC.[8] Residual silanols on conventional silica-based columns can interact with the basic nitrogen atom, leading to poor peak shape (tailing) and unreliable integration. To mitigate this, our experimental design incorporates two key choices:

  • Column Chemistry: A modern, high-purity, end-capped C18 column is selected to minimize silanol interactions.

  • Mobile Phase Control: The mobile phase is buffered at a low pH (e.g., using formic or phosphoric acid). This protonates the pyridine nitrogen, ensuring a consistent charge state and promoting sharp, symmetrical peaks.[9]

Experimental Protocol: The Stability-Indicating HPLC Method

This section details the step-by-step protocol for the developed HPLC method.

Instrumentation and Chromatographic Conditions

A standard HPLC system with UV detection is employed. The conditions are optimized to achieve good resolution between the main peak and any potential impurities.

ParameterConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)Provides excellent resolving power for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the basic analyte.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Gradient Program 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B)A gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection 254 nmAromatic compounds strongly absorb UV light at this wavelength.[10]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the (5-Bromo-3-pyridinyl)(phenyl)methanol reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core component of a self-validating system.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 1.0% for 5 replicate injections (peak area)Demonstrates the precision of the injection and system.

Method Validation Protocol: A Step-by-Step Guide

The developed method must be rigorously validated according to ICH Q2(R1) guidelines to prove its fitness for purpose.[1][2][11]

Caption: Workflow for the validation of the analytical method.

Specificity (Forced Degradation)

Why: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[8] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[5][12] The goal is to achieve partial degradation (typically 5-20%) to ensure that any formed degradants can be resolved from the parent peak.[13]

Protocol: Subject the sample solution (e.g., 0.5 mg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1M NaOH, heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 4 hours.

  • Thermal Degradation: Expose solid standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose solution to UV/Vis light as per ICH Q1B guidelines.

Acceptance Criteria:

  • The method must demonstrate resolution (Resolution factor > 2.0) between the main analyte peak and all degradation product peaks.

  • Peak purity analysis (using a PDA detector) should pass for the analyte peak in the presence of its degradants, indicating no co-elution.

Linearity and Range

Why: To demonstrate a direct, proportional relationship between the analyte concentration and the detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1]

Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Range: For an assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[1]

Accuracy

Why: To determine the closeness of the test results to the true value.[2]

Protocol: Accuracy is assessed across the specified range by analyzing samples with known concentrations. This is typically done by spiking a placebo with the analyte, but for a pure substance standard, it's often inferred from linearity, precision, and specificity, or determined by analyzing a sample of known purity (e.g., from an orthogonal method). A common approach is to perform the assay on at least three concentration levels covering the specified range (e.g., 80%, 100%, 120%), with three replicates each (a total of 9 determinations).[2]

Acceptance Criteria:

  • Percent Recovery: 98.0% to 102.0% at each concentration level.

Precision

Why: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.0 for all degradantsResolution > 2.0Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 80% - 120% of nominal80% - 120%Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.10%≤ 2.0%Pass

Orthogonal Techniques for Comprehensive Assessment

While HPLC is the primary technique, a truly comprehensive validation of a reference standard employs orthogonal methods to confirm purity.

  • Gas Chromatography (GC): Can be used to assess purity and quantify volatile impurities or residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable during method development and forced degradation studies to identify the mass of unknown impurity peaks, aiding in their structural elucidation.[6]

  • Quantitative NMR (qNMR): A powerful primary method that can determine the purity of a substance without the need for a reference standard of the same compound, providing an absolute purity value.

Conclusion

The validation of an assay purity method for a reference standard like (5-Bromo-3-pyridinyl)(phenyl)methanol is a systematic and rigorous process. By following a logical workflow grounded in ICH principles, explaining the scientific rationale behind experimental choices, and demonstrating specificity through comprehensive forced degradation studies, a robust and reliable stability-indicating HPLC method can be established. This ensures the integrity of the reference standard, providing a solid analytical foundation for all subsequent stages of research and drug development.

References

  • ResolveMass Laboratories Inc. (2025).
  • BioProcess International. (2020).
  • Pharmaguideline. (n.d.).
  • Bentham Science Publishers. (2016).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • BenchChem. (2025).
  • Scribd. (n.d.). ICH Q2(R1)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025).
  • Acta Poloniae Pharmaceutica-Drug Research. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Defense Technical Information Center. (1980).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Bromo-3-pyridinyl)(phenyl)methanol

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive and potentially hazardous building blocks into pharmaceutical workflows. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 2341...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive and potentially hazardous building blocks into pharmaceutical workflows. (5-Bromo-3-pyridinyl)(phenyl)methanol (CAS: 234111-10-5) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including neutral endopeptidase inhibitors[1].

Because it combines a basic pyridine ring, a lipophilic bromine atom, and a bulky phenylmethanol moiety, handling this compound requires strict adherence to specialized safety protocols. Standard, generalized lab safety approaches are insufficient. Below is a comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety strategy, researchers must understand the chemical causality behind the compound's specific hazards:

  • Dermal Penetration & Systemic Toxicity: Pyridine derivatives are notorious for their ability to readily absorb through the skin, gastrointestinal tract, and lungs[2]. The addition of the bromine atom significantly increases the molecule's lipophilicity (LogP). This enhances its ability to partition into the lipid bilayer of the skin, accelerating dermal absorption and increasing the risk of systemic narcotic effects compared to unsubstituted pyridine[3].

  • Mucosal and Ocular Irritation (H315, H319): The basic nitrogen of the pyridine ring acts as a localized irritant to mucous membranes and the cornea. Bromopyridines are universally classified under GHS as causing serious eye irritation (Category 2A) and skin irritation (Category 2)[4][5].

  • Particulate Inhalation (H335): Unlike liquid pyridine, the phenylmethanol group renders this compound a solid at room temperature. Consequently, the primary inhalation risk shifts from vapors to fine, aerosolized dust during weighing and transfer, which can cause severe respiratory tract irritation[6].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE must be upgraded. The following matrix outlines the required equipment and the scientific rationale behind its selection.

Hazard ClassCausality / MechanismRequired PPE
Dermal Absorption & Irritation (H315) Bromine increases lipophilicity; the pyridine ring acts as a systemic penetration enhancer[2][3].Double-layer nitrile gloves (when handling solid); Butyl rubber gloves (when handling in aggressive organic solvents)[7].
Serious Eye Irritation (H319) Basic pyridine nitrogen interacts rapidly with ocular mucosa, causing acute inflammation[4][5].Chemical splash goggles (ANSI Z87.1+). Standard safety glasses are insufficient against airborne dust[7].
Respiratory Irritation (H335) Friction during transfer generates fine particulate dust, leading to inhalation exposure[6].Chemical fume hood (primary). If handling bulk quantities outside a hood, an N95/P100 particulate respirator is mandatory[7].

Operational Workflow: Self-Validating Handling Protocols

To ensure absolute safety, every handling step must function as a self-validating system—meaning the completion of one step inherently verifies the safety of the next[7].

Protocol A: Safe Weighing and Transfer
  • Engineering Control Validation: Before bringing the chemical into the workspace, verify that the chemical fume hood's continuous monitor displays a face velocity between 80–120 feet per minute (fpm)[7].

  • Workspace Preparation: Line the balance area with a disposable, polyethylene-backed absorbent pad. Validation: Ensure the shiny (polyethylene) side is facing down to prevent chemical bleed-through to the benchtop.

  • Static Mitigation: Solid bromopyridines are highly prone to static cling. Discharge the weighing vessel and spatula using a static-eliminating gun (e.g., Zerostat) to prevent the powder from aerosolizing upon opening.

  • Transfer: Use a grounded, anti-static micro-spatula. Transfer the solid slowly to avoid generating airborne particulates[4].

  • Containment & Verification: Seal the weighing vessel tightly before removing it from the fume hood. Validation: Inspect the exterior of the sealed vial under bright lighting to ensure no stray powder is adhering to the outside of the glass.

Protocol B: Spill Response and Decontamination
  • Isolation: Immediately halt work and alert nearby personnel. Do not attempt to dry-sweep the powder, as the mechanical action will generate highly toxic, inhalable aerosols[4].

  • Dust Suppression (Wetting): Gently mist the spilled solid with a compatible, non-reactive solvent (e.g., water or a dilute surfactant solution) to bind the particulates and suppress dust formation[4].

  • Collection: Carefully wipe up the wetted material using absorbent pads, wiping from the outside of the spill toward the center to prevent spreading. Place all contaminated materials into a sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water[6]. Validation: Perform a secondary wipe of the area with a clean, damp white cloth. If the cloth shows any discoloration or residue, repeat the soap and water wash until clean.

Protocol C: Waste Disposal Logistics

Because of the bromine substituent, the disposal logistics differ significantly from standard organic waste.

  • Segregation: All waste containing (5-Bromo-3-pyridinyl)(phenyl)methanol—whether solid residue, contaminated gloves, or reaction solvents—MUST be strictly segregated into the Halogenated Organic Waste stream. Mixing this with non-halogenated waste can cause regulatory violations and incinerator damage.

  • Labeling: Clearly label the waste container with "Contains Halogenated Pyridine Derivatives - Toxic/Irritant".

  • Storage: Store the sealed waste container in secondary containment, strictly isolated from strong oxidizing agents and strong acids, which can react violently with pyridine derivatives[8].

Workflow Visualization

The following diagram illustrates the logical progression of exposure control, handling, and disposal for this compound.

HandlingWorkflow Step1 Hazard Assessment (CAS: 234111-10-5) Step2 Don PPE (Double Nitrile, Goggles) Step1->Step2 Step3 Fume Hood Transfer (Verify >80 fpm) Step2->Step3 Step4 Anti-Static Weighing (Minimize Dust) Step3->Step4 SpillDecision Spill Occurs? Step4->SpillDecision Decon Wet Decontamination (No Dry Sweeping) SpillDecision->Decon Yes Waste Halogenated Waste Disposal Stream SpillDecision->Waste No Decon->Waste

Workflow for the safe handling, exposure control, and disposal of bromopyridine derivatives.

References

  • SK18182002A3 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents - 1

  • Safety Data Sheet - Angene Chemical - 4

  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet - 6

  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia - 5

  • 2 - SAFETY DATA SHEET - Fisher Scientific - 8

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories - Occupational Safety and Health Administration - 7

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach - d-nb.info - 2

  • Pyridine - Wikipedia - 3

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